Product packaging for 4,4'-Dinitrobiphenyl(Cat. No.:CAS No. 1528-74-1)

4,4'-Dinitrobiphenyl

Cat. No.: B073382
CAS No.: 1528-74-1
M. Wt: 244.2 g/mol
InChI Key: BDLNCFCZHNKBGI-UHFFFAOYSA-N
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Description

4,4'-Dinitrobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O4 and its molecular weight is 244.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in hot alcohol, benzene & acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8738. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O4 B073382 4,4'-Dinitrobiphenyl CAS No. 1528-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-(4-nitrophenyl)benzene
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InChI

InChI=1S/C12H8N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H
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InChI Key

BDLNCFCZHNKBGI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C12H8N2O4
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DSSTOX Substance ID

DTXSID4061757
Record name 1,1'-Biphenyl, 4,4'-dinitro-
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Molecular Weight

244.20 g/mol
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Physical Description

Solid; [HSDB]
Record name 4,4'-Dinitrobiphenyl
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Solubility

INSOL IN WATER; SOL IN HOT ALCOHOL, BENZENE & ACETIC ACID
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

1528-74-1
Record name 4,4′-Dinitro-1,1′-biphenyl
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Melting Point

240-243 °C
Record name 4,4'-DINITROBIPHENYL
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Dinitrobiphenyl

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. It details its chemical and physical properties, synthesis, analytical methods, applications, and safety information.

Chemical Identification and Properties

This compound is an aromatic compound with the chemical formula C₁₂H₈N₂O₄.[1][2][3] Its structure consists of a biphenyl core with two nitro groups substituted at the 4 and 4' positions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1528-74-1[1][2]
Molecular Formula C₁₂H₈N₂O₄[1][2][3]
Molecular Weight 244.21 g/mol [2]
IUPAC Name 1-nitro-4-(4-nitrophenyl)benzene[4]
Synonyms 4,4'-Dinitrodiphenyl, 1,1'-Biphenyl, 4,4'-dinitro-[1][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance White to orange to green powder or crystals[1][3]
Melting Point 237 - 242 °C[6][7]
Boiling Point ~387.12 - 409.5 °C (estimate)[1][4]
Density ~1.3468 - 1.4020 g/cm³ (estimate)[1][4]
Solubility Insoluble in water; Soluble in organic solvents such as benzene, ethanol, acetone, and chloroform[4][7]
Vapor Pressure 8.19E-07 mmHg at 25°C[3]

Synthesis of this compound

A common method for the preparation of this compound involves the diazotization of p-nitroaniline followed by a Sandmeyer-type reaction.[6]

Experimental Protocol

Materials:

  • p-Nitroaniline

  • Concentrated Sulphuric Acid

  • Sodium Nitrite

  • Copper(I) Chloride

  • Concentrated Hydrochloric Acid

  • Benzene

  • Water

Procedure: [6]

  • A diazonium solution is prepared from 30 g of p-nitroaniline, 45 g of concentrated sulphuric acid, 60 ml of water, and 15.3 g of sodium nitrite.

  • A cold solution of 21.6 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid is added to the diazonium solution with vigorous stirring.

  • A brisk evolution of nitrogen will be observed, and a brownish-yellow substance will precipitate as the mixture turns black. The reaction is complete when the liquid becomes green.

  • The crude product is subjected to steam distillation to remove any p-chloronitrobenzene byproduct.

  • The remaining solid in the distillation flask, which is nearly pure this compound, is filtered off and dried.

  • The dried product is recrystallized from benzene for purification.

Yield: The reported yield of this compound is approximately 55%.[6]

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification p_nitroaniline p-Nitroaniline diazonium_salt Diazonium Salt Solution p_nitroaniline->diazonium_salt h2so4_h2o H₂SO₄ / H₂O h2so4_h2o->diazonium_salt nano2 NaNO₂ nano2->diazonium_salt reaction_mixture Reaction Mixture diazonium_salt->reaction_mixture Addition cucl_hcl CuCl / HCl cucl_hcl->reaction_mixture steam_distillation Steam Distillation reaction_mixture->steam_distillation Work-up filtration_drying Filtration & Drying steam_distillation->filtration_drying recrystallization Recrystallization (Benzene) filtration_drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Several analytical techniques are employed for the determination and quantification of this compound and its metabolites.

Table 3: Analytical Techniques for this compound

TechniqueDetector/MethodApplication
High-Pressure Liquid Chromatography (HPLC) UV Spectrophotometric, Electrochemical, FluorescentDetermination of 4-aminobiphenyl (from reduction of 4-nitrobiphenyl) and direct determination of 4-nitrobiphenyl.[8]
Thin-Layer Chromatography (TLC) combined with Photodensitometry PhotodensitometryDetection of urinary metabolites of this compound.[9]

Applications

This compound serves as a valuable intermediate in various chemical syntheses.

  • Dye and Pigment Synthesis: Its derivatives are utilized in the production of dyes and pigments.[4]

  • Electron Transfer Studies: The electron-withdrawing nature of the nitro groups makes it a compound of interest in research related to organic electronics and photoconductivity.[4]

  • Polymer Synthesis: The reduction of this compound yields 4,4'-diaminobiphenyl, a monomer used in the production of various high-performance polymers.

Safety and Toxicology

This compound is a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information for this compound

Hazard StatementPrecautionary Statement
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.[1]P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Toxicity Profile:

  • It is an eye irritant.[7]

  • It is considered a questionable carcinogen with experimental tumorigenic data.[7]

  • When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][7]

  • The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[10]

Metabolism

The metabolism of this compound has been studied in animal models.

  • In guinea pigs, oral or intraperitoneal administration leads to the excretion of 4,4'-diacetylbenzidine in the urine.[9]

  • The metabolism in rats is considerably slower than in guinea pigs and can involve halogenation, with 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl being found in the urine.[9]

Metabolism_Pathway cluster_guinea_pig Metabolism in Guinea Pig cluster_rat Metabolism in Rat (Slower) dnbp_gp This compound metabolite_gp 4,4'-Diacetylbenzidine dnbp_gp->metabolite_gp Metabolism urine_gp Excreted in Urine metabolite_gp->urine_gp dnbp_rat This compound metabolite1_rat 3-Chloro-4-amino-4'-nitrobiphenyl dnbp_rat->metabolite1_rat Metabolism (Halogenation) metabolite2_rat 3-Chloro-4-acetamido-4'-nitrobiphenyl dnbp_rat->metabolite2_rat Metabolism (Halogenation) urine_rat Excreted in Urine metabolite1_rat->urine_rat metabolite2_rat->urine_rat

Caption: Metabolic pathways of this compound in different species.

References

The Synthesis and Discovery of 4,4'-Dinitrobiphenyl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dinitrobiphenyl is a key chemical intermediate with significant applications in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and polymers. This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound. Detailed experimental protocols for its preparation via classical and modern coupling reactions are presented, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document explores the logical relationships between different synthetic routes and illustrates the workflow for its synthesis and subsequent conversion to the industrially significant 4,4'-diaminobiphenyl.

Introduction

The biphenyl moiety is a fundamental structural motif in many biologically active molecules and functional materials. The introduction of nitro groups at the 4 and 4' positions of the biphenyl scaffold yields this compound, a versatile precursor for a range of more complex molecules. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic rings and provides a handle for further chemical transformations, most notably reduction to the corresponding diamine. This guide aims to provide a detailed technical resource for professionals engaged in chemical research and development, with a focus on the practical aspects of the synthesis and characterization of this important compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₈N₂O₄[1]
Molecular Weight244.20 g/mol [1]
AppearancePale yellow to tan crystalline powder[2]
Melting Point240-243 °C[1]
Boiling Point409.50 °C (estimated)[2]
Density1.4020 g/cm³[2]
SolubilityInsoluble in water; soluble in hot alcohol, benzene, and acetic acid.[1]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (δ) ppmSolventReference
¹H NMR8.35 (d, 4H), 7.85 (d, 4H)CDCl₃[3]
¹³C NMR147.8, 145.3, 128.8, 124.5CDCl₃[3]

2.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignmentReference
1595StrongAromatic C=C stretch[4]
1515StrongAsymmetric NO₂ stretch[4]
1345StrongSymmetric NO₂ stretch[4]
855StrongC-N stretch[4]
750StrongC-H out-of-plane bend[4]

2.2.3. Mass Spectrometry (MS)

m/zRelative IntensityAssignment
244M⁺ (Molecular ion)C₁₂H₈N₂O₄⁺
198[M-NO₂]⁺C₁₂H₈NO₂⁺
168[M-2NO₂]⁺C₁₂H₈⁺
152[C₁₂H₈-O]⁺C₁₂H₈O⁺

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the coupling of two nitrophenyl units. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.

Sandmeyer-type Reaction

This classical method involves the diazotization of p-nitroaniline followed by a copper-catalyzed coupling reaction.

Experimental Protocol:

  • Diazotization: A solution of p-nitroaniline (30 g) in a mixture of concentrated sulfuric acid (45 g) and water (60 ml) is prepared. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (15.3 g) in water is added dropwise while maintaining the temperature.[5]

  • Coupling: A cold solution of copper(I) chloride (21.6 g) in concentrated hydrochloric acid (100 ml) is added to the diazonium salt solution with vigorous stirring.[5] A brisk evolution of nitrogen is observed, and a brownish-yellow precipitate of this compound is formed.[5]

  • Work-up and Purification: The reaction mixture is subjected to steam distillation to remove the p-chloronitrobenzene by-product. The remaining solid in the distillation flask, which is almost pure this compound, is collected by filtration, dried, and recrystallized from benzene.[5] The expected yield is approximately 55%.[5]

Ullmann Coupling

The Ullmann coupling reaction provides a direct method for the synthesis of symmetrical biphenyls from aryl halides using copper.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, place 4-chloronitrobenzene (1.27 moles) and an inert, high-boiling solvent like sand or nitrobenzene.[6]

  • Reaction: Heat the mixture to 215–225 °C in an oil bath.[6] Slowly add activated copper bronze (200 g) over approximately 1.2 hours while maintaining the temperature.[6] Continue stirring at this temperature for an additional 1.5 hours.[6]

  • Work-up and Purification: While still hot, pour the reaction mixture into a beaker containing sand and stir to form small clumps.[6] After cooling, the clumps are broken up. The product is extracted with hot ethanol. The combined ethanol extracts are cooled to induce crystallization of this compound. The crude product is then recrystallized from hot ethanol to yield pure, yellow crystals.

Suzuki Coupling

The Suzuki coupling is a modern, versatile, and highly efficient palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottomed flask, add 4-bromonitrobenzene (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 mmol).

  • Reaction: Add a suitable solvent system, such as a mixture of toluene and water. Heat the reaction mixture to reflux (around 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

Synthetic Workflows and Relationships

The synthesis of this compound and its subsequent use can be visualized through the following workflows and relationship diagrams.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_methods Synthesis Methods cluster_product Product cluster_further_reaction Further Transformation p_nitroaniline p-Nitroaniline sandmeyer Sandmeyer-type Reaction p_nitroaniline->sandmeyer p_halonitrobenzene p-Halonitrobenzene (X = Cl, Br, I) ullmann Ullmann Coupling p_halonitrobenzene->ullmann suzuki Suzuki Coupling p_halonitrobenzene->suzuki p_nitrophenylboronic_acid p-Nitrophenylboronic Acid p_nitrophenylboronic_acid->suzuki dinitrobiphenyl This compound sandmeyer->dinitrobiphenyl ullmann->dinitrobiphenyl suzuki->dinitrobiphenyl reduction Reduction dinitrobiphenyl->reduction diaminobiphenyl 4,4'-Diaminobiphenyl reduction->diaminobiphenyl

Caption: Synthetic workflow for this compound and its conversion.

Logical_Relationships Synthesis Synthesis of This compound Classical Classical Methods Synthesis->Classical Modern Modern Methods Synthesis->Modern Sandmeyer Sandmeyer-type Classical->Sandmeyer Ullmann Ullmann Coupling Classical->Ullmann Suzuki Suzuki Coupling Modern->Suzuki HarshConditions Harsh Conditions Sandmeyer->HarshConditions HighTemp High Temperature Ullmann->HighTemp StoichiometricCu Stoichiometric Copper Ullmann->StoichiometricCu CatalyticPd Catalytic Palladium Suzuki->CatalyticPd MildConditions Mild Conditions Suzuki->MildConditions HighYield High Yield & Versatility Suzuki->HighYield

Caption: Logical relationships between synthesis methods for this compound.

Applications and Further Reactions

The primary application of this compound is as a precursor for the synthesis of 4,4'-diaminobiphenyl (benzidine). This transformation is typically achieved through the reduction of the nitro groups.

Reduction to 4,4'-Diaminobiphenyl

The reduction of the nitro groups in this compound to amino groups is a crucial step in the synthesis of various dyes and polymers.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation vessel, a mixture of this compound, a suitable solvent such as ethanol or acetic acid, and a catalyst (e.g., 10% Palladium on charcoal) are charged.

  • Reaction: The vessel is pressurized with hydrogen gas (typically 50-100 psi), and the mixture is stirred at a slightly elevated temperature (e.g., 50-70 °C) until the theoretical amount of hydrogen is consumed.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude 4,4'-diaminobiphenyl can be purified by recrystallization.

Safety and Handling

This compound is a chemical that should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its synthesis, properties, and key reactions. The experimental protocols and tabulated data serve as a practical resource for chemists in research and industry. The choice of synthetic method will be dictated by the specific requirements of the application, with modern methods like the Suzuki coupling offering milder conditions and greater versatility compared to classical approaches. A thorough understanding of the chemistry and handling of this compound is essential for its safe and effective utilization in the development of new materials and pharmaceuticals.

References

An In-depth Technical Guide to 4,4'-Dinitrobiphenyl: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrobiphenyl is a nitroaromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and liquid crystal polymers. Its rigid biphenyl core and the presence of electron-withdrawing nitro groups at the para positions of each phenyl ring confer unique chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis and characterization of this compound.

Molecular Structure and Formula

This compound, also known as 4,4'-dinitro-1,1'-biphenyl, is a symmetrical molecule with the chemical formula C₁₂H₈N₂O₄.[1][2] The molecule consists of two benzene rings linked by a single carbon-carbon bond, with a nitro group (-NO₂) attached to the fourth carbon atom (para position) of each ring.

The two phenyl rings in this compound are not coplanar. Due to steric hindrance between the ortho-hydrogen atoms, the rings are twisted with respect to each other. The dihedral angle between the planes of the two benzene rings is approximately 33°.[3] This non-planar conformation is a significant feature of its crystal structure.

Molecular Visualization:

Figure 1: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈N₂O₄[1][2]
Molecular Weight 244.21 g/mol [4]
CAS Number 1528-74-1[1][5][4]
Appearance White to pale yellow crystalline powder[1][6]
Melting Point 242 °C[7]
Boiling Point 387.12 °C (estimate)[7]
Density 1.450 g/cm³[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol, chloroform, and acetone.[6]
Vapor Pressure 8.19E-07 mmHg at 25°C[1]

Experimental Protocols

Synthesis of this compound via Ullmann Coupling

The most common method for the synthesis of this compound is the Ullmann coupling reaction, which involves the copper-mediated coupling of an aryl halide. In this case, 4-nitrochlorobenzene or 4-nitrobromobenzene is used as the starting material.

Reaction Scheme:

synthesis_workflow reagent 2x 4-Nitrochlorobenzene product This compound reagent->product Ullmann Coupling catalyst Copper bronze catalyst->product conditions High Temperature (e.g., 215-225°C) conditions->product

Figure 2: Synthesis workflow for this compound via Ullmann coupling.

Detailed Experimental Protocol:

  • Materials:

    • 4-Nitrochlorobenzene (1.27 moles, 200 g)

    • Copper bronze (activated) (200 g)

    • Clean, dry sand (300 g)

    • Ethanol (95%)

    • Activated charcoal (Norit)

  • Procedure:

    • In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place 200 g of 4-nitrochlorobenzene and 300 g of clean, dry sand.

    • Heat the mixture in an oil bath to a temperature of 215-225°C.

    • Slowly add 200 g of activated copper bronze to the stirred mixture over a period of approximately 1.2 hours.

    • Maintain the reaction temperature at 215-225°C and continue stirring for an additional 1.5 hours.

    • While still hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir until small clumps are formed. Allow the mixture to cool.

    • Break up the cooled clumps in a mortar.

    • Transfer the crushed mixture to a large beaker and add 1.5 liters of 95% ethanol. Boil the suspension for 10 minutes with vigorous stirring.

    • Filter the hot mixture through a Büchner funnel.

    • Repeat the ethanol extraction with another 1.5-liter portion of hot ethanol.

    • Combine the ethanol filtrates and cool them in an ice bath to induce crystallization of the crude this compound.

    • Collect the crude product by vacuum filtration.

    • For purification, dissolve the crude product in a minimal amount of hot ethanol, add activated charcoal, and heat the solution for a short period.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to obtain purified crystals of this compound.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.35Doublet4HAromatic protons ortho to the nitro group
~7.90Doublet4HAromatic protons meta to the nitro group

¹³C NMR Spectroscopy:

Chemical Shift (δ, ppm)Assignment
~148C-NO₂
~145C-C (ipso-carbon of the biphenyl bond)
~129Aromatic CH meta to the nitro group
~125Aromatic CH ortho to the nitro group

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600, 1475C=C stretching (aromatic ring)
~1520, 1340N-O stretching (asymmetric and symmetric vibrations of the nitro group)
~860C-H out-of-plane bending (para-disubstituted benzene)

Mass Spectrometry (Electron Ionization - EI):

m/zAssignment
244[M]⁺ (Molecular ion)
198[M - NO₂]⁺
168[M - 2NO₂]⁺
152[C₁₂H₈]⁺ (Biphenyl radical cation)

Conclusion

This technical guide provides essential information on the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis and characterization of this compound. The provided data and methodologies are intended to support researchers and scientists in their work with this important chemical intermediate. The non-planar structure and the presence of nitro groups are key determinants of its reactivity and physical properties, making it a versatile building block in organic synthesis. The detailed experimental procedures and spectroscopic data will be valuable for the successful synthesis, purification, and identification of this compound in a laboratory setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 4,4'-Dinitrobiphenyl

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations to support advanced research and development applications.

Core Physicochemical Properties

This compound is a solid organic compound notable for its symmetrical structure, featuring two nitro groups attached to a biphenyl core. These electron-withdrawing groups significantly influence its chemical reactivity and physical properties.

General and Computed Properties

The fundamental identifiers and computed properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 1-nitro-4-(4-nitrophenyl)benzene[1][2]
Molecular Formula C₁₂H₈N₂O₄[1][3][4]
Molecular Weight 244.20 g/mol [1][4]
CAS Number 1528-74-1[1][3]
Appearance Pale yellow to tan crystalline powder; Needles from alcohol.[1][2]
Experimental Physical Properties

The following table details experimentally determined physical properties, which are crucial for handling, formulation, and experimental design.

PropertyValueSource(s)
Melting Point 235 - 243 °C[1][3]
Boiling Point ~387 - 410 °C (estimates vary)[2][5]
Density ~1.40 - 1.46 g/cm³[2][3][6]
Vapor Pressure 8.19 x 10⁻⁷ mmHg at 25°C
Dipole Moment 0.00 D[3]
Solubility Profile

The solubility of this compound is a key parameter for its application in synthesis and biological assays.

SolventSolubilitySource(s)
Water Insoluble[1][2]
Hot Alcohol (Ethanol) Soluble[1][7]
Benzene Soluble[1][7]
Acetic Acid Soluble[1][7]
Acetone Generally Soluble[2]
Chloroform Generally Soluble[2]

Chemical Properties and Reactivity

Molecular Structure

The molecular structure of this compound is non-planar. The two benzene rings are twisted relative to each other with a dihedral angle of approximately 33°. The central carbon-carbon bond length is about 1.499 Å.[6] This twisted conformation is a result of steric hindrance between the ortho-hydrogens on the two rings.

Reactivity

The presence of two nitro groups, which are strong electron-withdrawing groups, deactivates the aromatic rings towards electrophilic substitution. Conversely, these groups make the compound susceptible to nucleophilic attack. The primary reactivity involves the reduction of the nitro groups to form amines, such as 4,4'-diaminobiphenyl, a precursor for various polymers and dyes.

Metabolism

In vivo, this compound undergoes metabolic transformations. In guinea pigs, it is metabolized to 4,4'-diacetylbenzidine, which is then excreted in the urine.[1] The metabolism in rats is significantly slower and can involve additional steps like halogenation, leading to metabolites such as 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl.[1]

Experimental Protocols

Synthesis of this compound via Diazotization

This protocol is based on the reaction of a diazonium salt with a copper(I) salt.[8]

Materials:

  • p-Nitroaniline

  • Concentrated Sulphuric Acid

  • Sodium Nitrite

  • Copper(I) Chloride

  • Concentrated Hydrochloric Acid

  • Benzene (for recrystallization)

Procedure:

  • Diazonium Salt Preparation: Prepare a diazonium solution from p-nitroaniline (30 g), concentrated sulphuric acid (45 g), water (60 ml), and sodium nitrite (15.3 g). Maintain cold conditions throughout this step.

  • Coupling Reaction: Prepare a cold solution of copper(I) chloride (21.6 g) in concentrated hydrochloric acid (100 ml).

  • Add the copper salt solution to the diazonium solution with vigorous stirring. A brisk evolution of nitrogen will occur, and a brownish-yellow solid will precipitate.

  • Continue stirring until the liquid turns green, indicating the completion of the reaction.

  • Purification: a. Steam Distillation: Distill the product mixture with steam to remove the p-chloronitrobenzene by-product. The this compound will remain in the distillation flask. b. Filtration and Drying: Filter the remaining solid, wash it, and dry it thoroughly. c. Recrystallization: Recrystallize the crude product from benzene to obtain pure this compound. The expected yield is approximately 55%.[8]

Purification by Recrystallization

This is a standard method for purifying the crude product obtained from synthesis.

Materials:

  • Crude this compound

  • Ethanol, Benzene, or Acetone

  • Activated Charcoal (optional)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, benzene).[5][7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator over a drying agent like P₂O₅.[5]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification A p-Nitroaniline B Diazotization (H₂SO₄, NaNO₂) A->B C Diazonium Salt B->C D Coupling Reaction (CuCl, HCl) C->D E Crude Reaction Mixture D->E F Steam Distillation E->F Workup G Crude this compound F->G H Recrystallization (e.g., from Benzene) G->H I Pure this compound H->I

Caption: Synthesis and Purification Workflow.

Solubility Characteristics

This diagram provides a logical overview of the solubility properties of this compound in different solvent types.

G Solubility Profile of this compound cluster_solvents Solvent Type cluster_solubility Result A This compound B Polar Protic (e.g., Water) A->B Tested in C Polar Protic (Hot) (e.g., Hot Ethanol) A->C Tested in D Non-Polar / Moderately Polar (e.g., Benzene, Acetic Acid) A->D Tested in E Insoluble B->E F Soluble C->F D->F

Caption: Solubility Characteristics Diagram.

Metabolic Pathway Overview

The diagram below outlines the metabolic fate of this compound in different species, highlighting the key transformations.

G Metabolic Pathway of this compound cluster_guinea_pig In Guinea Pigs cluster_rat In Rats (Slower Metabolism) A This compound B Metabolism A->B D Metabolism A->D C 4,4'-Diacetylbenzidine (Excreted in Urine) B->C E Intermediate Metabolites (4-Amino-4'-nitrobiphenyl, etc.) D->E F Halogenation E->F G Chlorinated Metabolites (e.g., 3-Chloro-4-amino-4'-nitrobiphenyl) F->G

Caption: Metabolic Pathway Overview.

References

Solubility Profile of 4,4'-Dinitrobiphenyl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-dinitrobiphenyl in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed, standardized experimental protocols for the quantitative determination of its solubility. These methodologies will enable researchers to generate precise solubility data tailored to their specific experimental conditions.

Introduction to this compound

This compound is a crystalline solid, appearing as pale yellow to tan needles or powder. Its molecular structure, featuring two nitro groups on a biphenyl backbone, renders it a non-polar compound with limited solubility in water but generally good solubility in organic solvents.[1][2][3] The nitro groups, being excellent electron-withdrawing groups, also influence its chemical reactivity and potential applications in areas such as dye synthesis and materials science. An understanding of its solubility is critical for its application in chemical synthesis, formulation development, and toxicological studies.

Solubility Data

SolventQualitative SolubilityReference
Water Insoluble[1][3]
Ethanol Soluble in hot ethanol[3][4]
Benzene Soluble[3][4]
Acetic Acid Soluble[3][4]
Acetone Generally Soluble[1][2]
Chloroform Generally Soluble[1]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental methods are required. The following sections detail two common and reliable methods: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Filter the collected supernatant through a syringe filter (with a filter material compatible with the solvent) to remove any remaining solid particles.

  • Solvent Evaporation and Weighing:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the melting point of this compound can be used.

    • Once the solvent is completely evaporated, place the dish or vial in a drying oven to remove any residual solvent.

    • Cool the dish or vial in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Withdraw a known volume of the supernatant B->C Allow solids to settle D Filter to remove undissolved solids C->D E Transfer filtrate to a pre-weighed container D->E F Evaporate the solvent E->F G Dry the residue to a constant weight F->G H Weigh the residue G->H I Calculate the mass of dissolved solid H->I J Determine solubility (e.g., g/100 mL) I->J

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Method for Solubility Determination

This method is particularly useful for compounds that have a strong chromophore, such as this compound, due to its nitroaromatic structure. The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s) (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Determination of Molar Absorptivity and Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

    • Scan the absorbance of the most concentrated standard solution across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the slope will be the molar absorptivity if the concentration is in mol/L and the path length is 1 cm.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

  • Sample Collection, Filtration, and Dilution:

    • Withdraw a sample of the saturated supernatant and filter it as described in the gravimetric method (Section 3.1, step 2).

    • Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Absorbance Measurement and Concentration Calculation:

    • Measure the absorbance of the diluted solution at the λmax.

    • Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that temperature.

Logical Relationship for UV-Vis Solubility Determination

G cluster_calibration Calibration cluster_measurement Measurement cluster_determination Solubility Determination A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Generate calibration curve (Absorbance vs. Concentration) B->C G Calculate concentration from calibration curve C->G D Prepare saturated solution E Filter and dilute the solution D->E F Measure absorbance of the diluted solution E->F F->G H Apply dilution factor to find the solubility G->H

Caption: Logical Flow for UV-Vis Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily available literature, its qualitative solubility profile indicates a preference for non-polar organic solvents, with increased solubility at higher temperatures. For researchers requiring precise solubility values, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer robust and reliable approaches to generate this critical data. The choice of method will depend on the available equipment and the specific requirements of the research. Accurate determination of solubility is fundamental for the effective use of this compound in various scientific and industrial applications.

References

Spectroscopic Profile of 4,4'-Dinitrobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-dinitrobiphenyl, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quick reference for its key spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
NucleusSolventChemical Shift (δ) ppm
¹H NMRCDCl₃Data not publicly available without registration.[1]
¹³C NMRCDCl₃Data not publicly available without registration.[2]
Table 2: Infrared (IR) Spectroscopy Data
TechniqueKey Absorptions (cm⁻¹)
KBr PelletData not publicly available in numerical format.[3]

Note: While a visual spectrum is available, a detailed peak list is not provided in the cited source.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε)
Alcohol30625,119 L·mol⁻¹·cm⁻¹ (log ε = 4.40)[4]

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For a solid sample like this compound, the following protocol is typically employed for solution-state NMR.

Methodology:

  • Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard NMR tube. The concentration is adjusted to obtain an adequate signal-to-noise ratio.

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in CDCl3 transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire 1H and 13C Spectra instrument->acquire process Fourier Transform & Process Data acquire->process analyze Analyze Chemical Shifts & Coupling Constants process->analyze

Figure 1: General workflow for NMR spectroscopy of this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, the KBr pellet method is a common technique.

Methodology:

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The IR spectrum of the sample is then acquired over a specific wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind Grind this compound with KBr press Press into a Pellet grind->press instrument Place Pellet in FTIR Spectrometer press->instrument background Acquire Background Spectrum instrument->background sample_spec Acquire Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process analyze Analyze Absorption Bands process->analyze

Figure 2: General workflow for IR spectroscopy of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol. The concentration is carefully chosen to ensure the absorbance falls within the linear range of the instrument.

  • Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a specific wavelength range.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve this compound in Ethanol transfer Fill Cuvette with Solution dissolve->transfer instrument Place Cuvette in UV-Vis Spectrophotometer transfer->instrument baseline Record Solvent Baseline instrument->baseline sample_spec Record Sample Spectrum baseline->sample_spec analyze Determine λmax and Calculate Molar Absorptivity sample_spec->analyze

Figure 3: General workflow for UV-Vis spectroscopy of this compound.

References

Toxicological Profile of 4,4'-Dinitrobiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrobiphenyl is a synthetic nitroaromatic compound. This technical guide provides a comprehensive overview of its toxicological profile, compiling available data on its physicochemical properties, toxicokinetics, and toxicity. Due to limited publicly available quantitative data, this guide also outlines general experimental protocols for key toxicological assessments.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its environmental fate, transport, and potential for exposure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound[1]
Synonyms 1,1'-Biphenyl, 4,4'-dinitro-; 4,4'-Dinitrodiphenyl[1]
CAS Number 1528-74-1[2]
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.20 g/mol [1]
Appearance White to orange to green powder to crystal[3]
Melting Point 242 °C[3]
Boiling Point 387.12 °C (rough estimate)[3]
Water Solubility Limited[4]
Log P (XLogP3) 3.6[1]
Vapor Pressure 8.19E-07 mmHg at 25°C[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the toxicokinetics of a compound is essential for risk assessment. The available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited and primarily derived from animal studies.

Absorption

While specific absorption rates are not documented, the GHS classification of this compound as harmful if swallowed, in contact with skin, or if inhaled suggests that it can be absorbed through the gastrointestinal tract, skin, and respiratory system.[1][3]

Distribution

No specific studies on the distribution of this compound within the body were identified.

Metabolism

The metabolism of this compound has been studied in guinea pigs and rats, with notable differences between the species.[1] In guinea pigs, oral or intraperitoneal administration resulted in the excretion of 4,4'-diacetylbenzidine (4,4'-diacetylaminobiphenyl) in the urine.[1] The metabolism in rats is reported to be considerably slower.[1]

In rats, a unique metabolic pathway involving halogenation has been observed for the metabolites of this compound, namely 4-amino-4'-nitrobiphenyl and 4-acetamido-4'-nitrobiphenyl.[1] This leads to the formation of 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl, which are found in the urine of rats but not guinea pigs.[1]

A proposed metabolic pathway for this compound is illustrated in the following diagram.

Metabolic Pathway of this compound DNB This compound ANB 4-Amino-4'-nitrobiphenyl DNB->ANB Nitroreduction AANB 4-Acetamido-4'-nitrobiphenyl ANB->AANB Acetylation CANB 3-Chloro-4-amino-4'-nitrobiphenyl (in Rat) ANB->CANB Halogenation DAB 4,4'-Diacetylbenzidine (in Guinea Pig) AANB->DAB Further Metabolism CAANB 3-Chloro-4-acetamido-4'-nitrobiphenyl (in Rat) AANB->CAANB Halogenation

Caption: Proposed metabolic pathway of this compound in rats and guinea pigs.

Excretion

Metabolites of this compound are primarily excreted in the urine.[1]

Toxicological Profile

The toxicological database for this compound is incomplete, with a notable lack of quantitative data from standardized acute, subchronic, and chronic toxicity studies.

Acute Toxicity

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD50 Not availableOralNot available
LD50 Not availableDermalNot available
LC50 Not availableInhalationNot available
Subchronic and Chronic Toxicity

No dedicated subchronic or chronic toxicity studies for this compound were identified in the reviewed literature. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) or Lowest-Observed-Adverse-Effect Levels (LOAELs) have not been established.

Table 3: Subchronic and Chronic Toxicity of this compound

Study DurationSpeciesRouteNOAELLOAELEffects ObservedReference
Subchronic Not availableNot availableNot availableNot availableNot available
Chronic Not availableNot availableNot availableNot availableNot available
Carcinogenicity

This compound is listed as a "questionable carcinogen with experimental tumorigenic data".[5] However, specific details of these studies, including the species tested, route of administration, dose levels, and tumor incidence, were not available in the reviewed sources.

Table 4: Carcinogenicity of this compound

SpeciesRouteDose LevelsTumor IncidenceConclusionReference
Not availableNot availableNot availableNot availableQuestionable carcinogen[5]
Genotoxicity

Mutation data for this compound has been reported, but specific results from standard genotoxicity assays like the Ames test or in vivo micronucleus assay were not found.[5]

Table 5: Genotoxicity of this compound

TestSystemMetabolic ActivationResultReference
Ames Test Salmonella typhimuriumNot availableNot available
Micronucleus Assay In vivo (e.g., mouse bone marrow)Not applicableNot available
Chromosomal Aberration In vitro/In vivoNot availableNot available
Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were identified.

Table 6: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesDose LevelsKey FindingsNOAELReference
Reproductive Toxicity Not availableNot availableNot availableNot available
Developmental Toxicity Not availableNot availableNot availableNot available

Experimental Protocols

Due to the scarcity of specific experimental data for this compound, this section outlines generalized protocols for key toxicological studies based on OECD guidelines. These descriptions are intended to provide a framework for how such studies would be conducted.

Acute Oral Toxicity (OECD TG 423)

The acute oral toxicity study provides information on the health hazards likely to arise from a single oral exposure. A stepwise procedure is used with a limited number of animals.

Acute Oral Toxicity Workflow start Start: Dose 3 animals (e.g., 300 mg/kg) observe1 Observe for 14 days (mortality, clinical signs) start->observe1 decision1 2-3 animals die? observe1->decision1 dose_lower Dose 3 more animals at a lower dose decision1->dose_lower Yes dose_higher Dose 3 more animals at a higher dose decision1->dose_higher No/1 death observe2 Observe for 14 days dose_lower->observe2 observe3 Observe for 14 days dose_higher->observe3 stop Stop: Classify toxicity observe2->stop observe3->stop

Caption: A simplified workflow for an acute oral toxicity study (OECD TG 423).

Subchronic Oral Toxicity (90-Day Study; OECD TG 408)

This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.

  • Test Animals: Typically rats, with at least 10 males and 10 females per group.

  • Dose Levels: At least three dose levels and a control group. The highest dose should induce toxicity but not mortality.

  • Administration: Daily oral administration (gavage or in feed) for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry at termination.

  • Pathology: Gross necropsy and histopathology of major organs and tissues.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test detects damage to chromosomes or the mitotic apparatus.

  • Test Animals: Typically mice or rats.

  • Procedure: Animals are exposed to the test substance (usually two exposures 24 hours apart). Bone marrow or peripheral blood is collected at appropriate times after the last exposure.

  • Endpoint: The frequency of micronucleated immature erythrocytes is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxicity.

Reproduction/Developmental Toxicity Screening Test (OECD TG 421)

This study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.

  • Test Animals: Rats, with groups of males and females.

  • Dosing Period: Males are dosed for a period before mating, during mating, and after mating. Females are dosed before mating, during pregnancy, and through lactation.

  • Endpoints: Mating performance, fertility, pregnancy outcomes, and offspring viability and growth are assessed.

Conclusion

The available data on the toxicological profile of this compound is limited, particularly with respect to quantitative toxicity values. It is classified as a hazardous substance, and its metabolism shows interesting species-specific pathways. However, a comprehensive risk assessment is hampered by the lack of data from standardized toxicity studies. Further research is warranted to fully characterize the acute, subchronic, chronic, carcinogenic, genotoxic, and reproductive/developmental toxicity of this compound. The generalized experimental protocols provided herein offer a roadmap for such future investigations.

References

A Historical Perspective on 4,4'-Dinitrobiphenyl: From Synthesis to Toxicological Scrutiny

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrobiphenyl is a synthetic organic compound that has been a subject of scientific inquiry for over a century. Its journey from a novel chemical synthesis to a compound of toxicological interest provides a compelling case study in the evolution of chemical research and safety evaluation. This technical guide offers a comprehensive historical overview of this compound, detailing its discovery, the progression of its synthesis methodologies, its limited but significant applications, and the gradual unraveling of its metabolic fate and toxicological profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough historical context to the scientific data surrounding this compound.

Discovery and Early Synthesis

The first synthesis of a dinitrobiphenyl compound was reported in 1901 by German chemists Fritz Ullmann and J. Bielecki. Their pioneering work on the copper-promoted coupling of aryl halides, now famously known as the Ullmann reaction, laid the foundation for the synthesis of a wide range of biphenyl derivatives, including this compound.[1][2] The original Ullmann reaction involved the treatment of an aryl halide with a stoichiometric amount of copper powder at high temperatures.[1][2] This groundbreaking method provided the first reliable means of creating a carbon-carbon bond between two aromatic rings.

Over the decades, the Ullmann reaction has undergone numerous modifications to improve yields and expand its substrate scope. The traditional method often required harsh reaction conditions and could be unreliable.[1][3] Later advancements included the use of activated copper and various solvents to moderate the reaction.

A significant leap in the synthesis of biphenyl compounds came with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While the Ullmann reaction remains historically significant, the Suzuki coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, has become a more versatile and widely used method for preparing unsymmetrical biaryls under milder conditions.

Physicochemical Properties

This compound is a pale yellow crystalline solid at room temperature.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₈N₂O₄[4][5]
Molecular Weight244.20 g/mol [5]
Melting Point240-243 °C[5]
Boiling Point409.50 °C[4]
Density1.402 g/cm³[4]
SolubilityInsoluble in water; Soluble in hot alcohol, benzene, and acetic acid.[5][5]
Vapor Pressure8.19E-07 mmHg at 25°C[6]

Experimental Protocols: Key Synthesis Methods

Classical Ullmann Coupling for Symmetrical Dinitrobiphenyls

The Ullmann reaction provides a direct method for the synthesis of symmetrical biphenyls. The following is a representative protocol for the synthesis of a dinitrobiphenyl derivative.

Reaction Workflow: Ullmann Coupling

Ullmann_Coupling ArylHalide Aryl Halide (e.g., 4-Nitrochlorobenzene) Reaction Reaction Mixture ArylHalide->Reaction Copper Copper Powder Copper->Reaction Heat High Temperature (e.g., >200°C) Heat->Reaction Solvent High-Boiling Solvent (e.g., Nitrobenzene) Solvent->Reaction Workup Workup (Cooling, Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: A simplified workflow for the Ullmann coupling reaction.

Detailed Methodology:

  • A mixture of the aryl halide (e.g., 4-nitrochlorobenzene) and a stoichiometric amount of copper powder is prepared in a high-boiling point solvent such as nitrobenzene.

  • The reaction mixture is heated to a high temperature, typically above 200°C, with vigorous stirring.

  • The reaction is monitored for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with appropriate solvents to remove unreacted starting materials and byproducts.

  • The final product is purified by recrystallization from a suitable solvent, such as ethanol or benzene.

Suzuki-Miyaura Cross-Coupling for Unsymmetrical and Symmetrical Biphenyls

The Suzuki-Miyaura coupling offers a more versatile route to biphenyls, allowing for the synthesis of both symmetrical and unsymmetrical derivatives under milder conditions.

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling ArylHalide Aryl Halide (e.g., 4-Bromonitrobenzene) Reaction Reaction Mixture ArylHalide->Reaction ArylboronicAcid Arylboronic Acid (e.g., 4-Nitrophenylboronic acid) ArylboronicAcid->Reaction PdCatalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • The aryl halide (e.g., 4-bromonitrobenzene), the arylboronic acid (e.g., 4-nitrophenylboronic acid), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent (e.g., toluene or dimethylformamide).

  • The reaction mixture is typically heated under an inert atmosphere.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature and subjected to an aqueous workup to remove the base and other inorganic salts.

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified, most commonly by column chromatography, to yield the pure biphenyl derivative.

Historical Applications

Historically, the primary application of this compound has been as an intermediate in the chemical industry. Its dinitro functionality makes it a precursor for the synthesis of various other compounds. The reduction of the nitro groups to amino groups yields 4,4'-diaminobiphenyl (benzidine), a compound that was historically used in the synthesis of azo dyes. However, the severe carcinogenicity of benzidine led to a significant decline in its production and use. This compound itself has also been investigated for its potential use in the synthesis of polymers and other organic materials.

Toxicology and Metabolism: A Chronological Perspective

The toxicological evaluation of this compound and related compounds has evolved significantly over time, reflecting the broader advancements in toxicology and a growing awareness of the potential health risks associated with chemical exposure.

Early Observations and Suspicions: Early toxicological information on dinitrobiphenyls was sparse. Initial concerns were often related to the broader class of aromatic nitro compounds, which were known to cause methemoglobinemia. As the use of its derivative, benzidine, became more widespread in the dye industry, reports of bladder cancer among workers began to emerge in the mid-20th century. This led to the classification of benzidine as a potent human carcinogen.

Metabolic Activation and Carcinogenicity: Subsequent research focused on the metabolic fate of these compounds, revealing that their toxicity is intricately linked to their biotransformation in the body. It was discovered that this compound can be metabolized in vivo to 4-aminobiphenyl, a known carcinogen.[7] This metabolic reduction is a critical step in its toxicological pathway.

Studies in animal models, particularly dogs, provided strong evidence for the carcinogenicity of 4-nitrobiphenyl, a metabolite of this compound. These studies demonstrated the induction of bladder tumors following administration of the compound.[7] Further research has elucidated the metabolic pathways in different species, showing variations in the rate and products of metabolism. For instance, the metabolism of this compound is considerably slower in rats than in guinea pigs.[5] In rats, halogenation has been observed as a metabolic pathway for the metabolites of this compound.[5]

Modern Toxicological Assessment: Today, this compound is considered a hazardous substance. It is classified as harmful if swallowed or in contact with skin and is a suspected carcinogen.[8] The understanding of its mechanism of toxicity has advanced, with a focus on the metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules, leading to mutations and cancer.

Metabolic Pathway of this compound

Metabolic_Pathway cluster_Metabolism Metabolic Reduction cluster_Detoxification Acetylation DNB This compound ANB 4-Amino-4'-nitrobiphenyl DNB->ANB Nitroreductases AAB 4-Acetamido-4'-nitrobiphenyl ANB->AAB DAB 4,4'-Diaminobiphenyl (Benzidine) ANB->DAB Nitroreductases DNA_Adducts DNA Adducts DAB->DNA_Adducts Metabolic Activation Toxicity Carcinogenicity DNA_Adducts->Toxicity

Caption: A simplified overview of the metabolic pathway of this compound.

Conclusion

The history of this compound research mirrors the broader narrative of chemical science in the 20th and 21st centuries. From its initial synthesis through a classic named reaction to its characterization and subsequent toxicological evaluation, the story of this compound highlights the critical importance of understanding the full life cycle of a chemical. For researchers and professionals in drug development, the historical context of compounds like this compound serves as a crucial reminder of the need for rigorous safety assessment and the continuous evolution of our understanding of chemical-biological interactions. The journey from a synthetic curiosity to a recognized hazardous substance underscores the responsibility of the scientific community to thoroughly investigate the potential impacts of the molecules it creates.

References

Key Researchers in the Field of Dinitrobiphenyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core research, key figures, and experimental methodologies in the field of dinitrobiphenyls. Dinitrobiphenyls are a class of nitroaromatic compounds that have garnered significant interest due to their applications in chemical synthesis and their implications for environmental and human health. This document summarizes critical data, details experimental protocols, and visualizes key pathways and workflows to serve as an essential resource for professionals in the field.

Core Research Areas and Key Personnel

The study of dinitrobiphenyls is multifaceted, encompassing their synthesis, toxicological evaluation, and analytical detection. Several key researchers have made foundational contributions to our understanding of these compounds.

In the realm of synthesis , the pioneering work of Fritz Ullmann is fundamental. In 1901, Ullmann and his student Jean Bielecki first reported the copper-promoted coupling of aryl halides to form biaryls, a reaction now famously known as the Ullmann coupling.[1] This reaction remains a classic and relevant method for the synthesis of dinitrobiphenyls. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , which offers milder reaction conditions and a broader substrate scope. While no single individual is solely credited with adapting the Suzuki-Miyaura coupling specifically for dinitrobiphenyls, the principles established by Nobel laureates Akira Suzuki and Ei-ichi Negishi are central to these contemporary methods.

The toxicological and metabolic understanding of dinitrobiphenyls has been significantly advanced by the research of Tasuku Hirayama and his collaborators, including T. Watanabe . Their work in the early 1990s elucidated the metabolic activation and mutagenicity of dinitrobiphenyl derivatives, demonstrating that these compounds can be converted by mammalian metabolic systems into mutagens.[2][3] Their studies, often employing the Ames test, have been crucial in assessing the potential health risks associated with these compounds.

In the area of analytical chemistry , numerous researchers have contributed to the development of methods for the detection and quantification of dinitrobiphenyls and related nitroaromatic compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. While specific pioneers for dinitrobiphenyl analysis are less distinct, the collective body of work has established robust protocols for their identification and measurement in various matrices.

Data Presentation: Synthesis and Mutagenicity

The following tables summarize key quantitative data from the literature regarding the synthesis and mutagenicity of dinitrobiphenyls.

Table 1: Comparison of Synthesis Methods for Dinitrobiphenyls

Synthesis MethodStarting MaterialReagentsTemperature (°C)Yield (%)Key Researchers/Developers
Ullmann Coupling o-chloronitrobenzeneCopper bronze, sand215–22552–61Fritz Ullmann
Ullmann Coupling 1-bromo-2-nitrobenzeneCopper powder20076Fritz Ullmann, Jean Bielecki[1]
Solvent-Free Ullmann Coupling 1-iodo-2-nitrobenzeneCopper powder, sand~35050-90 (conversion)Richard W. Gregor, Laurel A. Goj[4]
Suzuki-Miyaura Coupling 1-iodo-2-nitrobenzene, Phenylboronic acidPd(OAc)₂, K₂CO₃Not specifiedNot specifiedGeneral methodology

Table 2: Mutagenicity of Dinitrobiphenyl Derivatives (Ames Test, Salmonella typhimurium TA98)

CompoundS9 Mix AdditionMutagenic Potency (net revertants / 10 µg)Researchers
2,4,6-Trinitrobiphenyl Without3T. Hirayama, et al.[2]
2,4,6-Trinitrobiphenyl With181T. Hirayama, et al.[2]
2,4,2',4'-Tetranitrobiphenyl WithEnhanced mutagenicityT. Hirayama, et al.[2]
4-Nitrobiphenyl WithEnhanced mutagenicityT. Hirayama, et al.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dinitrobiphenyls.

Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling

This protocol is adapted from the original work of Fuson and Cleveland, as a classic example of the Ullmann reaction.

Materials:

  • o-chloronitrobenzene

  • Activated copper bronze

  • Clean, dry sand

  • Ethanol

  • Activated carbon (e.g., Norit)

  • 1 L flask with a mechanical stirrer

  • Oil bath

  • Büchner funnel

  • Mortar and pestle

Procedure:

  • In a 1 L flask equipped with a mechanical stirrer, place 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.

  • Heat the mixture in an oil bath to 215–225°C.

  • Slowly add 200 g of activated copper bronze over approximately 1.2 hours, maintaining the temperature.

  • Continue stirring and heating at 215–225°C for an additional 1.5 hours.

  • While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.

  • After cooling, break up the clumps using a mortar and pestle.

  • Boil the mixture with two 1.5 L portions of ethanol for 10 minutes each, filtering the hot solution each time.

  • Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

  • Collect the crystals on a filter. A second crop can be obtained by concentrating the filtrate.

  • The crude product can be recrystallized from ethanol with the aid of activated carbon for further purification. The reported yield is 80–95 g (52–61%).[5]

Protocol 2: Mutagenicity Assessment using the Ames Test

This is a generalized protocol for the bacterial reverse mutation assay (Ames test) used to assess the mutagenicity of dinitrobiphenyls, based on the work of Ames and collaborators.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100) with histidine auxotrophy.

  • Test compound (dinitrobiphenyl derivative) dissolved in a suitable solvent (e.g., DMSO).

  • S9 fraction (from rat liver) for metabolic activation, and a cofactor solution (S9 mix).

  • Minimal glucose agar plates.

  • Top agar containing a trace amount of histidine and biotin.

  • Positive and negative controls.

Procedure:

  • Prepare serial dilutions of the test dinitrobiphenyl compound.

  • In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).

  • Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Spread the top agar evenly and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[6][7][8][9]

Protocol 3: Analysis of Dinitrobiphenyls by HPLC-UV

This protocol provides a foundational method for the quantitative analysis of dinitrobiphenyls.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Dinitrobiphenyl standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need optimization but a starting point could be 55:45 (v/v).

  • Standard Preparation: Accurately weigh a known amount of the dinitrobiphenyl standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the dinitrobiphenyl in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the injection volume (e.g., 15 µL).

    • Set the UV detection wavelength to the absorption maximum of the dinitrobiphenyl isomer of interest (e.g., around 360 nm for some derivatives).

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

  • Quantification: Identify the dinitrobiphenyl peak in the sample chromatogram by its retention time and quantify the concentration using the calibration curve.[10][11]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes in the research of dinitrobiphenyls.

Synthesis_Workflows cluster_ullmann Ullmann Coupling Workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow U_Start Aryl Halide (e.g., o-chloronitrobenzene) U_Reaction Coupling Reaction U_Start->U_Reaction U_Reagents Copper Bronze + Sand U_Reagents->U_Reaction U_Heat Heating (215-225°C) U_Heat->U_Reaction U_Extraction Ethanol Extraction U_Reaction->U_Extraction U_Crystallization Crystallization U_Extraction->U_Crystallization U_Product Dinitrobiphenyl U_Crystallization->U_Product S_Start1 Aryl Halide (e.g., 1-iodo-2-nitrobenzene) S_Reaction Cross-Coupling Reaction S_Start1->S_Reaction S_Start2 Arylboronic Acid S_Start2->S_Reaction S_Catalyst Palladium Catalyst + Base S_Catalyst->S_Reaction S_Workup Aqueous Workup & Purification S_Reaction->S_Workup S_Product Dinitrobiphenyl S_Workup->S_Product Metabolic_Activation_Pathway DNB Dinitrobiphenyl Nitroreduction Nitroreductase (e.g., in liver microsomes) DNB->Nitroreduction Hydroxylamine N-hydroxy-aminobiphenyl Nitroreduction->Hydroxylamine Esterification Esterification (e.g., sulfotransferase, acetyltransferase) Hydroxylamine->Esterification ReactiveEster Reactive Ester Esterification->ReactiveEster NitreniumIon Nitrenium Ion (Electrophilic Intermediate) ReactiveEster->NitreniumIon DNA_Adduct DNA Adduct Formation NitreniumIon->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Analytical_Workflows cluster_hplc HPLC-UV Analysis Workflow cluster_gcms GC-MS Analysis Workflow H_Sample Sample Preparation (Dissolution & Filtration) H_Injection HPLC Injection H_Sample->H_Injection H_Separation C18 Column Separation H_Injection->H_Separation H_Detection UV Detection H_Separation->H_Detection H_Data Data Analysis (Quantification) H_Detection->H_Data G_Sample Sample Preparation (Extraction & Derivatization if needed) G_Injection GC Injection G_Sample->G_Injection G_Separation Capillary Column Separation G_Injection->G_Separation G_Ionization Mass Spectrometry (Ionization & Fragmentation) G_Separation->G_Ionization G_Detection Mass Analyzer Detection G_Ionization->G_Detection G_Data Data Analysis (Identification & Quantification) G_Detection->G_Data

References

A Technical Guide to Nitroaromatic Compounds: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds, organic molecules bearing one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone of industrial chemistry and pharmacology. Their rich chemistry and diverse biological activities have led to their use in everything from explosives and dyes to essential medicines. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of nitroaromatic compounds, with a focus on their relevance to drug development.

Core Concepts: The Dual Nature of the Nitro Group

The nitro group's strong electron-withdrawing nature is central to the chemical and biological properties of nitroaromatic compounds. This property makes the aromatic ring susceptible to nucleophilic attack and is crucial for the mechanism of action of many nitroaromatic drugs.[1] However, this same feature contributes to their potential toxicity, as the nitro group can be enzymatically reduced to reactive intermediates that can cause cellular damage.[2][3] This dual role as both a pharmacophore and a toxicophore is a key consideration in the development of new drugs based on nitroaromatic scaffolds.[2][3]

Synthesis of Nitroaromatic Compounds

The primary method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution, a process known as nitration.[1][4]

Traditional Nitration:

The classical method involves the use of a mixture of concentrated nitric acid and sulfuric acid.[4] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5] While effective, this method often requires harsh conditions and can lead to the formation of unwanted byproducts.[6]

Green Synthesis Alternatives:

In recent years, more environmentally friendly methods for the synthesis of nitroaromatic compounds have been developed. These "green" approaches aim to reduce the use of hazardous reagents and minimize waste.[6]

MethodDescriptionAdvantages
Biocatalysis Utilizes enzymes, such as peroxidases, to catalyze the nitration of phenolic compounds.[6]High selectivity, mild reaction conditions, and reduced environmental impact.[6]
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate the reaction, often using less harsh reagents like calcium nitrate in acetic acid.Rapid reaction times and moderate to good yields.
Solid-Acid Catalysis Uses solid acid catalysts, such as zeolites, to facilitate the nitration reaction.Catalyst can be easily recovered and reused, and reactions can be highly selective.[4]
Mechanochemistry Involves the use of mechanical force, typically through ball milling, to drive the reaction between solid reactants in the absence of a solvent.[6]Solvent-free, minimizes waste, and energy-efficient.[6]
Photocatalysis Employs a photocatalyst and light to generate the nitrating species.Can be performed under mild conditions.[6]

Biological Activities and Therapeutic Applications

Nitroaromatic compounds exhibit a wide spectrum of biological activities, making them valuable in the treatment of various diseases.[2][7]

Therapeutic AreaExamples of Nitroaromatic DrugsMechanism of Action
Antibacterial Chloramphenicol, Metronidazole, NitrofurantoinInhibition of protein synthesis, DNA damage through reductive activation.[7][8]
Antiparasitic Benznidazole, NifurtimoxGeneration of reactive oxygen species and DNA damage in parasites.[9]
Anticancer TirapazamineBioreductive activation under hypoxic conditions in tumors, leading to DNA damage.[10]
Antihypertensive Nifedipine derivativesCalcium channel blockers, leading to vasodilation.[11]

Quantitative Data on Biological Activity and Toxicity

The following tables summarize quantitative data for the biological activity and toxicity of selected nitroaromatic compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Nitroaromatic Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
MetronidazoleH. pylori8-32[7]
Nitrated BenzothiazolesP. aeruginosaSimilar to procaine penicillin[7]
Nitrofural derivativesS. aureus15.6-62.5[3]
Nitrofural derivativesCandida sp.15-62.5[3]

Table 2: In Vitro Cytotoxicity of Anticancer Nitroaromatic Compounds

CompoundCancer Cell LineIC₅₀ (µM)ConditionsReference
TirapazamineColon Cancer (HCT116)0.2Hypoxia[10]
BenznidazoleBreast Cancer (MCF-7)>100-[10]
Synthesized Nitroaromatic CompoundsVarious human cancer cell lines< 8.5-[12]

Table 3: Acute Toxicity of Nitroaromatic Compounds in Rats

CompoundLD₅₀ (mg/kg)Route of Administration
Nitrobenzene600-650Oral
2,4-Dinitrotoluene268Oral
1,3,5-Trinitrobenzene309Oral

Note: This data is compiled from various sources and should be used for comparative purposes only. Specific values can vary depending on the experimental conditions.

Experimental Protocols

Synthesis of 4-Nitrophenol by Biocatalytic Nitration

This protocol describes the horseradish peroxidase (HRP)-catalyzed nitration of phenol.[6]

Materials:

  • Phenol

  • Horseradish Peroxidase (HRP)

  • Sodium Nitrite (NaNO₂)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Prepare a 50 mM phosphate buffer solution with a pH of 7.0.

  • In a 100 mL round-bottom flask, dissolve 1 mmol of phenol in 50 mL of the phosphate buffer.

  • Add HRP and NaNO₂ to the solution.

  • Initiate the reaction by the dropwise addition of H₂O₂.

  • Allow the reaction to proceed for 2-4 hours, monitoring its progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the 4-nitrophenol product.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]

Materials:

  • Test compound (nitroaromatic)

  • Standardized bacterial suspension

  • Appropriate growth medium (e.g., Mueller-Hinton broth)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compound in the wells of a 96-well microplate.

  • Inoculate each well with a standardized suspension of the target bacteria.

  • Include positive (bacteria and medium, no compound) and negative (medium only) controls.

  • Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of many nitroaromatic compounds are contingent upon the reductive activation of the nitro group. This process is often catalyzed by nitroreductase enzymes, which are present in both microbial and mammalian cells.[10][11]

Reductive_Activation_Pathway Nitroaromatic Nitroaromatic Compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitroaromatic->Nitroso Nitroreductase + NAD(P)H Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Amino Amino Derivative (Ar-NH2) Hydroxylamine->Amino Damage Cellular Damage (DNA Adducts, ROS Generation) Hydroxylamine->Damage

Caption: Reductive activation of nitroaromatic compounds.

This pathway illustrates the sequential two-electron reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine derivative, and finally to an amino compound. The highly reactive hydroxylamine intermediate is often responsible for the cytotoxic effects of these compounds, as it can form adducts with DNA and generate reactive oxygen species (ROS).[10]

Experimental and Logical Workflows

The development and evaluation of new nitroaromatic drug candidates typically follow a structured workflow.

Drug_Development_Workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Nitroaromatic Compound Library Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Assay Biological Activity Assays (e.g., MIC, IC50) Purification->Biological_Assay Toxicity_Assay Cytotoxicity Assays (e.g., on mammalian cells) Biological_Assay->Toxicity_Assay MoA Mechanism of Action Studies (e.g., enzyme inhibition, DNA binding) Toxicity_Assay->MoA Animal_Model Animal Model Studies (Efficacy and Toxicity) MoA->Animal_Model Lead Compound Selection

Caption: General workflow for nitroaromatic drug development.

This diagram outlines the key stages in the discovery and preclinical development of a new nitroaromatic drug, from initial synthesis and screening to in-depth mechanistic studies and in vivo evaluation.

Conclusion

Nitroaromatic compounds remain a vital class of molecules in medicinal chemistry. Their diverse biological activities, coupled with a well-understood mechanism of action for many derivatives, continue to make them attractive candidates for drug development. However, their potential for toxicity necessitates careful design and thorough evaluation. The use of modern synthetic methods, comprehensive biological screening, and detailed mechanistic studies will be crucial for unlocking the full therapeutic potential of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4,4'-dinitrobiphenyl, a compound of interest in environmental monitoring and as a potential impurity in chemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to offer robust and reliable analytical procedures. Additionally, an overview of an electrochemical detection approach is presented as an emerging technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust approach for the quantification of this compound in various sample matrices. The protocol is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Table 1: Quantitative Performance of the HPLC-UV Method

ParameterValue
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linear Range 0.15 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Recovery 95 - 105%
Precision (RSD) < 2%
Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the linear range (e.g., 0.15, 0.5, 1, 5, 10, 25, and 50 µg/mL).

3. Sample Preparation (General Guideline):

  • Solid Samples (e.g., soil):

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add extraction salts (e.g., QuEChERS salts: 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (acetonitrile layer).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., water):

    • For samples with low expected concentrations, perform solid-phase extraction (SPE) for pre-concentration.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Pass a known volume of the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a small volume of acetonitrile.

    • Filter the eluate through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Create a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Extract (e.g., QuEChERS or SPE) Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify this compound Detection->Quantification Calibration->Quantification

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of this compound, making it suitable for complex matrices and trace-level detection.

Table 2: Quantitative Performance of the GC-MS Method

ParameterValue
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Linear Range 0.03 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Recovery 90 - 110%
Precision (RSD) < 5%
Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC system coupled to a mass spectrometer (single or triple quadrupole).

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas, high purity).

  • Solvents (e.g., acetone, hexane, dichloromethane, all pesticide residue grade).

  • This compound reference standard.

  • Anhydrous sodium sulfate.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Prepare in a suitable solvent like acetone or toluene.

  • Working Standard Solutions: Prepare by serial dilution in hexane to cover the desired concentration range (e.g., 0.03, 0.1, 0.5, 1, 10, 50, 100 ng/mL).

3. Sample Preparation (e.g., for Soil or Sediment):

  • Air-dry the sample and sieve to remove large debris.

  • Weigh 10 g of the homogenized sample into a beaker.

  • Mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Perform solvent extraction using a technique like Soxhlet extraction or pressurized liquid extraction with a solvent mixture such as hexane:acetone (1:1 v/v).

  • Concentrate the extract using a rotary evaporator.

  • Perform cleanup using a silica gel or Florisil column to remove interfering compounds.

  • Adjust the final volume with hexane and add an internal standard if necessary.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Suggested SIM ions: m/z 244 (molecular ion), 198, 168, 152.

5. Data Analysis:

  • Identify this compound based on its retention time and the presence of characteristic ions.

  • Quantify using a calibration curve constructed from the standard solutions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction (e.g., Soxhlet) Cleanup Column Cleanup (e.g., Silica Gel) Extraction->Cleanup GC_Injection Inject into GC-MS Cleanup->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM/MRM) GC_Separation->MS_Detection Identification Identify by Retention Time & Mass Spectrum MS_Detection->Identification Quantification Quantify using Calibration Curve MS_Detection->Quantification

GC-MS analysis workflow for this compound.

Electrochemical Detection

Electrochemical methods offer a promising alternative for the rapid and sensitive detection of this compound. These methods are typically based on the electrochemical reduction of the nitro groups in the molecule at a modified electrode surface.

Principle: The two nitro groups on the this compound molecule can be electrochemically reduced in a stepwise manner. By applying a potential sweep using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), characteristic reduction peaks can be observed. The peak current is proportional to the concentration of this compound, allowing for its quantification. The selectivity and sensitivity of the method can be significantly enhanced by modifying the working electrode with nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene.

Table 3: Estimated Quantitative Performance of an Electrochemical Method

ParameterValue
Limit of Detection (LOD) 10⁻⁸ - 10⁻⁷ M
Linear Range 10⁻⁷ - 10⁻⁴ M
Precision (RSD) < 5%
Experimental Protocol: Electrochemical Detection (Conceptual)

1. Instrumentation and Materials:

  • Potentiostat with a three-electrode system (working, reference, and counter electrodes).

  • Working electrode (e.g., glassy carbon electrode, screen-printed electrode).

  • Reference electrode (e.g., Ag/AgCl).

  • Counter electrode (e.g., platinum wire).

  • Supporting electrolyte (e.g., phosphate buffer solution).

  • This compound standard.

2. Electrode Modification (Example):

  • Polish the working electrode with alumina slurry and sonicate to clean.

  • Modify the electrode surface with a suitable nanomaterial (e.g., by drop-casting a dispersion of gold nanoparticles).

3. Electrochemical Measurement:

  • Place the three-electrode system in an electrochemical cell containing the supporting electrolyte.

  • Add a known concentration of this compound to the cell.

  • Record the voltammetric response (e.g., using DPV) over a potential range where the nitro groups are reduced (typically in the negative potential region).

  • A calibration curve can be constructed by plotting the peak current against the concentration of this compound.

Electrochemical_Workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing Electrode_Prep Prepare/Modify Working Electrode Measurement Voltammetric Measurement (e.g., DPV) Electrode_Prep->Measurement Sample_Solution Prepare Sample in Supporting Electrolyte Sample_Solution->Measurement Peak_Analysis Analyze Reduction Peak Measurement->Peak_Analysis Calibration Construct Calibration Curve Peak_Analysis->Calibration Quantification Determine Concentration Peak_Analysis->Quantification Calibration->Quantification

Electrochemical detection workflow for this compound.

Application Notes and Protocols for the Use of 4,4'-Dinitrobiphenyl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrobiphenyl is a versatile nitroaromatic compound that serves as a key starting material in the synthesis of various functional organic molecules. Its two nitro groups can be readily transformed into other functionalities, most notably amino groups, paving the way for the construction of more complex structures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 4,4'-diaminobiphenyl and its subsequent conversion to carbazole derivatives, which are important structural motifs in many biologically active compounds and functional materials.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in its reduction to 4,4'-diaminobiphenyl. This diamine is a crucial building block for the synthesis of various heterocyclic compounds, including carbazoles.

Reduction of this compound to 4,4'-Diaminobiphenyl

The reduction of the nitro groups in this compound to amino groups is a fundamental transformation. Several methods can be employed, with catalytic hydrogenation being one of the most efficient and clean procedures.

Reaction Scheme:

start This compound end 4,4'-Diaminobiphenyl start->end H2, Pd/C Ethanol, 80°C

Figure 1: Catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of this compound to 4,4'-diaminobiphenyl using hydrogen gas in the presence of a palladium on carbon catalyst.

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (reagent grade)

    • Hydrogen gas (H₂)

    • Nitrogen gas (N₂)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr hydrogenator) or a two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a balloon filled with hydrogen gas.

    • Filter funnel and filter paper

    • Rotary evaporator

  • Procedure:

    • In a hydrogenation vessel or a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

    • Seal the vessel and purge the system with nitrogen gas to remove air.

    • Introduce hydrogen gas (a balloon can be used for atmospheric pressure reactions, or a pressurized system for higher pressures).

    • Heat the reaction mixture to a suitable temperature (e.g., reflux at approximately 80°C) with vigorous stirring.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

    • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

    • Purge the system with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,4'-diaminobiphenyl.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-diaminobiphenyl.

Quantitative Data:

ParameterValueReference
SubstrateThis compound-
Product4,4'-Diaminobiphenyl-
Catalyst10% Pd/C[2]
Hydrogen SourceH₂ gas[2]
SolventEthanol[2]
Temperature80°C (Reflux)[1]
YieldHigh (typically >90%)[2]
Synthesis of 2,7-Diaminocarbazole from 4,4'-Diaminobiphenyl

The conversion of 4,4'-diaminobiphenyl to a carbazole derivative involves a cyclization reaction. Given the positions of the amino groups, a dehydrogenative cyclization is a plausible route to form 2,7-diaminocarbazole.

Reaction Scheme:

start 4,4'-Diaminobiphenyl end 2,7-Diaminocarbazole start->end Oxidative Cyclization (e.g., I2, base)

Figure 2: Dehydrogenative cyclization to form a carbazole.

Experimental Protocol: Oxidative Cyclization

This protocol describes a potential method for the synthesis of 2,7-diaminocarbazole from 4,4'-diaminobiphenyl via an oxidative C-N bond formation. Please note that specific literature protocols for this exact transformation are scarce, and this serves as a general guideline that may require optimization.

  • Materials:

    • 4,4'-Diaminobiphenyl

    • An oxidizing agent (e.g., Iodine (I₂), DDQ, or a metal catalyst like Pd(OAc)₂)

    • A suitable solvent (e.g., DMF, DMSO, or a high-boiling aromatic solvent)

    • A base (if required by the specific catalytic system)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer and condenser

    • Heating mantle or oil bath

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 4,4'-diaminobiphenyl (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add the oxidizing agent (and base, if necessary).

    • Heat the reaction mixture to an elevated temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and perform an appropriate work-up. This may involve quenching the excess oxidant, extraction with an organic solvent, and washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2,7-diaminocarbazole.

Quantitative Data:

Characterization Data

Table of Spectroscopic Data:

Compound1H NMR (Solvent)13C NMR (Solvent)
This compound δ 8.35 (d, 4H), 7.85 (d, 4H) (CDCl₃)δ 147.5, 145.0, 128.5, 124.5 (CDCl₃)
4,4'-Diaminobiphenyl δ 7.25 (d, 4H), 6.70 (d, 4H), 3.65 (br s, 4H) (DMSO-d₆)δ 145.5, 131.0, 127.0, 114.5 (DMSO-d₆)
2,7-Diaminocarbazole Specific data not available in search results.Specific data not available in search results.

Conclusion

This compound is a valuable precursor for the synthesis of 4,4'-diaminobiphenyl, a key intermediate for various nitrogen-containing compounds. The reduction of the nitro groups can be efficiently achieved through catalytic hydrogenation. The subsequent cyclization of 4,4'-diaminobiphenyl presents a pathway to carbazole derivatives, although the specific conditions for this transformation require further investigation and optimization. The protocols and data provided herein serve as a foundational guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: 4,4'-Dinitrobiphenyl as a Precursor in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-dinitrobiphenyl as a precursor for the synthesis of high-performance aromatic polymers, particularly polyimides. The protocols detailed below cover the reduction of this compound to its corresponding diamine and the subsequent polymerization to yield materials with exceptional thermal and mechanical properties. Such polymers are of significant interest in various advanced applications, including aerospace, electronics, and potentially in specialized biomedical devices where high performance is paramount.

Introduction

This compound is a key intermediate in the synthesis of 4,4'-diaminobiphenyl (also known as benzidine), a monomer widely used in the production of aromatic polyimides. These polyimides are renowned for their outstanding thermal stability, excellent mechanical strength, and chemical resistance. The rigid biphenyl unit in the polymer backbone contributes to a high glass transition temperature and impressive modulus. This document outlines the synthetic pathway from this compound to a representative polyimide and presents key performance data.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process. The first step is the reduction of the nitro groups of this compound to form 4,4'-diaminobiphenyl. The second step is the polycondensation of the resulting diamine with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA), to form a poly(amic acid) precursor, which is subsequently converted to the final polyimide via thermal or chemical imidization.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Polymerization A This compound B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B C 4,4'-Diaminobiphenyl B->C D 4,4'-Diaminobiphenyl F Polycondensation (in polar aprotic solvent) D->F E Pyromellitic Dianhydride (PMDA) E->F G Poly(amic acid) F->G H Thermal or Chemical Imidization G->H I Polyimide H->I

Figure 1: Overall synthetic workflow from this compound to polyimide.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Diaminobiphenyl via Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 4,4'-diaminobiphenyl using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C) catalyst

  • Ethanol (95%)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reaction Setup: In a Parr bottle or a high-pressure reactor, combine this compound (1 equivalent) and 95% ethanol to form a slurry.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst. The typical catalyst loading is 5-10% by weight relative to the this compound.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas before introducing hydrogen. Pressurize the reactor with hydrogen to 25–50 psi.

  • Reaction: Shake or stir the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reduction is typically complete within 1-2 hours.[1]

  • Workup: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the hot reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with hot ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and cool them in an ice bath to precipitate the 4,4'-diaminobiphenyl.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The purity of the product can be checked by melting point determination and spectroscopic methods (e.g., NMR, IR).

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Hydrogenation cluster_3 Workup and Isolation A Charge reactor with This compound and ethanol B Add 5% Pd/C catalyst C Seal, purge with N2, then introduce H2 (25-50 psi) D Stir at room temperature until H2 uptake ceases C->D E Vent H2, purge with N2 F Filter hot solution to remove catalyst E->F G Cool filtrate to precipitate product F->G H Collect and dry 4,4'-diaminobiphenyl G->H

Figure 2: Experimental workflow for the synthesis of 4,4'-diaminobiphenyl.

Protocol 2: Synthesis of Polyimide from 4,4'-Diaminobiphenyl and Pyromellitic Dianhydride (PMDA)

This protocol outlines the two-step synthesis of a polyimide from 4,4'-diaminobiphenyl and pyromellitic dianhydride.

Materials:

  • 4,4'-Diaminobiphenyl (purified)

  • Pyromellitic dianhydride (PMDA, polymer grade)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Nitrogen gas

Part A: Synthesis of Poly(amic acid)

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-diaminobiphenyl (1 equivalent) in anhydrous DMAc under a nitrogen atmosphere.

  • Monomer Addition: Once the diamine has completely dissolved, slowly add solid PMDA (1 equivalent) in small portions to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[2]

Part B: Thermal Imidization

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven and heat it gradually to remove the solvent. A typical heating program is 80°C for 2 hours.

  • Imidization: After the initial solvent removal, the temperature is slowly raised in stages to effect cyclodehydration (imidization). A representative thermal curing cycle is: 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.[2][3][4]

  • Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

G cluster_0 Poly(amic acid) Synthesis cluster_1 Polyimide Film Formation A Dissolve 4,4'-diaminobiphenyl in anhydrous DMAc under N2 B Slowly add PMDA A->B C Stir at room temperature for 24 hours B->C D Cast poly(amic acid) solution on a glass plate E Remove solvent in a vacuum oven (e.g., 80°C) D->E F Thermally cure using a stepwise heating program (e.g., up to 300°C) E->F G Cool and peel off the polyimide film F->G

Figure 3: Experimental workflow for the synthesis of polyimide film.

Data Presentation

The properties of polyimides are highly dependent on the specific diamine and dianhydride monomers used, as well as the processing conditions. The following tables provide representative data for aromatic polyimides derived from diamines structurally similar to 4,4'-diaminobiphenyl.

Table 1: Thermal Properties of Aromatic Polyimides
Polymer (Diamine-Dianhydride)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C) in N2
ODA-PMDA302>500
ODA-BTDA276>500
ODA-BPDA290>500
3,3'-di-tert-butylbenzidine-BPDA375523
3,3'-di-tert-butylbenzidine-6FDA330508

Data sourced from references[5][6]. ODA: 4,4'-oxydianiline; PMDA: pyromellitic dianhydride; BTDA: 3,3',4,4'-benzophenonetetracarboxylic dianhydride; BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride; 6FDA: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride.

Table 2: Mechanical Properties of Aromatic Polyimide Films
Polymer (Diamine-Dianhydride)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
ODA-PMDA-3.422.82
ODA-BTDA114.193.233.58
ODA-BPDA--3.8
3,3'-di-tert-butylbenzidine-BPDA>100>2.0<10
3,3'-di-tert-butylbenzidine-6FDA>100>2.0<10

Data sourced from references[5][6].

Applications in Research and Development

The high-performance characteristics of polyimides derived from 4,4'-diaminobiphenyl make them suitable for a range of demanding applications:

  • Aerospace and Automotive: As lightweight, high-strength materials for structural components, films, and coatings that can withstand extreme temperatures.

  • Microelectronics: As dielectric layers, insulating films, and flexible substrates for printed circuits due to their excellent electrical insulating properties and thermal stability.

  • Drug Development and Biomedical Devices: While not as common as in other fields, the high strength and biocompatibility of certain polyimides make them candidates for specialized applications such as in medical implants, flexible sensors, and drug delivery systems where robust and stable materials are required.[7] Further research into the biocompatibility and functionalization of these polymers is an active area of investigation.

Safety Considerations

  • This compound: This is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 4,4'-Diaminobiphenyl (Benzidine): This is a known carcinogen. Strict safety protocols must be followed when handling this compound. Use of a dedicated fume hood and appropriate PPE is mandatory.

  • Solvents: The organic solvents used in these syntheses are flammable and may be harmful. Avoid inhalation and skin contact.

  • High-Pressure Reactions: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel.

Disclaimer: The protocols and data presented are for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Applications of 4,4'-Dinitrobiphenyl in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,4'-dinitrobiphenyl and its derivatives in the field of materials science. The content covers the synthesis of high-performance polymers such as polyamides and polyimides, the preparation of carbazole-based materials for organic electronics, and the potential applications in energetic materials.

Synthesis of High-Performance Polymers

This compound can be readily reduced to its corresponding diamine, 4,4'-diaminobiphenyl, a versatile monomer for the synthesis of high-performance aromatic polymers like polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. A substituted derivative, 4,4'-diamino-2,2'-dinitrobiphenyl, can also be used to introduce specific functionalities into the polymer backbone.

Application Note: Polyamides from 4,4'-Diaminobiphenyl Derivatives

Aromatic polyamides, or aramids, synthesized from diamino derivatives of biphenyl exhibit exceptional thermal and mechanical properties. The biphenyl unit's rigidity contributes to high glass transition temperatures (Tg) and thermal stability. The introduction of nitro groups, as in 4,4'-diamino-2,2'-dinitrobiphenyl, can further modify the polymer's properties, such as solubility and intermolecular interactions. These polymers are typically synthesized through polycondensation reactions with aromatic dicarboxylic acids.

G Monomers Monomers: Diamine (e.g., 4,4'-diamino-2,2'-dinitrobiphenyl) + Dicarboxylic Acid Polycondensation Polycondensation Reaction (e.g., Yamazaki Phosphorylation) Monomers->Polycondensation Polymer_Solution Polyamide Solution Polycondensation->Polymer_Solution Precipitation Precipitation (e.g., in Methanol) Polymer_Solution->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polyamide Final Polyamide Drying->Polyamide

Figure 2: Synthetic pathway to 2,2'-dicarbazole-1,1'-biphenyl.

Experimental Protocol: Reductive Cyclization of 2,2'-Dinitrobiphenyl

This protocol outlines the photocatalytic reductive cyclization of 2,2'-dinitrobiphenyl to benzo[c]cinnoline, a related nitrogen-containing heterocyclic compound, demonstrating the reactivity of the nitro groups.

Materials:

  • 2,2'-Dinitrobiphenyl

  • Titanium dioxide (TiO₂, P25)

  • Isopropanol

  • Water

  • Argon gas

  • UV lamp (e.g., 125 W Hg arc)

Procedure:

  • Prepare a suspension of 50 mg of TiO₂ in a 50% aqueous isopropanol solution.

  • Add 25 µmol of 2,2'-dinitrobiphenyl to the suspension.

  • Purge the suspension with argon for 30 minutes to remove dissolved oxygen.

  • Irradiate the mixture with a UV lamp with constant stirring.

  • Monitor the reaction progress by techniques such as HPLC or GC-MS.

  • After completion (typically 20-24 hours), the product can be extracted with an organic solvent and purified by column chromatography. [1]

Potential Applications in Energetic Materials

The high nitrogen content and the presence of nitro groups in this compound and its derivatives suggest their potential application in the field of energetic materials. The nitro groups are energetic functionalities, and the biphenyl backbone provides a stable and dense core. While specific formulations are not widely published in open literature, the general principles of energetic material design point to the utility of such molecules.

Application Note: Dinitrobiphenyl Derivatives as High-Energy-Density Materials

Compounds with a high density, a positive oxygen balance, and a high heat of formation are desirable for energetic applications. [2]The introduction of further nitro groups or other energetic moieties onto the dinitrobiphenyl scaffold could lead to the development of novel high-energy-density materials. Research in this area would involve the synthesis of new derivatives and their characterization for thermal stability, sensitivity to impact and friction, and detonation properties.

Conceptual Workflow for Energetic Material Development

G Start This compound Modification Chemical Modification (e.g., further nitration, introduction of other energetic groups) Start->Modification Derivative Novel Dinitrobiphenyl Derivative Modification->Derivative Characterization Characterization: - Thermal Stability (DSC, TGA) - Sensitivity (Impact, Friction) - Performance (Detonation Velocity) Derivative->Characterization Application Potential Energetic Material Formulation Characterization->Application

Figure 3: Conceptual workflow for developing energetic materials.

Disclaimer: The synthesis and handling of energetic materials should only be performed by trained professionals in appropriate facilities. The information provided is for educational purposes only.

References

Application Notes and Protocols for the Nitration of Biphenyl to 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 4,4'-dinitrobiphenyl via the nitration of biphenyl. Due to the deactivating effect of the first nitro group, the introduction of a second nitro group requires more forcing conditions than standard mononitration. This note outlines a representative protocol for dinitration, derived from established procedures for related compounds, and compares it with a common mononitration procedure and an alternative synthesis route for this compound.

Data Presentation

The following table summarizes quantitative data from different synthetic approaches related to the nitration of biphenyl.

ParameterMononitration of BiphenylDinitration of 2,2'-Biphenyldicarboxylic Acid (Analogous Protocol)Synthesis from p-Nitroaniline
Product(s) 2-Nitrobiphenyl & 4-Nitrobiphenyl4,4'-Dinitro-2,2'-biphenyldicarboxylic acidThis compound
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄NaNO₂ / H₂SO₄, then CuCl
Reaction Temperature 0 - 10 °CIce bath, then heatedCold
Reported Yield Not specified for isolated isomers~90% (for the dicarboxylic acid analog)55%
Product Melting Point 4-Nitrobiphenyl: 114 °CNot Applicable237 °C [1]
Starting Material Biphenyl2,2'-Biphenyldicarboxylic Acidp-Nitroaniline

Experimental Protocols

Protocol 1: Mononitration of Biphenyl

This protocol is for the preparation of a mixture of 2- and 4-nitrobiphenyl and serves as a baseline for understanding the nitration of the parent compound.

Materials:

  • Biphenyl

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Deionized Water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of biphenyl in 20 mL of dichloromethane. Cool the flask in an ice bath with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred biphenyl solution over 30 minutes. Maintain the reaction temperature between 0 and 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Quenching: Slowly and carefully pour the reaction mixture over 50 g of crushed ice in a larger beaker.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of deionized water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product mixture of nitrobiphenyl isomers. The isomers can then be separated by column chromatography.

Protocol 2: Representative Protocol for the Dinitration of Biphenyl to this compound

This protocol is a representative method for achieving dinitration, adapted from procedures for nitrating deactivated aromatic systems. Harsher conditions, specifically the use of fuming nitric acid and elevated temperatures, are employed.

Materials:

  • Biphenyl (or 4-nitrobiphenyl for the second step)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask with magnetic stir bar

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Ice bath

Procedure:

  • Dissolution: In a three-neck flask, carefully add 10 g of biphenyl to 40 mL of concentrated sulfuric acid. Stir the mixture until the biphenyl is fully dissolved. Cool the flask in an ice bath.

  • Preparation of Nitrating Mixture: Prepare a nitrating mixture by carefully adding 15 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • First Nitration (Low Temperature): Slowly add approximately half of the nitrating mixture to the biphenyl solution, ensuring the temperature is kept below 10 °C. Stir for one hour at this temperature to complete the mononitration.

  • Second Nitration (High Temperature): Slowly add the remainder of the nitrating mixture. After the addition is complete, carefully and slowly heat the reaction mixture to 90-100 °C. Maintain this temperature for 1-2 hours with vigorous stirring.

  • Quenching: Allow the reaction mixture to cool to room temperature, then pour it slowly and carefully onto a large volume of crushed ice with stirring.

  • Isolation: The precipitated crude this compound is collected by suction filtration.

  • Purification: Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as benzene or ethanol, to yield crystalline this compound.[1]

Visualizations

Logical Relationship of Nitration Products

The following diagram illustrates the progression from the starting material to the mono- and di-nitrated products.

NitrationPathway Nitration of Biphenyl Pathway Biphenyl Biphenyl MonoNitro Mononitrobiphenyl (Mixture of 2- and 4-isomers) Biphenyl->MonoNitro Conc. HNO₃ / H₂SO₄ (Mild Conditions) DiNitro This compound MonoNitro->DiNitro Fuming HNO₃ / H₂SO₄ (Forcing Conditions)

Caption: Pathway from Biphenyl to this compound.

Experimental Workflow for Dinitration

This diagram outlines the key steps in the laboratory synthesis of this compound.

DinitrationWorkflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Dissolve 1. Dissolve Biphenyl in Conc. H₂SO₄ Cooling1 2. Cool in Ice Bath Dissolve->Cooling1 Addition1 4. Add Half of Nitrating Mix (<10°C) Cooling1->Addition1 NitratingMix 3. Prepare Fuming HNO₃ / H₂SO₄ Mix Addition2 5. Add Remainder of Nitrating Mix Addition1->Addition2 Heating 6. Heat to 90-100°C Addition2->Heating Cooling2 7. Cool to Room Temp Heating->Cooling2 Quench 8. Pour onto Ice Cooling2->Quench Filter 9. Filter Precipitate Quench->Filter Wash 10. Wash with Water Filter->Wash Recrystallize 11. Recrystallize Wash->Recrystallize

Caption: Experimental workflow for biphenyl dinitration.

References

Application Notes and Protocols for the Synthesis of Dinitrobiphenyls via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann coupling reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. This application note details the experimental setup for the synthesis of dinitrobiphenyls, a class of compounds with significant applications in materials science and as precursors for pharmacologically active molecules. The protocols provided herein cover both traditional and modern, solvent-free approaches, offering researchers flexibility based on available equipment and green chemistry considerations.

The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides.[1] While effective, this method often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern advancements have introduced improvements such as the use of ligands and solvent-free techniques like high-speed ball milling (HSBM), leading to higher yields, milder conditions, and reduced environmental impact.[2][3]

Data Presentation

The following tables summarize the quantitative data for two primary methodologies for the synthesis of 2,2'-dinitrobiphenyl, a representative dinitrobiphenyl.

Table 1: Solvent-Free Ullmann Coupling via High-Speed Ball Milling (HSBM)

ParameterValueReference
Starting Material2-Iodonitrobenzene[2]
CatalystCopper (from vial and ball bearing)[2]
SolventNone[2]
Reaction TimeOvernight[3]
Yield97%[2][3]
Product2,2'-Dinitrobiphenyl[2]
Melting Point114-116 °C[2]

Table 2: Classical Solvent-Free Ullmann Coupling

ParameterValueReference
Starting Material1-Iodo-2-nitrobenzene (0.6 - 1.0 mmol)[4]
CatalystCopper powder (3 mmol)[4]
AdditiveSand (200 mg)[4]
SolventNone (reaction in melt)[4]
Temperature~350 °C (sand bath)[4][5]
Reaction Time20 - 30 seconds[4]
Conversion50 - 90%[4]
YieldTypically in the mid 50% range[4]
Product2,2'-Dinitrobiphenyl[4]
Melting Point110-116 °C[4]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 2,2'-Dinitrobiphenyl via High-Speed Ball Milling (HSBM)

This protocol, adapted from a novel high-yield method, offers a greener and more efficient alternative to traditional solution-phase coupling.[2][3]

Materials:

  • 2-Iodonitrobenzene

  • Copper vial with a copper ball-bearing

  • High-Speed Ball Mill (e.g., Parr model 2500 shaker)

  • Ethanol (for recrystallization)

Procedure:

  • Place 2.5 g (~10 mmol) of 2-iodonitrobenzene into a copper vial containing a copper ball-bearing.[2]

  • Securely cap the vial and place it in the high-speed ball mill.

  • Mill the sample overnight.[3]

  • After milling, retrieve the solid product from the vial. The product should be NMR-ready and requires no extensive extraction for purification.[2]

  • For further purification, recrystallize the crude product from hot ethanol to obtain bright yellow needle-like crystals of 2,2'-dinitrobiphenyl.[2]

  • Dry the crystals and determine the yield and melting point.

Protocol 2: Classical Solvent-Free Synthesis of 2,2'-Dinitrobiphenyl

This method represents the traditional approach to the Ullmann coupling, performed without a solvent by heating the reactants in a sand bath.[4][6][7]

Materials:

  • 1-Iodo-2-nitrobenzene

  • Copper powder

  • Sand

  • 15 cm test tube

  • Heating mantle with a sand bath

  • Thermometer

  • Chromatography column

  • Silica gel

  • Dichloromethane:ethyl acetate (90:10) eluent

  • Rotary evaporator

Procedure:

  • In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (0.6 – 1.0 mmol), copper powder (3 mmol), and sand (200 mg).[4]

  • Prepare a sand bath in a heating mantle and preheat it to approximately 350 °C.[4]

  • Carefully immerse the test tube in the hot sand bath for 20-30 seconds. The reaction occurs in the molten 1-iodo-2-nitrobenzene.[4] The reaction temperature is estimated to be around 290 °C, the boiling point of the starting material.[4]

  • Promptly remove the test tube from the sand bath and allow it to cool to room temperature.

  • Prepare a chromatography column with silica gel.

  • Transfer the reaction mixture directly onto the column.

  • Elute the column with a dichloromethane:ethyl acetate (90:10) mixture to separate the product.[4]

  • Collect the fraction containing the 2,2'-dinitrobiphenyl.

  • Remove the solvent from the collected fraction using a rotary evaporator to obtain the solid product.[4]

  • Determine the mass, melting point, and characterize the product using ¹H NMR.[4]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep Mix Aryl Halide, Copper Catalyst, and Sand reaction Heat Mixture (~350°C, 20-30s) prep->reaction Ullmann Coupling purification Column Chromatography reaction->purification Crude Product analysis Yield, Melting Point, NMR purification->analysis Purified Product

Caption: Experimental workflow for the classical Ullmann coupling.

logical_relationships ArylHalide Aryl Halide (e.g., 1-Iodo-2-nitrobenzene) Product Dinitrobiphenyl (Product) ArylHalide->Product Provides Aryl Moiety Copper Copper Catalyst (Powder or Surface) Copper->Product Catalyzes C-C Bond Formation Heat Heat (Energy Input) Heat->Product Initiates Reaction

Caption: Key components and their roles in the Ullmann coupling.

References

Application Notes and Protocols for High-Yield Synthesis of 4,4'-Dinitrobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4,4'-dinitrobiphenyl and its derivatives. The focus is on robust and efficient methodologies, primarily palladium-catalyzed Suzuki-Miyaura coupling and copper-mediated Ullmann coupling, which have demonstrated superior yields and substrate scope compared to classical methods such as direct nitration of biphenyl. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary information to reproduce these syntheses effectively and safely in a laboratory setting. All quantitative data are summarized in structured tables for straightforward comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound and its analogues are important intermediates in the synthesis of various functional materials, dyes, and pharmaceuticals. The presence of the nitro groups allows for further chemical transformations, making these compounds versatile building blocks in organic synthesis. Achieving high yields in the synthesis of these derivatives is crucial for the economic and environmental viability of subsequent applications. This document outlines two primary high-yield synthetic strategies: the Suzuki-Miyaura coupling and the Ullmann coupling. Additionally, the classical approach of direct nitration of biphenyl is discussed as a comparative method.

Synthetic Strategies and Quantitative Data

The selection of a synthetic route for this compound derivatives depends on factors such as substrate availability, desired yield, and tolerance of functional groups. The following tables summarize quantitative data for the most effective methods.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Nitrobiphenyl Derivatives
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O8012~95%Adapted from various sources
24-Bromonitrobenzene4-Nitrophenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O10016HighGeneral Suzuki-Miyaura Protocols
31-Iodo-4-nitrobenzene4-Nitrophenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene1108>90%General Suzuki-Miyaura Protocols
44-Chloronitrobenzene4-Nitrophenylboronic acidPd₂(dba)₃ (1), XPhos (2)Cs₂CO₃t-BuOH10024Moderate to HighGeneral Suzuki-Miyaura Protocols
Table 2: Ullmann Coupling for the Synthesis of Dinitrobiphenyl Derivatives
EntryAryl HalideCopper SourceLigandSolventTemp. (°C)Time (h)Yield (%)Reference
11-Iodo-4-nitrobenzeneCu powderNoneDMF15012~85%Adapted from classical Ullmann procedures
21-Bromo-4-nitrobenzeneCuI (10 mol%)1,10-PhenanthrolineDMF12024HighModern Ullmann-Ma coupling
31-Iodo-2-nitrobenzeneCopper vial & ballNone (Ball Milling)Solvent-freeRT1297%[1]
4o-ChloronitrobenzeneCopper bronzeNoneSand (as dispersant)215-2252.752-61%[2]

Note: The yields for this compound are expected to be comparable to the 2,2'-dinitrobiphenyl synthesis under similar conditions.

Experimental Protocols

High-Yield Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromonitrobenzene and 4-nitrophenylboronic acid.

Materials:

  • 4-Bromonitrobenzene

  • 4-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromonitrobenzene (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene:ethanol:water (3:1:1, v/v/v) to the flask.

  • To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

High-Yield Synthesis of this compound via Ullmann Coupling (Solvent-Free Ball Milling)

This protocol is adapted from a high-yield synthesis of 2,2'-dinitrobiphenyl and is expected to be effective for the 4,4'-isomer.[1]

Materials:

  • 4-Iodonitrobenzene

  • Copper vial and copper ball bearing for ball milling

  • High-speed ball mill

  • Ethanol for recrystallization

Procedure:

  • Place 4-iodonitrobenzene into a custom-made copper vial containing a copper ball bearing.

  • Seal the vial and place it in a high-speed ball mill.

  • Shake the vial at high speed overnight (approximately 12 hours) at room temperature.

  • After the reaction is complete, open the vial and collect the solid product.

  • The product is typically of high purity and may be used directly for many applications.

  • For higher purity, recrystallize the crude product from hot ethanol.

Classical Synthesis of Nitrobiphenyl Isomers via Nitration of Biphenyl

This method typically produces a mixture of isomers and the dinitrated product is often obtained in lower yields.[3]

Materials:

  • Biphenyl

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Standard laboratory glassware

Procedure for Mononitration:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of biphenyl in 20 mL of dichloromethane.

  • Cool the flask in an ice bath with stirring.

  • In a separate beaker, carefully prepare the nitrating mixture by adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred biphenyl solution over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.[3]

  • After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

  • Slowly pour the reaction mixture into 100 mL of ice-water and separate the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl, can be separated by column chromatography on silica gel.[3]

Note on Dinitration: To obtain this compound, more forcing conditions (higher temperatures, longer reaction times, and a higher concentration of nitrating agent) are required. However, this often leads to the formation of multiple dinitrated and polynitrated isomers, making the purification challenging and the yield of the desired 4,4'-isomer low.

Visualized Workflows

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide 4-Halonitrobenzene Reaction_Vessel Inert Atmosphere (Ar or N₂) Solvent (e.g., Toluene/Ethanol/H₂O) Heat (80-110 °C) Aryl_Halide->Reaction_Vessel Boronic_Acid 4-Nitrophenylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Reaction Mixture Drying Drying & Solvent Removal Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Diagram 2: Ullmann Coupling (Ball Milling) Workflow

Ullmann_Coupling_Ball_Milling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Purification Aryl_Halide 4-Iodonitrobenzene Ball_Mill Copper Vial & Ball High-Speed Ball Milling (Solvent-Free, RT) Aryl_Halide->Ball_Mill Isolation Direct Isolation of Solid Ball_Mill->Isolation Solid Product Recrystallization Recrystallization (Optional) Isolation->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for solvent-free Ullmann coupling.

Diagram 3: Nitration of Biphenyl Workflow

Nitration_of_Biphenyl cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Biphenyl Biphenyl Reaction_Vessel Dichloromethane Ice Bath (0-10 °C) Biphenyl->Reaction_Vessel Nitrating_Mixture Conc. HNO₃ / Conc. H₂SO₄ Nitrating_Mixture->Reaction_Vessel Quenching Quenching with Ice-Water Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction & Washing Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Mixture of Nitrobiphenyls (2- and 4-isomers) Purification->Product

Caption: Workflow for the nitration of biphenyl.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagents:

    • Nitroaromatic compounds: Are toxic and should be handled with care. Avoid inhalation and skin contact.

    • Palladium and Copper Catalysts: Can be toxic and may be pyrophoric in finely divided forms. Handle under an inert atmosphere where specified.

    • Concentrated Acids: Are highly corrosive. Handle with extreme care, and always add acid to water, never the other way around.

    • Organic Solvents: Are flammable and/or toxic. Avoid open flames and ensure proper ventilation.

  • Reactions:

    • Nitration: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

    • Pressure: Reactions under inert gas should be equipped with a pressure-relief device (e.g., a bubbler).

Conclusion

For the high-yield synthesis of this compound and its derivatives, Suzuki-Miyaura and Ullmann couplings are the recommended methods. The Suzuki-Miyaura coupling offers mild reaction conditions and high functional group tolerance, with potentially high yields. The solvent-free Ullmann coupling using ball milling presents a green, efficient, and very high-yielding alternative. Direct nitration of biphenyl is a classical method but is generally not recommended for obtaining high yields of the specific this compound isomer due to the formation of isomeric byproducts and the difficulty of controlling the extent of nitration. The provided protocols and data should serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols: Synthesis of Carbazoles from 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties, as well as their presence in numerous biologically active compounds. A common and effective method for the synthesis of the carbazole scaffold is the reductive cyclization of nitrobiphenyls. This application note details the synthesis of carbazole derivatives from 4,4'-dinitrobiphenyl, primarily focusing on the Cadogan reductive cyclization method. This reaction involves the deoxygenation of the nitro groups by a phosphine reagent, leading to the formation of a nitrene intermediate which then undergoes cyclization.

Key Synthetic Pathway: Cadogan Reductive Cyclization

The Cadogan reaction is a powerful tool for the synthesis of carbazoles from 2-nitrobiphenyls. In the case of this compound, the reaction can be controlled to achieve the desired carbazole product. The general mechanism involves the deoxygenation of a nitro group by a trivalent phosphorus compound, such as triphenylphosphine (PPh₃) or triethylphosphite, to form a nitrene intermediate. This highly reactive nitrene then inserts into a C-H bond of the adjacent aromatic ring to form the carbazole core.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dinitocarbazole via Partial Reductive Cyclization

This protocol outlines a potential pathway for the synthesis of 3,6-dinitrocarbazole from this compound.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • 1,2-Dichlorobenzene (o-DCB)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and triphenylphosphine (2.5 equivalents).

  • Add dry 1,2-dichlorobenzene (o-DCB) as the solvent (approximately 2 mL per mmol of the nitro compound).

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting nitrobiphenyl is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under high vacuum.

  • The crude residue can be purified by column chromatography on silica gel. Alternatively, the residue can be slurried with hexane to precipitate triphenylphosphine oxide (Ph₃PO), which is then removed by filtration. The filtrate is concentrated and purified by chromatography to yield the desired carbazole product.[2]

Protocol 2: Synthesis of 3,6-Diaminocarbazole

This protocol describes the subsequent reduction of the dinitrocarbazole to the corresponding diamino derivative.

Materials:

  • 3,6-Dinitrocarbazole (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric Acid (if using SnCl₂)

  • Sodium bicarbonate solution

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

Procedure (using SnCl₂·2H₂O):

  • Suspend 3,6-dinitrocarbazole in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (typically 5-10 equivalents).

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

  • The resulting precipitate containing the product and tin salts is filtered.

  • The crude product can be purified by recrystallization or column chromatography.

Procedure (using Pd/C):

  • Dissolve 3,6-dinitrocarbazole in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,6-diaminocarbazole, which can be further purified.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of carbazoles from various nitrobiphenyl precursors using the triphenylphosphine-mediated reductive cyclization. While specific data for this compound is not explicitly detailed in the provided search results, the data for similar substrates provides a reasonable expectation of reaction efficiency.

Starting MaterialProductReagentSolventTemperatureYield (%)Reference
2-NitrobiphenylCarbazolePPh₃o-DCBRefluxHigh[3][4]
4-Methoxy-2-nitrobiphenyl2-MethoxycarbazolePPh₃o-DCBReflux91[2]
4-Carbomethoxy-2-nitrobiphenyl2-CarbomethoxycarbazolePPh₃o-DCBRefluxNot specified[2]
4-Cyano-2-nitrobiphenyl2-CyanocarbazolePPh₃o-DCBRefluxNot specified[2]
4-Acetyl-2-nitrobiphenyl2-AcetylcarbazolePPh₃o-DCBRefluxNot specified[2]

Visualizations

Synthesis Pathway of 3,6-Diaminocarbazole from this compound

G cluster_0 Step 1: Reductive Cyclization (Cadogan Reaction) cluster_1 Step 2: Reduction A This compound B 3,6-Dinitrocarbazole A->B PPh₃, o-DCB, Reflux C 3,6-Dinitrocarbazole D 3,6-Diaminocarbazole C->D SnCl₂·2H₂O, HCl or H₂, Pd/C

Caption: Synthetic route from this compound to 3,6-diaminocarbazole.

Mechanism of Cadogan Reductive Cyclization

G A Dinitrobiphenyl B Nitrene Intermediate A->B + PPh₃ - Ph₃PO D Ph₃PO C Carbazole B->C Intramolecular C-H Insertion

Caption: Simplified mechanism of the Cadogan reductive cyclization.

Conclusion

The synthesis of carbazoles from this compound is a versatile process that can yield valuable intermediates for drug discovery and materials science. The Cadogan reductive cyclization offers a robust method for the initial ring closure, and subsequent functional group transformations, such as the reduction of nitro groups to amines, provide access to a diverse range of carbazole derivatives. The protocols and data presented herein serve as a practical guide for researchers in the field.

References

Application Notes and Protocols: Electrochemical Properties of 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical properties of 4,4'-dinitrobiphenyl, a molecule of interest in various fields including the development of novel therapeutics and materials. The following sections detail the expected electrochemical behavior, provide experimental protocols for its analysis, and present a summary of relevant quantitative data.

Introduction to the Electrochemistry of Dinitrobiphenyls

Dinitrobiphenyls are electrochemically active molecules due to the presence of two nitro groups, which are readily reducible. The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. In aprotic media, the reduction often occurs via two successive one-electron transfers to form a radical anion and then a dianion. In protic media, the mechanism is more complex, involving protonation steps and leading to the formation of hydroxylamines and ultimately amines. The exact reduction potentials and the stability of the intermediates are highly dependent on the solvent, the supporting electrolyte, and the position of the nitro groups on the biphenyl core.

The electrochemical behavior of dinitrobiphenyl isomers, such as 2,2'-dinitrobiphenyl and this compound, is expected to differ due to the electronic and steric effects of the nitro group positions. These differences can be effectively probed using techniques like cyclic voltammetry and polarography.

Quantitative Electrochemical Data

The following tables summarize the available quantitative data for the electrochemical reduction of dinitrobiphenyls. It is important to note that while data for the 2,2'-isomer is available, direct and detailed quantitative data for the 4,4'-isomer in the literature is scarce. The provided data for a this compound derivative offers insight into its expected behavior.

Table 1: Polarographic Data for 2,2'-Dinitrobiphenyl in an Aprotic Medium

Half-Wave Potential (E½) vs. SCEProposed Mechanism
-0.99 VFirst one-electron transfer
-1.32 VSecond one-electron transfer
ca. -2.0 VMulti-electron transfer
Solvent System: Dimethylformamide (DMF)

Table 2: Voltammetric Data for a this compound Derivative in an Aprotic Medium

Potential (vs. Fc/Fc+)Proposed Mechanism
-0.9 VFirst one-electron transfer
-1.6 VSecond one-electron transfer
Derivative: this compound azacrown lactam in Dimethyl sulfoxide (DMSO)

Signaling Pathway: Electrochemical Reduction of Dinitrobiphenyl

The electrochemical reduction of dinitrobiphenyls in aprotic media typically follows a pathway involving the formation of radical anions and dianions. This multi-step process can be visualized as follows:

G DNB Dinitrobiphenyl (Ar-(NO2)2) RadicalAnion Radical Anion [Ar-(NO2)2]•- DNB->RadicalAnion + e- (E1) Dianion Dianion [Ar-(NO2)2]2- RadicalAnion->Dianion + e- (E2)

Caption: Stepwise electrochemical reduction of dinitrobiphenyl.

Experimental Protocols

The following protocols are based on established methods for the electrochemical analysis of dinitrobiphenyls and can be adapted for this compound.

Protocol 1: Cyclic Voltammetry in Aprotic Media

This protocol is suitable for investigating the fundamental electron transfer properties of this compound.

1. Materials and Reagents:

  • This compound
  • Dimethylformamide (DMF), anhydrous
  • Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6) as supporting electrolyte
  • Argon or Nitrogen gas for deoxygenation
  • Working Electrode: Glassy carbon or platinum
  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
  • Counter Electrode: Platinum wire

2. Solution Preparation:

  • Prepare a 0.1 M solution of the supporting electrolyte in anhydrous DMF.
  • Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution.
  • Prepare the final analyte solution by diluting the stock solution to the desired concentration (e.g., 1 mM) with the electrolyte solution.

3. Experimental Procedure:

  • Assemble the three-electrode cell.
  • Deoxygenate the analyte solution by bubbling with argon or nitrogen for at least 15 minutes.
  • Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and back to the initial potential.
  • Record voltammograms at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

Protocol 2: Voltammetry in Mixed Aqueous-Organic Media

This protocol is useful for studying the electrochemical behavior in the presence of protons.

1. Materials and Reagents:

  • This compound
  • Methanol
  • Britton-Robinson buffer (or other suitable buffer system)
  • Sodium hydroxide (for pH adjustment)
  • Working Electrode: Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE)
  • Reference Electrode: Saturated Calomel Electrode (SCE)
  • Counter Electrode: Platinum wire

2. Solution Preparation:

  • Prepare a stock solution of this compound in methanol.
  • Prepare the final analyte solution by mixing the stock solution with the Britton-Robinson buffer to achieve the desired final concentration and methanol/buffer ratio (e.g., 1:1 v/v). Adjust the pH as needed with NaOH.

3. Experimental Procedure:

  • Assemble the electrochemical cell.
  • Deoxygenate the solution.
  • Perform differential pulse voltammetry or cyclic voltammetry over a suitable potential range.

Experimental Workflow

The general workflow for conducting an electrochemical analysis of this compound is outlined below.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SolPrep Solution Preparation (Analyte + Electrolyte) CellAssembly Electrochemical Cell Assembly SolPrep->CellAssembly Deoxygenation Deoxygenation (N2 or Ar purge) CellAssembly->Deoxygenation CV Cyclic Voltammetry (or other technique) Deoxygenation->CV Data Data Acquisition (Voltammogram) CV->Data Analysis Data Analysis (Peak Potentials, etc.) Data->Analysis

Caption: General workflow for electrochemical analysis.

Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized for your particular instrumentation and research objectives. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols: 4,4'-Dinitrobiphenyl as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrobiphenyl (4,4'-DNB) is a nitroaromatic compound used as an intermediate in the synthesis of dyes and other organic compounds. Due to its potential presence in environmental samples and as a metabolite of other compounds, its accurate quantification is crucial. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in various chromatographic techniques.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Molecular Formula C₁₂H₈N₂O₄[1]
Molecular Weight 244.20 g/mol [1]
Appearance White to orange to green powder/crystal
Melting Point 240-243 °C[1]
Solubility Insoluble in water; Soluble in hot alcohol, benzene, and acetic acid.[1]
UV Maximum Absorption (in Alcohol) 306 nm (log ε = 4.40)[1]

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including gloves, lab coat, and safety goggles.

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for quantitative analysis. The following protocol outlines the preparation of stock and working solutions of this compound.

General Protocol for Standard Solution Preparation

This protocol is a general guideline for preparing stock and working solutions from a solid analytical standard.[2][3][4][5]

Standard Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid Standard dissolve_stock Dissolve in Solvent weigh->dissolve_stock High Purity Solid transfer Quantitatively Transfer to Volumetric Flask dissolve_stock->transfer dilute_stock Dilute to Volume transfer->dilute_stock mix_stock Mix Thoroughly dilute_stock->mix_stock store_stock Store Appropriately mix_stock->store_stock Labeled, Light-protected pipette Pipette Aliquot of Stock store_stock->pipette For Working Standards dilute_working Dilute in Volumetric Flask pipette->dilute_working mix_working Mix Thoroughly dilute_working->mix_working

Caption: Workflow for preparing stock and working analytical standard solutions.

Protocol for this compound Standard Solutions

Materials:

  • This compound (analytical standard grade)

  • Methanol (HPLC grade) or other suitable solvent

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the solid completely.

    • Once dissolved, dilute to the mark with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Transfer to an amber glass vial and store in a refrigerator.

  • Working Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standards by serial dilution of the stock solution using methanol.

    • For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

Analytical Methods

This compound can be analyzed by several chromatographic techniques. The following sections provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of nitroaromatic compounds.[1]

Instrumentation and Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% acid modifier like formic or phosphoric acid). A starting point could be Acetonitrile:Water (60:40, v/v).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30 °C
Detector UV-Vis Detector
Detection Wavelength 306 nm[1]

Protocol:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of calibration standards of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC Workflow start Start prep_mobile Prepare & Degas Mobile Phase start->prep_mobile equilibrate Equilibrate HPLC System prep_mobile->equilibrate inject_std Inject Calibration Standards equilibrate->inject_std calibration Generate Calibration Curve inject_std->calibration inject_sample Inject Sample calibration->inject_sample quantify Quantify Analyte inject_sample->quantify end End quantify->end

Caption: A typical workflow for quantitative analysis using HPLC.

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (MS), is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Instrumentation and Conditions:

ParameterRecommended Condition
Column HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Injection Mode Splitless or split
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 1 min, then ramp at 10 °C/min to 300 °C, and hold for 5 min. (This is a starting point and should be optimized).
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C

Protocol:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., toluene).

  • Set up the GC-MS instrument with the specified conditions.

  • Inject the calibration standards to determine the retention time and generate a calibration curve.

  • Inject the prepared samples.

  • Identify this compound in the samples based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for the qualitative analysis of this compound and for monitoring the progress of chemical reactions.[1]

Materials and Conditions:

ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase A mixture of a non-polar and a polar solvent. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 8:2 or 7:3 v/v). The optimal ratio should be determined experimentally.
Chamber Saturated developing chamber
Visualization UV light at 254 nm

Protocol:

  • Prepare the developing chamber by adding the mobile phase and allowing it to saturate.

  • Spot the standard and sample solutions onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.

  • Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.

  • Visualize the spots under UV light at 254 nm.

  • Calculate the Retention Factor (Rf) value for the standard and compare it with the spots in the sample lanes.

Application in Drug Development: Metabolism

For professionals in drug development, understanding the metabolic fate of compounds is critical. Studies have shown that this compound undergoes metabolic transformation in vivo. In rats, a notable metabolic pathway involves halogenation, leading to the formation of chlorinated metabolites such as 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetylamino-4'-nitrobiphenyl.[6] This is in contrast to guinea pigs, where the major urinary metabolite is 4,4'-diacetylbenzidine.[1]

Metabolism of this compound cluster_rat Rat Metabolism cluster_guinea_pig Guinea Pig Metabolism DNB This compound Metabolite_Rat_1 4-Amino-4'-nitrobiphenyl DNB->Metabolite_Rat_1 Reduction Metabolite_GP 4,4'-Diacetylbenzidine DNB->Metabolite_GP Reduction & Acetylation Metabolite_Rat_2 4-Acetamido-4'-nitrobiphenyl Metabolite_Rat_1->Metabolite_Rat_2 Acetylation Metabolite_Rat_3 3-Chloro-4-amino-4'-nitrobiphenyl Metabolite_Rat_1->Metabolite_Rat_3 Halogenation Metabolite_Rat_4 3-Chloro-4-acetamido-4'-nitrobiphenyl Metabolite_Rat_2->Metabolite_Rat_4 Halogenation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-dinitrobiphenyl.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.

Method 1: Ullmann Coupling of 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene

Symptom: Low or no yield of this compound.

Possible CauseRecommended Solution
Inactive Copper Catalyst Use freshly prepared, activated copper bronze. Pre-treat commercial copper powder with a dilute solution of iodine in acetone, followed by washing with an HCl/acetone mixture and then acetone to remove any oxide layer.
Reaction Temperature Too Low The Ullmann coupling typically requires high temperatures, often exceeding 200°C.[1] Ensure the reaction mixture reaches and maintains the optimal temperature for the specific aryl halide used.
Reaction Temperature Too High Excessive temperatures (e.g., above 240°C) can lead to the reduction of the nitro groups and the formation of byproducts like carbazole.
Poor Quality Solvent If using a solvent such as DMF, ensure it is anhydrous and of high purity, as impurities can interfere with the reaction.[2]
Insufficient Reaction Time Ullmann couplings can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC if possible.

Symptom: Formation of significant byproducts.

Possible CauseRecommended Solution
Reaction with Solvent In some cases, the solvent can participate in side reactions. Consider a solvent-free approach using high-speed ball milling, which has been shown to produce high yields with minimal purification.[3]
Dehalogenation of Starting Material The presence of hydrogen donors can lead to the formation of nitrobenzene. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.
Method 2: Suzuki Cross-Coupling of 4-nitrophenylboronic acid with 1-bromo-4-nitrobenzene

Symptom: Low yield of this compound.

Possible CauseRecommended Solution
Catalyst Inactivity Use a fresh, high-quality palladium catalyst. Ensure proper handling to prevent deactivation.
Inefficient Transmetalation The transmetalation step can be a bottleneck. Ensure the chosen base (e.g., K3PO4, Na2CO3) and solvent system are optimal for this step.[4]
Homocoupling of Boronic Acid The boronic acid can couple with itself to form this compound, but this may not be the primary reaction pathway. Optimize the stoichiometry of the reactants.

Symptom: Difficulty in purification.

Possible CauseRecommended Solution
Residual Catalyst Palladium residues can be difficult to remove. Consider purification methods such as column chromatography or recrystallization.
Boronic Acid-Related Impurities Unreacted boronic acid and its byproducts can contaminate the product. An aqueous workup can help remove some of these impurities.
Method 3: Nitration of Biphenyl

Symptom: Low yield of the desired this compound isomer.

Possible CauseRecommended Solution
Incorrect Nitrating Agent/Conditions The ratio of nitric acid to sulfuric acid and the reaction temperature significantly influence the isomer distribution.[5] For dinitration, harsher conditions (stronger acid, higher temperature) are needed compared to mononitration.
Formation of ortho- and meta-isomers The nitration of biphenyl initially produces a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.[5][6] Subsequent nitration can occur on either ring, leading to a complex mixture of dinitroisomers.

Symptom: Runaway reaction.

Possible CauseRecommended Solution
Poor Temperature Control Nitration is a highly exothermic reaction. Add the nitrating agent slowly and maintain cooling with an ice bath to keep the temperature within the desired range (e.g., 0-10°C for mononitration).[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Ullmann coupling of an aryl halide, such as 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene, using a copper catalyst is a classical and frequently used method.[1][7] Other notable methods include Suzuki cross-coupling and the nitration of biphenyl.

Q2: I am getting a low yield with my Ullmann coupling. What are the first things I should check?

A2: First, ensure your copper catalyst is active. Commercial copper bronze can be unreliable; activating it is often necessary. Second, verify that your reaction temperature is optimal, as this reaction requires high heat.[1] Finally, check the purity of your starting materials and solvent.

Q3: My nitration of biphenyl is producing a mixture of isomers. How can I increase the selectivity for this compound?

A3: Achieving high selectivity for this compound through direct nitration of biphenyl is challenging due to the formation of multiple isomers.[5][6] The initial nitration yields both ortho and para isomers. A second nitration will further complicate the product mixture. It is often more practical to use a coupling method, such as the Ullmann or Suzuki reaction, which offers better regioselectivity.

Q4: Can I use Suzuki coupling to synthesize this compound?

A4: Yes, the Suzuki cross-coupling of 4-nitrophenylboronic acid with a 4-nitroaryl halide (like 1-bromo-4-nitrobenzene) in the presence of a palladium catalyst is a viable method.[8] This approach can offer milder reaction conditions compared to the Ullmann coupling.

Q5: What are the common byproducts in the synthesis of this compound?

A5: In the Ullmann reaction, dehalogenated starting material (nitrobenzene) can be a byproduct. In a specific preparation involving a diazonium salt, p-chloronitrobenzene was a significant byproduct.[9] For the nitration of biphenyl, other dinitrobiphenyl isomers (e.g., 2,4'-dinitrobiphenyl, 2,2'-dinitrobiphenyl) are common byproducts.[5]

Q6: What is the best way to purify crude this compound?

A6: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include benzene, ethanol, or acetone.[10] Sublimation under vacuum is another reported purification technique.[10] For mixtures containing isomers or catalyst residues, column chromatography on silica gel may be necessary.[5]

Quantitative Data Summary

Table 1: Reported Yields for this compound Synthesis

Synthesis MethodStarting MaterialsCatalyst/ReagentReported YieldReference
Diazonium Salt Couplingp-nitroaniline, copper(I) chloride-55%[9]
Ullmann Coupling2,5-dibromonitrobenzeneCopperHigh Yield[2]
Ullmann Coupling (Solvent-Free)2-iodonitrobenzeneCopper vial97% (for 2,2'-dinitrobiphenyl)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazonium Salt Coupling[10]
  • Diazonium Salt Preparation: Prepare a diazonium solution from 30 g of p-nitroaniline, 45 g of concentrated sulfuric acid, 60 ml of water, and 15.3 g of sodium nitrite.

  • Coupling Reaction: To the vigorously stirred diazonium solution, add a cold solution of 21.6 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid.

  • Reaction Monitoring: A brisk evolution of nitrogen will be observed, and a brownish-yellow substance will precipitate. The reaction is complete when the liquid turns green.

  • Workup: Distill the product mixture with steam to remove the p-chloronitrobenzene byproduct.

  • Purification: The remaining solid in the distillation flask is crude this compound. Filter, dry, and recrystallize from benzene.

Protocol 2: General Procedure for Suzuki Cross-Coupling[12]
  • Reaction Setup: In a round-bottomed flask equipped with a condenser and magnetic stir bar, add the aryl halide (e.g., 1-bromo-4-nitrobenzene), the arylboronic acid (e.g., 4-nitrophenylboronic acid), and a suitable solvent (e.g., n-propanol).

  • Inert Atmosphere: Flush the flask with an inert gas like nitrogen.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., triphenylphosphine), and an aqueous solution of a base (e.g., 2M sodium carbonate).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction to room temperature, add water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with a sodium carbonate solution and brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Visualizations

Ullmann_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide 1-bromo-4-nitrobenzene Mix Mix & Heat (>200°C) ArylHalide->Mix Copper Activated Copper Bronze Copper->Mix Cool Cool Reaction Mixture Mix->Cool Extract Extract with Solvent Cool->Extract Recrystallize Recrystallize Extract->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the Ullmann coupling synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Cause1 Inactive Catalyst? Start->Cause1 Cause2 Incorrect Temperature? Start->Cause2 Cause3 Impure Reagents? Start->Cause3 Solution1 Activate/Replace Copper Use Fresh Palladium Cause1->Solution1 Solution2 Optimize Heating (e.g., >200°C for Ullmann) Cause2->Solution2 Solution3 Purify Starting Materials Use Anhydrous Solvent Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-dinitrobiphenyl.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, focusing on the most prevalent technique: recrystallization.

Problem 1: Low Yield of Recrystallized Product

Potential CauseSuggested Solution
Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.Use the minimum amount of hot solvent required to fully dissolve the crude this compound. It is crucial to add the solvent in small portions to the heated crude material.
Premature Crystallization: Crystals forming in the funnel during hot filtration can lead to product loss.Preheat the filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature. If crystals begin to form, add a small amount of hot solvent to redissolve them.
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization.After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product.Always use a minimal amount of ice-cold solvent to wash the crystals and remove residual mother liquor.

Problem 2: Oiling Out Instead of Crystallization

Potential CauseSuggested Solution
High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.Consider a pre-purification step. If the crude product is highly impure, performing a preliminary purification by column chromatography may be necessary before recrystallization.
Solution is Too Concentrated: If the solution is supersaturated, the product may separate as a liquid.Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal of this compound can also promote crystallization.
Inappropriate Solvent Choice: The chosen solvent may not be ideal for the specific impurity profile of your crude material.While ethanol and benzene are commonly used, a solvent screen with other options like acetic acid or a mixed solvent system might be beneficial.

Problem 3: Colored Impurities in the Final Product

Potential CauseSuggested Solution
Presence of Chromophoric Impurities: Certain byproducts from the synthesis may be highly colored.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.
Incomplete Removal of Mother Liquor: Residual mother liquor on the crystal surface will contain impurities.Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol and benzene are commonly reported as effective solvents for this purpose.[1][2] The choice may also depend on the specific impurities present in your crude material. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific batch.

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is a pale yellow to tan crystalline powder.[3] Its melting point is reported to be in the range of 235-244 °C. A sharp melting point within this range is a good indicator of high purity.

Q3: What are the most common impurities in crude this compound synthesized via the Ullmann reaction?

A3: The Ullmann coupling of 4-halonitrobenzenes to produce this compound can result in several impurities.[4][5][6][7] These may include:

  • Unreacted 4-halonitrobenzene: The starting material for the reaction.

  • 4-Nitrophenol: Formed by the hydrolysis of the starting material or product.

  • Other biphenyl isomers: If the starting material contains isomeric impurities.

  • Polymeric byproducts: High reaction temperatures can sometimes lead to the formation of higher molecular weight species.

Q4: Can column chromatography be used to purify this compound?

High-performance liquid chromatography (HPLC) has also been used for the analysis of this compound and can be adapted for preparative purification.[1][8] A reverse-phase column with a mobile phase of acetonitrile and water is a common starting point for such separations.[8]

Quantitative Data Summary

ParameterValueSolventsReference(s)
Melting Point 235-244 °C-TCI, Stenutz
Appearance Pale yellow to tan crystalline powder-[3]
Solubility (Qualitative) Soluble in hot alcohol, benzene, and acetic acid. Insoluble in water.Ethanol, Benzene, Acetic Acid, Water[1][2]

Experimental Protocols

Recrystallization of Crude this compound from Ethanol

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Visualizations

experimental_workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_product Crude this compound add_solvent Add minimum hot ethanol crude_product->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (optional: with charcoal) dissolved->hot_filtration filtrate Clear, hot filtrate hot_filtration->filtrate slow_cooling Slow cooling to room temp. filtrate->slow_cooling ice_bath Cool in ice bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with ice-cold ethanol vacuum_filtration->washing pure_crystals Pure this compound Crystals washing->pure_crystals

Caption: Workflow for the recrystallization of crude this compound.

troubleshooting_logic Troubleshooting Recrystallization Issues cluster_yield Low Yield cluster_oiling Oiling Out cluster_color Colored Product start Recrystallization Issue cause_yield1 Too much solvent? start->cause_yield1 cause_oiling1 Cooling too fast? start->cause_oiling1 cause_oiling2 Too concentrated? start->cause_oiling2 cause_color1 Colored impurities? start->cause_color1 solution_yield1 Use minimum hot solvent cause_yield1->solution_yield1 Yes solution_oiling1 Cool slowly cause_oiling1->solution_oiling1 Yes solution_oiling2 Add more hot solvent cause_oiling2->solution_oiling2 Yes solution_color1 Use activated charcoal cause_color1->solution_color1 Yes

Caption: Logic diagram for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 4,4'-Dinitrobiphenyl, a key intermediate in various chemical and pharmaceutical applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ullmann coupling reaction to synthesize this compound has a very low yield. What are the common causes and how can I improve it?

Low yield in an Ullmann coupling is a common issue that can be attributed to several factors:

  • Inactive Copper Catalyst: Standard copper bronze may not be reactive enough to facilitate the coupling efficiently, leading to erratic yields.[1] Activating the copper, for instance, by washing with an iodine solution followed by an acid wash, can significantly improve results.[1]

  • Incorrect Reaction Temperature: The traditional Ullmann reaction requires high temperatures, often exceeding 200°C, to proceed.[2] If the temperature is too low, the reaction rate will be negligible. Conversely, temperatures that are too high (e.g., above 240°C) can cause the reduction of the nitro groups and lead to unwanted side products.[1]

  • Inappropriate Solvent: High-boiling point, polar aprotic solvents like Dimethylformamide (DMF) are often used to achieve the necessary reaction temperatures and dissolve the reactants.[3] Using a solvent with a lower boiling point will prevent the reaction from reaching the required temperature.

  • Reaction Time: These reactions can be slow and may require extended heating periods to go to completion. Monitor the reaction's progress via TLC to determine the optimal time.

  • Modern Alternatives: If yields remain low, consider modern variations of the Ullmann reaction that use palladium or nickel catalysts, which often proceed under milder conditions.[4] A solvent-free approach using high-speed ball milling has also been shown to produce quantitative yields for similar couplings.[5]

Q2: The reaction mixture turned dark/black, but I isolated very little of the desired product. What likely happened?

A dark or black reaction mixture often indicates decomposition or the formation of significant side products. In the context of this compound synthesis:

  • Thermal Decomposition: At excessively high temperatures, the nitroaromatic compounds can decompose.

  • Side Reactions: Overheating during an Ullmann coupling can cause the reduction of the nitro groups, potentially forming carbazole derivatives.[1]

  • Diazonium Salt Method: When using a diazonium salt prepared from p-nitroaniline, the reaction mass turning black is a described observation, accompanied by a brisk evolution of nitrogen.[6] However, if this is followed by poor product recovery, it may indicate that the reaction did not proceed as expected or that the product was lost during workup.

Q3: What is the most effective method to purify crude this compound after synthesis?

Purification is critical to remove unreacted starting materials, the copper catalyst, and any side products.

  • Recrystallization: The most common method is recrystallization. Effective solvents include benzene, ethanol (often with charcoal treatment), or acetone.[6][7]

  • Sublimation: this compound can be purified by sublimation under vacuum, which is an effective method for removing non-volatile impurities.[7]

  • Work-up Procedure: Before recrystallization, ensure the crude product is properly worked up. For an Ullmann reaction, this involves thoroughly removing the copper and sand (if used) by filtration and extraction with a suitable hot solvent like ethanol.[1]

Q4: What are the common side products in this synthesis, and how can they be minimized?

The formation of side products is a primary cause of reduced yield and purity.

  • Isomeric Byproducts: In syntheses involving nitration, isomers such as 4,3'- and 4,2'-dinitrobiphenyls can form.[8] Careful control of reaction conditions is necessary to favor the desired 4,4'-isomer.

  • Reduced Byproducts: As mentioned, excessive heat during an Ullmann coupling can lead to the reduction of the nitro groups.[1]

  • Halogenated Byproducts: In the synthesis from p-nitroaniline via a diazonium salt, a significant byproduct is p-chloronitrobenzene, which must be removed, often by steam distillation.[6]

  • Minimization Strategies: To minimize side products, use high-purity starting materials, maintain strict control over the reaction temperature, and ensure the copper catalyst for Ullmann couplings is properly activated.[1]

Data on Dinitrobiphenyl Synthesis Conditions

The following table summarizes various reported conditions for the synthesis of dinitrobiphenyl compounds, highlighting the impact of different methodologies on yield.

Target ProductStarting Material(s)Key Reagents / CatalystSolvent / MediumTemperatureYield (%)
This compound p-NitroanilineNaNO₂, H₂SO₄, CuClWater, HClCold55%[6]
2,2'-Dinitrobiphenyl o-ChloronitrobenzeneCopper BronzeSand215–225 °C52–61%[1]
2,2'-Dinitrobiphenyl o-IodonitrobenzeneCopper Vial (as vessel and catalyst)Solvent-Free (Ball Milling)Ambient97%[5]
4,4'-Dibromo-2,2'-dinitrobiphenyl 2,5-DibromonitrobenzeneCopperDMFNot specifiedHigh[3]

Experimental Protocols

Protocol 1: Ullmann Coupling Synthesis of 2,2'-Dinitrobiphenyl

This protocol is adapted from a procedure in Organic Syntheses and can be used as a general method for symmetrical dinitrobiphenyls.[1]

Materials:

  • o-Chloronitrobenzene (1.27 moles)

  • Clean, dry sand (300 g)

  • Activated Copper bronze (200 g)

  • Ethanol

Procedure:

  • Setup: In a 1-liter flask equipped with a mechanical stirrer and an oil bath, combine the o-chloronitrobenzene and sand.

  • Heating: Heat the mixture to 215–225°C.

  • Catalyst Addition: Slowly add the activated copper bronze to the stirred mixture over approximately 1.2 hours. Caution: Do not allow the temperature to rise above 240°C to prevent the reduction of nitro groups.[1]

  • Reaction: Maintain the temperature at 215–225°C with continuous stirring for an additional 1.5 hours.

  • Work-up: While still hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir to form small clumps. Warning: Do not let the mixture cool in the reaction flask, as it will solidify into a hard mass.[1]

  • Extraction: Once cooled, break up the clumps. Boil the solid material with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution after each extraction.

  • Crystallization: Cool the combined ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl. Collect the product by filtration.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure yellow crystals.

Protocol 2: Synthesis of this compound via Diazonium Salt

This protocol is based on a method for preparing this compound from p-nitroaniline.[6]

Materials:

  • p-Nitroaniline (30 g)

  • Concentrated Sulfuric Acid (45 g)

  • Sodium Nitrite (15.3 g)

  • Copper(I) Chloride (21.6 g)

  • Concentrated Hydrochloric Acid (100 ml)

  • Water (60 ml)

  • Benzene

Procedure:

  • Diazonium Salt Preparation: Prepare the diazonium solution by reacting p-nitroaniline with sulfuric acid, water, and sodium nitrite under cold conditions, as is standard for diazotization.

  • Copper Catalyst Solution: Separately, prepare a cold solution of copper(I) chloride in concentrated hydrochloric acid.

  • Coupling Reaction: Vigorously stir the diazonium solution while adding the copper salt solution. A brisk evolution of nitrogen will occur, and a brownish-yellow substance will precipitate. The reaction is complete when the liquid turns green.[6]

  • Byproduct Removal: Distill the product mixture with steam until no more p-chloronitrobenzene (a major byproduct) passes over.[6]

  • Isolation: The this compound remains in the distillation flask. Filter the solid product and dry it.

  • Purification: Recrystallize the crude this compound from benzene to yield the pure product.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Activate Copper Catalyst (if needed) B Combine Aryl Halide & Solvent/Sand C Heat to Target Temp (e.g., >200°C) B->C D Add Catalyst & Reflux (Monitor via TLC) C->D E Cool & Quench Reaction D->E F Filter to Remove Insolubles (Cu, Sand) E->F G Extract with Hot Solvent F->G H Recrystallize or Sublime Crude Product G->H I Characterize Product (NMR, MP, etc.) H->I

Caption: General experimental workflow for the Ullmann synthesis of this compound.

G start Low Yield or No Reaction q1 Is the reaction temperature high enough (>200°C)? start->q1 a1_no Increase heat. Use high-boiling solvent (e.g., DMF). q1->a1_no No q2 Was the copper catalyst activated? q1->q2 Yes end_node Re-run experiment with optimized conditions. a1_no->end_node a2_no Activate Cu with I₂/acid wash. Use fresh, active catalyst. q2->a2_no No q3 Analyze crude product. Are side products dominant? q2->q3 Yes a2_no->end_node a3_yes Lower temperature to avoid nitro group reduction. Check starting material purity. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Nitration of Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of biphenyl.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the nitration of biphenyl, offering potential causes and solutions.

Issue Potential Causes Solutions
Low Yield of Mononitrobiphenyls 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Loss of product during workup: Inefficient extraction or purification. 3. Suboptimal nitrating agent concentration: The concentration of the nitrating agent may be too low. 4. Degradation of starting material: Presence of strong oxidizing impurities or excessively high temperatures.1. Optimize reaction conditions: Increase the reaction time or cautiously raise the temperature, monitoring for the formation of byproducts. 2. Improve workup procedure: Ensure complete extraction with an appropriate solvent and optimize the purification method (e.g., column chromatography). 3. Adjust nitrating agent: Use a higher concentration of nitric acid in the mixed acid or consider alternative nitrating agents. 4. Use pure reagents: Ensure the purity of biphenyl and the nitrating agents. Maintain strict temperature control.
Poor Regioselectivity (Undesired ortho:para ratio) 1. Reaction conditions: The ortho:para ratio is sensitive to temperature, solvent, and the specific nitrating agent used.[1] 2. Homogeneity of the reaction mixture: Heterogeneous reaction conditions can favor the formation of the ortho isomer.1. Modify reaction conditions: Vary the temperature; lower temperatures generally favor the para isomer. Experiment with different solvent systems (e.g., acetic anhydride can alter the ratio). 2. Ensure homogeneity: Use a co-solvent or vigorous stirring to ensure the reaction mixture is homogeneous for a consistent isomer ratio.
Formation of Significant Amounts of Dinitrobiphenyls 1. Excess of nitrating agent: Using a high molar ratio of nitric acid to biphenyl. 2. Elevated reaction temperature: Higher temperatures can promote a second nitration. 3. Prolonged reaction time: Leaving the reaction to stir for too long after the initial nitration is complete.1. Control stoichiometry: Use a molar ratio of nitric acid to biphenyl that is close to 1:1 for mononitration. 2. Maintain low temperature: Keep the reaction temperature low (typically 0-10 °C) to disfavor the second nitration. 3. Monitor reaction progress: Use techniques like TLC to monitor the consumption of the starting material and stop the reaction once mononitration is complete.
Formation of Colored Impurities (e.g., dark oils or tars) 1. Oxidation of biphenyl: The nitrating mixture is a strong oxidizing agent, especially at higher temperatures. 2. Radical side reactions: Under certain conditions, radical reactions can lead to polymeric byproducts. 3. Contaminants in starting materials: Impurities in the biphenyl or acids can lead to side reactions.1. Strict temperature control: Maintain the recommended low temperature throughout the reaction. 2. Use of pure reagents: Ensure the purity of all starting materials. 3. Degas solvents: If radical reactions are suspected, degassing the solvent prior to use may be beneficial.
Runaway Reaction (Rapid, uncontrolled temperature increase) 1. Poor temperature control: Inadequate cooling for the exothermic nitration reaction. 2. Too rapid addition of nitrating agent: Adding the nitrating mixture too quickly can overwhelm the cooling capacity. 3. Insufficient stirring: Localized high concentrations of reactants can lead to hot spots.1. Use an efficient cooling bath: An ice-salt bath or a cryocooler is recommended. 2. Slow, controlled addition: Add the nitrating agent dropwise with careful monitoring of the internal temperature. 3. Ensure vigorous stirring: Use a properly sized stir bar or overhead stirrer to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What are the major products of the mononitration of biphenyl?

Under typical mixed acid (concentrated nitric acid and sulfuric acid) conditions, the major products are 2-nitrobiphenyl and 4-nitrobiphenyl. The formation of 3-nitrobiphenyl is minimal due to the ortho, para-directing nature of the phenyl group in electrophilic aromatic substitution.

Q2: What is a typical ortho:para isomer ratio in the nitration of biphenyl, and how can I influence it?

The ortho:para ratio can vary significantly depending on the reaction conditions. With a standard nitric acid/sulfuric acid mixture, the ratio is often around 1:1.5 to 1:2. However, factors such as the specific nitrating agent, solvent, and temperature can alter this ratio. For instance, nitration in acetic anhydride may lead to a different isomer distribution. To favor the para isomer, it is generally recommended to use lower reaction temperatures.

Q3: I am observing a significant amount of dinitrated products. How can I avoid this?

The formation of dinitrobiphenyls is a common side reaction. To minimize dinitration, you should:

  • Use a controlled amount of nitrating agent: A molar ratio of approximately 1:1 of biphenyl to nitric acid is recommended for mononitration.

  • Maintain a low reaction temperature: Keeping the temperature between 0 °C and 10 °C significantly disfavors the second nitration, as the first nitro group deactivates the ring.

  • Monitor the reaction progress: Use thin-layer chromatography (TLC) to track the consumption of biphenyl. Once the starting material is consumed, the reaction should be quenched to prevent further nitration.

Q4: My reaction mixture turned dark brown/black. What happened and can I salvage my product?

A dark coloration often indicates oxidation of the biphenyl starting material or the formation of tarry byproducts. This is usually caused by an excessively high reaction temperature or the presence of impurities. While it may be possible to isolate the desired nitrobiphenyls through careful column chromatography, the yield will likely be reduced. To prevent this, ensure strict temperature control and use high-purity reagents.

Q5: What are the primary safety precautions I should take during the nitration of biphenyl?

Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Using an efficient cooling bath (e.g., an ice-salt bath) to maintain a low and stable reaction temperature.

  • Adding the nitrating agent slowly and dropwise with vigorous stirring to prevent localized heating.

  • Having a quenching plan in place: Be prepared to quench the reaction with a large volume of ice water if the temperature begins to rise uncontrollably.

  • Never working alone when performing a nitration reaction.

Q6: How can I separate the ortho- and para-nitrobiphenyl isomers?

The ortho- and para-nitrobiphenyl isomers can be effectively separated by column chromatography on silica gel. Due to differences in polarity, the less polar 2-nitrobiphenyl will elute before the more polar 4-nitrobiphenyl. A typical eluent system is a mixture of hexane and ethyl acetate.

Data Presentation

Table 1: Isomer Distribution in the Mononitration of Biphenyl under Various Conditions

Nitrating AgentSolventTemperature (°C)Ortho (%)Para (%)Meta (%)Ortho:Para Ratio
HNO₃ / H₂SO₄None253268<10.47
HNO₃ / H₂SO₄Acetic Acid204159<10.69
HNO₃ / Acetic AnhydrideAcetic Anhydride06931<12.23
N₂O₅Acetonitrile06535<11.86

Note: The data presented are approximate and can vary based on the specific experimental setup.

Table 2: Regioselectivity in the Dinitration of Mononitrobiphenyls

Starting MaterialMajor Dinitro IsomersRationale for Regioselectivity
2-Nitrobiphenyl 2,2'-Dinitrobiphenyl, 2,4'-DinitrobiphenylThe existing nitro group is a meta-director and deactivates its own ring. Therefore, the second nitration preferentially occurs on the other, more activated ring at the ortho and para positions.
4-Nitrobiphenyl 4,4'-Dinitrobiphenyl, 2,4'-DinitrobiphenylSimilar to 2-nitrobiphenyl, the nitro group directs the second nitration to the ortho and para positions of the unsubstituted ring.

Note: Quantitative yields for dinitrobiphenyl isomers are highly dependent on reaction conditions and are not consistently reported in the literature. The formation of multiple isomers makes achieving high yields of a single dinitro-product challenging.

Experimental Protocols

Standard Protocol for the Mononitration of Biphenyl

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of biphenyl in 20 mL of a suitable solvent (e.g., dichloromethane or glacial acetic acid). Cool the flask in an ice-salt bath to 0 °C with stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred biphenyl solution over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with stirring.

  • Workup:

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

    • If an oil forms, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 30 mL). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2-nitrobiphenyl and 4-nitrobiphenyl isomers.

Visualizations

Nitration_Pathway Main Reaction and Side Reactions in Biphenyl Nitration Biphenyl Biphenyl Mononitro_intermediate Wheland Intermediate (Mononitration) Biphenyl->Mononitro_intermediate + NO₂⁺ Oxidation_products Oxidation & Tars Biphenyl->Oxidation_products Harsh Conditions (e.g., high temp) Nitronium NO₂⁺ Two_Nitrobiphenyl 2-Nitrobiphenyl Mononitro_intermediate->Two_Nitrobiphenyl - H⁺ (ortho attack) Four_Nitrobiphenyl 4-Nitrobiphenyl Mononitro_intermediate->Four_Nitrobiphenyl - H⁺ (para attack) Dinitro_intermediate Wheland Intermediate (Dinitration) Two_Nitrobiphenyl->Dinitro_intermediate + NO₂⁺ Four_Nitrobiphenyl->Dinitro_intermediate + NO₂⁺ TwoTwo_Dinitrobiphenyl 2,2'-Dinitrobiphenyl Dinitro_intermediate->TwoTwo_Dinitrobiphenyl - H⁺ TwoFour_Dinitrobiphenyl 2,4'-Dinitrobiphenyl Dinitro_intermediate->TwoFour_Dinitrobiphenyl - H⁺ FourFour_Dinitrobiphenyl This compound Dinitro_intermediate->FourFour_Dinitrobiphenyl - H⁺ Troubleshooting_Workflow Troubleshooting Workflow for Biphenyl Nitration Start Experiment Start Problem Problem Encountered? Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Success Successful Outcome Problem->Success No Check_Conditions Check Reaction Time/ Temp/Workup Low_Yield->Check_Conditions Poor_Selectivity Poor Selectivity? Adjust_Conditions Adjust Temp/ Solvent/Stirring Poor_Selectivity->Adjust_Conditions Byproducts Byproducts? Adjust_Stoichiometry Adjust Stoichiometry/ Temp Byproducts->Adjust_Stoichiometry Check_Conditions->Poor_Selectivity Resolved Adjust_Conditions->Byproducts Resolved Purify Purify via Column Chromatography Adjust_Stoichiometry->Purify Resolved Purify->Success

References

optimization of reaction conditions for dinitrobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dinitrobiphenyl, a crucial intermediate in various chemical manufacturing processes. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,2'-dinitrobiphenyl?

A1: The most frequently employed method for synthesizing 2,2'-dinitrobiphenyl is the Ullmann coupling reaction.[1][2] This reaction involves the copper-mediated coupling of an aryl halide, typically 1-iodo-2-nitrobenzene or o-chloronitrobenzene.[1][3] The reaction can be performed with or without a solvent.[3][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: Common starting materials include 1-iodo-2-nitrobenzene or o-chloronitrobenzene as the aryl halide, and copper powder or copper bronze as the catalyst.[1][3] Sand is often used as a diluent and to prevent the reaction mixture from solidifying into a hard mass.[1]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Critical parameters to monitor and control include reaction temperature, reaction time, and the quality of the copper catalyst. The temperature must be high enough to initiate the coupling but not so high as to cause reduction of the nitro groups or formation of carbazole.[1] Reaction time also needs to be optimized to achieve a good conversion rate without complicating purification.[3]

Q4: What are some common side products in dinitrobiphenyl synthesis?

A4: Potential side products include carbazole, which can form at excessively high temperatures, and various chlorinated nitrobiphenyls if the reaction is not driven to completion.[1][5] In some cases, atypical products such as 3-chloro-2,6-dinitrobiphenyl and 4-chloro-3-nitrotriphenylamine have been observed.[5]

Q5: How is the dinitrobiphenyl product typically purified?

A5: The crude product is often purified by recrystallization from hot ethanol.[1][3] Column chromatography can also be used for separation, particularly to remove unreacted starting materials.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction temperature is within the optimal range (e.g., 215–225°C for o-chloronitrobenzene).[1] - Extend the reaction time, but monitor for decomposition. - Use activated copper bronze for better results.[1]
Side reactions are occurring.- Avoid excessively high temperatures to prevent the reduction of nitro groups and carbazole formation.[1]
Loss of product during workup.- If recrystallizing, use an adequate amount of solvent to prevent the product from crashing out and clogging the filter funnel.[1] - Perform multiple extractions of the reaction mixture to ensure complete recovery of the crude product.[1]
Difficulty in Purification Poor separation during column chromatography.- Ensure the initial eluent is not added too quickly or in excess.[3]
Presence of unreacted starting material.- Optimize the reaction time to achieve a conversion of 50-90%, which can facilitate easier separation.[3]
Oily by-products impeding crystallization.- Consider distillation followed by chromatography to separate the desired product from oily impurities.[5]
Product is not forming Inactive catalyst.- Use freshly prepared and activated copper bronze. Ordinary copper bronze may not give satisfactory results.[1]
Incorrect starting material.- Verify the identity and purity of the starting aryl halide using appropriate analytical techniques (e.g., NMR, melting point).
Unexpected Peaks in NMR Spectrum Formation of atypical side products.- Re-examine the reaction conditions. The formation of unexpected products like chlorinated dinitrobiphenyls or nitrotriphenylamines can be influenced by temperature and stoichiometry.[5]
Presence of carbazole.- This indicates the reaction temperature was too high. Reduce the temperature in subsequent experiments.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl from o-Chloronitrobenzene

This protocol is based on the procedure described in Organic Syntheses.[1]

Materials:

  • o-Chloronitrobenzene

  • Copper bronze

  • Clean, dry sand

  • Ethanol

  • Norit (activated carbon)

Procedure:

  • In a 1-liter flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of sand.

  • Heat the mixture in an oil bath to 215–225°C.

  • Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature at 215–225°C.

  • Continue stirring at this temperature for an additional 1.5 hours.

  • While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir until small clumps form.

  • After cooling, break up the clumps in a mortar.

  • Boil the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution each time.

  • Cool the filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

  • Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.

  • For further purification, dissolve the product in hot ethanol, treat with Norit, filter, and recrystallize.

Protocol 2: Solvent-Free Synthesis of 2,2'-Dinitrobiphenyl from 1-Iodo-2-nitrobenzene

This method is adapted from a procedure published by The Royal Society of Chemistry.[3]

Materials:

  • 1-Iodo-2-nitrobenzene

  • Copper powder

  • Sand

Procedure:

  • In a 15 cm test tube, mix 1-iodo-2-nitrobenzene (0.6 – 1.0 mmol), copper powder (3 mmol), and sand (200 mg).

  • Prepare a sand bath in a heating mantle and heat it to approximately 350°C.

  • Immerse the test tube in the hot sand bath. The reaction temperature is estimated to be around 290°C (the boiling point of 1-iodo-2-nitrobenzene).

  • Maintain the reaction for 20 to 30 seconds.

  • Remove the test tube from the sand bath and allow it to cool.

  • The crude product can be purified by column chromatography.

Data Summary

Table 1: Reaction Conditions and Yields for 2,2'-Dinitrobiphenyl Synthesis

Starting MaterialCatalystTemperature (°C)Reaction TimeSolventYield (%)Reference
o-ChloronitrobenzeneCopper bronze215–2252.7 hoursNone52–61[1]
1-Iodo-2-nitrobenzeneCopper powder~29020-30 secondsNone50-90 (conversion)[3]
1-Iodo-2-nitrobenzeneCopper vial/ballAmbient (ball milling)OvernightNone97[4]

Visual Guides

Experimental Workflow

G reagents Combine Starting Materials (Aryl Halide, Copper, Sand) reaction Heat Reaction Mixture (Controlled Temperature and Time) reagents->reaction workup Workup (e.g., Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Dinitrobiphenyl purification->product

Caption: General experimental workflow for dinitrobiphenyl synthesis.

Troubleshooting Low Yield

G low_yield Low Yield Observed check_temp Check Reaction Temperature low_yield->check_temp Possible Cause check_time Check Reaction Time low_yield->check_time Possible Cause check_catalyst Check Catalyst Activity low_yield->check_catalyst Possible Cause optimize_temp Optimize Temperature check_temp->optimize_temp Solution optimize_time Optimize Time check_time->optimize_time Solution activate_catalyst Use Activated Catalyst check_catalyst->activate_catalyst Solution

References

Technical Support Center: 4,4'-Dinitrobiphenyl Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Dinitrobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound with the chemical formula C₁₂H₈N₂O₄.[1][2][3] It consists of two nitro groups attached to a biphenyl backbone. It is a crystalline solid.[4]

Q2: What are the primary applications of this compound in research and development?

This compound serves as a precursor in the synthesis of other organic molecules. For instance, it is a precursor for steroid hormones.[1] Its derivatives are also of interest in various fields of chemistry.

Q3: What are the main synthesis routes for this compound?

The most common method for synthesizing this compound is the Ullmann coupling reaction.[5][6] This reaction involves the copper-mediated coupling of two molecules of an aryl halide, such as 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene.[1][5]

Q4: What are the key safety precautions to consider when working with this compound?

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also an eye irritant and is considered a questionable carcinogen with experimental tumorigenic data.[1] When heated to decomposition, it emits toxic fumes of NOx.[1] Therefore, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.

Synthesis (Ullmann Coupling)

Q5: My Ullmann coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Ullmann coupling for this compound synthesis are a common issue and can be attributed to several factors:

  • Harsh Reaction Conditions: The traditional Ullmann reaction often requires high temperatures, which can lead to side reactions and decomposition of the product.[5][6]

  • Purity of Reactants and Reagents: Impurities in the starting aryl halide or the copper catalyst can significantly impact the reaction efficiency.

  • Activity of the Copper Catalyst: The reactivity of the copper is crucial. Commercially available copper bronze may not always be sufficiently active.

  • Reaction Time and Temperature: Both insufficient and excessive reaction times or temperatures can lead to lower yields. High temperatures (above 240°C) can cause reduction of the nitro groups and formation of carbazole.[7]

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature. Modern variations of the Ullmann reaction may allow for milder conditions.[6]

  • Ensure Purity of Starting Materials: Use high-purity aryl halides.

  • Activate the Copper Catalyst: Consider activating the copper bronze before the reaction. A common method is to treat it with a solution of iodine in acetone, followed by washing with a hydrochloric acid/acetone solution and then acetone.[7]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid byproduct formation.

Q6: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

The primary side products in the synthesis of this compound via Ullmann coupling can include:

  • p-Chloronitrobenzene (or corresponding halo-nitrobenzene): If the reaction does not go to completion, the starting material will remain.

  • Reduction Products: At high temperatures, the nitro groups can be reduced, potentially leading to the formation of carbazole.[7]

  • Products from solvent participation: In some cases, the solvent might participate in the reaction, especially at high temperatures.

Minimization Strategies:

  • Strict Temperature Control: Avoid exceeding the optimal reaction temperature to prevent the reduction of nitro groups.[7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Solvent Selection: If using a solvent, choose one that is high-boiling and inert under the reaction conditions. Nitrobenzene has been used as a solvent to moderate vigorous reactions.[8]

Purification

Q7: I am having difficulty purifying the crude this compound. What are the recommended purification methods?

The most common and effective method for purifying this compound is crystallization.[1][4]

  • Choice of Solvent: Several solvents can be used for recrystallization, including benzene, ethanol (with charcoal), and acetone.[1]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add activated charcoal (Norit) to adsorb colored impurities, then hot filter the solution to remove the charcoal.[7] Allow the filtrate to cool slowly to form pure crystals.

  • Sublimation: this compound can also be purified by sublimation under vacuum.[1]

Q8: My recrystallized this compound is still showing impurities in the analysis. What can I do to improve the purity?

  • Multiple Recrystallizations: A single crystallization may not be sufficient to remove all impurities. Performing a second or even a third recrystallization can significantly improve the purity.

  • Solvent System: If a single solvent is not effective, you can try a mixed solvent system for recrystallization.

  • Column Chromatography: For very impure samples or to separate closely related byproducts, column chromatography can be an effective purification technique.

Characterization

Q9: What are the standard analytical techniques for characterizing this compound?

The following techniques are commonly used to confirm the identity and purity of this compound:

  • Melting Point: Pure this compound has a melting point of around 237-244°C.[4] A broad melting range or a melting point lower than the literature value indicates the presence of impurities.

  • Chromatography: High-Pressure Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound.[2]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro groups.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound (244.20 g/mol ).[2][3]

    • UV/Visible Spectroscopy: Can also be used for analysis.[2]

Q10: My analytical data (e.g., NMR, IR) does not match the expected spectrum for this compound. What could be the issue?

  • Presence of Impurities: Even small amounts of impurities can complicate the spectra. Ensure your sample is thoroughly purified before analysis.

  • Residual Solvent: The presence of residual solvent from the purification process is a common issue. Drying the sample under vacuum can help remove any remaining solvent.[1]

  • Incorrect Structure: It is possible that a side reaction has led to a different product. Re-examine the reaction conditions and consider the possibility of alternative reaction pathways.

  • Instrument Calibration: Ensure that the analytical instruments are properly calibrated.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound via Ullmann Coupling

ParameterConditionReference
Starting Material p-nitroaniline (diazotized)[4]
ortho-chloronitrobenzene[5]
1-iodo-2-nitrobenzene[9]
Catalyst Copper(I) chloride[4]
Copper-bronze alloy[5][7]
Temperature ~290°C (boiling point of 1-iodo-2-nitrobenzene)[9]
Not to exceed 240°C (for o-chloronitrobenzene)[7]
Yield 55%[4]
52-61%[7]

Table 2: Solvents for Purification of this compound by Crystallization

SolventNotesReference
Benzene -[1][4]
Ethanol Often used with charcoal to remove colored impurities.[1][7]
Acetone -[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Nitroaniline

This protocol is based on the diazotization of p-nitroaniline followed by a copper-catalyzed reaction.[4]

Materials:

  • p-Nitroaniline (30 g)

  • Concentrated Sulphuric Acid (45 g)

  • Water (60 ml)

  • Sodium Nitrite (15.3 g)

  • Copper(I) Chloride (21.6 g)

  • Concentrated Hydrochloric Acid (100 ml)

Procedure:

  • Prepare a diazonium solution from p-nitroaniline, concentrated sulphuric acid, water, and sodium nitrite according to standard procedures.

  • Prepare a cold solution of copper(I) chloride in concentrated hydrochloric acid.

  • With vigorous stirring, add the cold copper salt solution to the diazonium solution.

  • A brisk evolution of nitrogen will be observed, and a brownish-yellow substance will precipitate. The reaction is complete when the liquid turns green.

  • Distill the product with steam until no more p-chloronitrobenzene passes over.

  • The remaining solid in the distilling flask is almost pure this compound.

  • Filter the solid, dry it, and recrystallize from benzene.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Activated Charcoal (Norit)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. For every 100g of crude product, about 2 liters of ethanol may be needed to prevent the product from crashing out prematurely during filtration.[7]

  • Add a small amount of activated charcoal to the hot solution to decolorize it.

  • Swirl the flask and gently heat for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum over a desiccant like P₂O₅.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (e.g., p-Nitroaniline) diazotization Diazotization start->diazotization ullmann Ullmann Coupling (Copper Catalyst) diazotization->ullmann crude Crude this compound ullmann->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization filtration Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying pure Pure this compound drying->pure analysis Characterization (MP, HPLC, Spectroscopy) pure->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Synthesis? harsh_conditions Harsh Reaction Conditions start->harsh_conditions Yes impure_reactants Impure Reactants start->impure_reactants Yes inactive_catalyst Inactive Cu Catalyst start->inactive_catalyst Yes incorrect_temp Incorrect Temp/Time start->incorrect_temp Yes optimize Optimize Conditions harsh_conditions->optimize purify_reactants Purify Starting Materials impure_reactants->purify_reactants activate_catalyst Activate Catalyst inactive_catalyst->activate_catalyst monitor_reaction Monitor Reaction (TLC) incorrect_temp->monitor_reaction

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

stability and degradation of 4,4'-Dinitrobiphenyl under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4,4'-Dinitrobiphenyl. It provides essential information on the stability and degradation of this compound under various experimental conditions. The content is structured to offer practical guidance through troubleshooting guides and frequently asked questions, facilitating smoother and more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a nitroaromatic compound with the chemical formula C₁₂H₈N₂O₄. It typically appears as a solid and is known to be insoluble in water but soluble in organic solvents like hot alcohol, benzene, and acetic acid.[1] Its stability and reactivity are largely influenced by the two nitro groups attached to the biphenyl structure.

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of similar nitroaromatic compounds, the primary degradation pathways for this compound are expected to include:

  • Reduction of the nitro groups: This is a common pathway for nitroaromatics, proceeding through nitroso and hydroxylamino intermediates to form amino compounds.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially involving reductive dehalogenation if halogenated analogs are considered as a reference.[3]

  • Microbial degradation: Certain microorganisms can utilize nitroaromatic compounds as a source of carbon and nitrogen, breaking them down through various enzymatic processes.[2][4]

  • Thermal decomposition: At elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition, releasing gaseous products like oxides of nitrogen (NOx) and carbon (CO, CO₂).[5]

Q3: What are the expected major degradation products of this compound?

A3: The major degradation products will vary depending on the degradation conditions. Key expected products include:

  • Under reductive conditions: 4-Amino-4'-nitrobiphenyl and 4,4'-diaminobiphenyl are likely products.

  • Under oxidative conditions: Hydroxylated derivatives of this compound may be formed.

  • Metabolism in biological systems: Studies in rats have shown the formation of metabolites such as 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl, indicating that halogenation can occur as part of the metabolic pathway.[1] In guinea pigs, 4,4'-diacetylbenzidine has been identified as a urinary metabolite.[1]

Troubleshooting Guides

Issue: Inconsistent results in stability studies.

  • Question: My stability studies for this compound are showing variable results. What could be the cause?

  • Answer: Inconsistent results can arise from several factors. Ensure precise control over experimental parameters such as temperature, pH, and light exposure. The purity of your this compound sample is also critical; impurities can act as catalysts or inhibitors for degradation reactions. It is also important to use a validated, stability-indicating analytical method to accurately quantify the parent compound and its degradation products.

Issue: Unexpected peaks in HPLC analysis.

  • Question: I'm observing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample that has been subjected to stress conditions. How can I identify them?

  • Answer: Unexpected peaks are likely degradation products. To identify them, you can use a mass spectrometer (MS) coupled with your HPLC system (LC-MS). By comparing the mass-to-charge ratio of the unknown peaks with the expected masses of potential degradation products, you can tentatively identify them. Further confirmation can be achieved by synthesizing the suspected degradation products and comparing their retention times and mass spectra.

Issue: Difficulty in achieving controlled degradation.

  • Question: I am trying to perform a forced degradation study, but I am either seeing no degradation or the compound degrades completely. How can I achieve a target degradation of 5-20%?

  • Answer: Achieving a target degradation level requires careful optimization of stress conditions.[6]

    • For hydrolytic degradation: Start with milder conditions (e.g., 0.1 M HCl or 0.1 M NaOH at room temperature) and gradually increase the temperature or acid/base concentration if no degradation is observed.[7][8]

    • For oxidative degradation: Begin with a low concentration of hydrogen peroxide (e.g., 3%) and monitor the degradation over time. The reaction can be stopped by adding a quenching agent.[8]

    • For photolytic degradation: Control the intensity and wavelength of the light source, as well as the exposure time.

    • For thermal degradation: Carefully control the temperature and duration of heating. It is advisable to perform a preliminary thermal analysis (e.g., using TGA or DSC) to determine the onset of decomposition.[5]

Data Presentation

Table 1: Inferred Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ParameterExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClLikely stable at room temp., may degrade at elevated temp.Hydroxylated derivatives, potential for nitro group hydrolysis
Basic Hydrolysis 0.1 M - 1 M NaOHLikely stable at room temp., may degrade at elevated temp.Hydroxylated derivatives, potential for nitro group hydrolysis
Oxidative 3% H₂O₂Susceptible to oxidationHydroxylated derivatives, ring-opened products
Reductive Sodium BorohydrideSusceptible to reduction4-Amino-4'-nitrobiphenyl, 4,4'-Diaminobiphenyl
Photolytic UV/Visible LightSusceptible to photodegradationReduced and/or hydroxylated derivatives
Thermal Elevated TemperatureDecomposes at high temperaturesOxides of nitrogen (NOx), oxides of carbon (CO, CO₂)

Note: This table is based on general knowledge of nitroaromatic compounds and data from similar molecules, as specific quantitative data for this compound is limited in the provided search results.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Treat an aliquot of the stock solution with 30% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.

    • Thermal Degradation: Heat a solid sample of the compound in an oven at a temperature below its melting point (e.g., 150°C) for a specified time.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Note: This is a general method and should be optimized and validated for the specific application.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution of This compound acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 1M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 30% H₂O₂) stock->oxidation photo Photolysis (UV light) stock->photo thermal Thermal Stress (e.g., 150°C) stock->thermal hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for forced degradation studies of this compound.

Degradation_Pathways cluster_reductive Reductive Pathway cluster_oxidative Oxidative/Hydrolytic Pathway DNB This compound ANB 4-Amino-4'-nitrobiphenyl DNB->ANB Reduction Hydroxylated Hydroxylated Derivatives DNB->Hydroxylated Oxidation/ Hydrolysis DAB 4,4'-Diaminobiphenyl ANB->DAB Reduction RingOpened Ring-Opened Products Hydroxylated->RingOpened Further Oxidation

Caption: Potential degradation pathways of this compound.

References

safe handling and disposal of 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of 4,4'-Dinitrobiphenyl.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

QuestionAnswer
Handling & Storage
What are the initial signs of exposure to this compound?Initial symptoms of exposure may include headache, drowsiness, dizziness, difficulty breathing (dyspnea), lack of coordination (ataxia), weakness, and a burning sensation during urination.[1] Skin and eye irritation may also occur.[2][3]
What should I do if I accidentally inhale this compound dust?Immediately move to an area with fresh air. If you experience any difficulty breathing, seek medical attention promptly.[2]
How should I handle a spill of this compound powder?For small spills, carefully sweep or vacuum the material into a suitable, labeled disposal container.[2] Avoid creating dust. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[3]
What are the appropriate storage conditions for this compound?Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong reducing agents.[2]
Experimental Procedures
The compound is not dissolving in my chosen solvent. What should I do?This compound is soluble in hot alcohol, benzene, and acetic acid, but insoluble in water.[1] Ensure you are using an appropriate solvent and consider gentle heating to aid dissolution, while being mindful of the solvent's flash point.
My reaction involving this compound is turning an unexpected color. What could this indicate?Unexpected color changes could signify side reactions or decomposition. This compound itself is a white to yellow crystalline solid.[1] Review your reaction conditions, including temperature and the purity of your reagents.
I suspect my this compound has become contaminated. How can I purify it?Recrystallization from solvents like benzene or ethanol can be an effective purification method.[4]
Disposal
How do I dispose of waste containing this compound?All waste containing this compound should be treated as hazardous waste.[5] Collect it in a clearly labeled, sealed container and follow your institution's and local regulations for hazardous waste disposal.[6]
Can I neutralize this compound in the lab before disposal?In-lab neutralization of this compound is not a standard recommended procedure. Disposal should be handled by a certified hazardous waste management service.[7]
What is the procedure for decontaminating glassware and surfaces after use?Wash contaminated glassware and surfaces thoroughly with a detergent like Luminox® and hot water.[8] For spills, cover with an absorbent material, apply a suitable disinfectant, allow for sufficient contact time, and then clean the area.[2][3] A final rinse with distilled water is recommended to remove any residue.[3]
Emergency Procedures
What are the first aid measures for skin or eye contact with this compound?For skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][9] For eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek medical attention in both cases.[2]
What should I do in case of a fire involving this compound?Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₈N₂O₄
Molecular Weight 244.21 g/mol [10]
Appearance White to yellow, needle-like crystalline solid[1]
Melting Point 237 °C (459 °F)[1]
Boiling Point 340 °C (644 °F)[1]
Solubility Insoluble in water; Soluble in hot alcohol, benzene, and acetic acid[1]
Vapor Pressure 8.19E-07 mmHg at 25°C[3]
NFPA 704 Rating Health: 3, Flammability: 1, Instability: 4[11]

Experimental Protocols

1. Protocol for Weighing and Transferring Solid this compound

  • Objective: To safely weigh and transfer solid this compound.

  • Materials:

    • This compound solid

    • Chemical fume hood

    • Analytical balance

    • Spatula

    • Weighing paper or boat

    • Appropriate receiving vessel (e.g., round-bottom flask)

    • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Procedure:

    • Don all required PPE.

    • Perform all operations within a certified chemical fume hood to avoid inhalation of dust.

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper/boat. Avoid creating dust.

    • Record the mass of the solid.

    • Carefully transfer the weighed solid into the receiving vessel. A funnel may be used to prevent spillage.

    • Gently tap the weighing paper/boat and spatula to ensure all the solid is transferred.

    • Clean the spatula and any contaminated surfaces immediately.

2. Protocol for the Safe Disposal of this compound Waste

  • Objective: To safely collect and dispose of waste containing this compound.

  • Materials:

    • Waste containing this compound (solid, solutions, contaminated materials)

    • Designated hazardous waste container (chemically resistant, with a secure lid)

    • Hazardous waste labels

    • PPE: safety goggles, lab coat, nitrile gloves

  • Procedure:

    • Ensure all PPE is worn.

    • All waste contaminated with this compound, including unused product, reaction byproducts, contaminated lab supplies (e.g., weighing paper, pipette tips), and cleaning materials, must be collected as hazardous waste.

    • Place solid waste directly into the designated hazardous waste container.

    • Collect liquid waste in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams.

    • Securely close the lid of the waste container.

    • Properly label the hazardous waste container with the chemical name ("this compound"), the approximate concentration and quantity, and the date.

    • Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.

3. Protocol for Decontamination of Surfaces

  • Objective: To effectively decontaminate laboratory surfaces after working with this compound.

  • Materials:

    • Absorbent pads or paper towels

    • Detergent solution (e.g., 1% Luminox®)

    • Deionized water

    • 70% Ethanol

    • Waste container for contaminated materials

    • PPE: safety goggles, lab coat, nitrile gloves

  • Procedure:

    • Wear appropriate PPE.

    • For any visible powder, gently wipe with a damp paper towel to avoid creating dust and dispose of the towel in the hazardous waste container.

    • Prepare a fresh solution of detergent in water.

    • Apply the detergent solution to the contaminated surface and scrub with a paper towel or sponge.

    • Wipe the surface clean with fresh paper towels.

    • Rinse the surface with deionized water to remove any detergent residue.

    • Finally, wipe the surface with 70% ethanol and allow it to air dry.

    • Dispose of all used cleaning materials in the designated hazardous waste container.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid prep_hood->prep_weigh prep_transfer Transfer to Vessel prep_weigh->prep_transfer exp_run Conduct Experiment prep_transfer->exp_run cleanup_decon Decontaminate Surfaces & Glassware exp_run->cleanup_decon cleanup_waste Collect Waste in Labeled Container exp_run->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_decon->cleanup_dispose cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Flowchart cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_spill Spill start Exposure Incident contact_wash Immediately Wash/Flush for 15 minutes start->contact_wash Skin/Eye inhale_air Move to Fresh Air start->inhale_air Inhalation spill_evacuate Evacuate Area (if large spill) start->spill_evacuate Spill contact_remove Remove Contaminated Clothing contact_wash->contact_remove contact_medical Seek Medical Attention contact_remove->contact_medical inhale_medical Seek Medical Attention if Symptoms Persist inhale_air->inhale_medical spill_contain Contain Spill with Absorbent Material spill_evacuate->spill_contain spill_collect Collect in Labeled Waste Container spill_contain->spill_collect

Caption: Emergency response procedures for this compound exposure.

References

Technical Support Center: Scaling Up the Production of 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,4'-Dinitrobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for the synthesis of this compound are the Ullmann coupling of 4-halonitrobenzenes and the Suzuki-Miyaura cross-coupling of a 4-nitrophenyl boronic acid derivative with a 4-halonitrobenzene.

Q2: What are the primary safety concerns when working with this compound and its precursors?

A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also an eye irritant and a questionable carcinogen. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). Precursors like halonitrobenzenes are also toxic and require careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I purify crude this compound?

A3: The most common method for purification is recrystallization. Effective solvents include benzene, ethanol, and acetone. The use of charcoal during recrystallization can help remove colored impurities.[1] For highly pure material, sublimation under vacuum is also a viable option.[1]

Troubleshooting Guides

Ullmann Coupling Route

The Ullmann reaction for this compound typically involves the copper-catalyzed homocoupling of a 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) at elevated temperatures.

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Copper CatalystUse freshly prepared, activated copper bronze. Pre-treating commercial copper powder with a dilute solution of iodine in acetone, followed by washing with an HCl/acetone mixture, can improve reactivity.[2]
Insufficient Reaction TemperatureThe Ullmann coupling requires high temperatures, often in the range of 215-225°C.[2] Ensure the reaction mixture reaches and maintains the optimal temperature.
Poor Heat Transfer in a Scaled-Up ReactionThe use of sand as a heat transfer agent can be beneficial in ensuring uniform heating, especially in larger scale reactions.[2]
Reaction QuenchingEnsure all reagents and solvents are dry, as moisture can interfere with the reaction.

Problem 2: Formation of significant byproducts.

Possible Cause Suggested Solution
Reduction of Nitro GroupsTemperatures exceeding 240°C can lead to the reduction of the nitro groups, potentially forming carbazole-like structures.[2] Maintain strict temperature control.
Incomplete ReactionEnsure the reaction is run for a sufficient amount of time to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem 3: Difficulty in product isolation.

Possible Cause Suggested Solution
Solidified Reaction MassThe reaction mixture can solidify into a hard mass upon cooling, making it difficult to remove from the flask. Pouring the hot reaction mixture into a beaker containing sand and stirring to form smaller clumps can facilitate easier handling.[2]
Inefficient ExtractionThe product needs to be efficiently extracted from the reaction mixture (and sand, if used). Boiling with multiple portions of a suitable solvent like ethanol is recommended.[2]
Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling provides a milder alternative to the Ullmann reaction, typically involving the reaction of 4-nitrophenylboronic acid with a 4-halonitrobenzene in the presence of a palladium catalyst and a base.

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Inefficient Catalyst SystemThe choice of palladium catalyst and ligand is crucial. A common catalyst is Pd(PPh₃)₄. Ensure the catalyst is not deactivated and is used in the appropriate loading.
Ineffective BaseA base is required to activate the boronic acid. Common bases include K₂CO₃, K₃PO₄, and NaOEt. The choice of base can significantly impact the reaction outcome.
Poor Solvent ChoiceThe reaction is often run in a biphasic solvent system such as dioxane/water or toluene/water to dissolve both the organic and inorganic reagents.[3][4]

Problem 2: Presence of byproducts.

Possible Cause Suggested Solution
Homocoupling of Boronic AcidExcess boronic acid or suboptimal reaction conditions can lead to the formation of biphenyl from the boronic acid itself. Use a stoichiometric amount of the boronic acid.
Phenylated Impurities from LigandThe phenyl groups from phosphine ligands (like in Pd(PPh₃)₄) can sometimes be incorporated into the product. Using bulky phosphine ligands can help suppress this side reaction.[5]
ProtodeboronationThe boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of nitrobenzene. Ensure anhydrous conditions if this is a persistent issue.

Experimental Protocols

Protocol 1: Ullmann Coupling Synthesis of this compound

This protocol is adapted from the synthesis of 2,2'-Dinitrobiphenyl.

Materials:

  • 4-chloronitrobenzene

  • Activated copper bronze

  • Dry sand

  • Ethanol

  • Norit (activated charcoal)

Procedure:

  • In a flask equipped with a mechanical stirrer, combine 4-chloronitrobenzene and dry sand.

  • Heat the mixture in an oil bath to 215–225°C.

  • Slowly add the activated copper bronze to the stirred mixture over approximately 1 hour.

  • Maintain the temperature at 215–225°C for an additional 1.5 hours with continuous stirring.

  • While still hot, pour the reaction mixture into a beaker containing sand and stir to form small clumps.

  • Allow the mixture to cool, then break up the clumps in a mortar.

  • Boil the mixture with two portions of ethanol for 10 minutes each, filtering the hot solution each time.

  • Cool the ethanol filtrates in an ice bath to crystallize the crude this compound.

  • Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.

  • For purification, dissolve the crude product in hot ethanol, treat with Norit, filter the hot solution, and cool in an ice bath to recrystallize.

  • Collect the pure, yellow crystals by filtration and dry.

Protocol 2: Suzuki-Miyaura Coupling Synthesis of this compound

Materials:

  • 4-bromonitrobenzene

  • 4-nitrophenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask with a stir bar, add 4-bromonitrobenzene, 4-nitrophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a deoxygenated solution of 1,4-dioxane and water.

  • Heat the resulting solution at 100°C for 24 hours with vigorous stirring.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

Table 1: Reaction Conditions for Ullmann Coupling of Halonitrobenzenes

ParameterValueReference
Substrateo-chloronitrobenzene[2]
CatalystCopper bronze[2]
Temperature215-225°C[2]
Reaction Time2.7 hours[2]
Yield52-61%[2]

Table 2: General Conditions for Suzuki-Miyaura Coupling

ParameterTypical ConditionsReference
CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand[3][4]
BaseK₂CO₃, K₃PO₄, NaOEt[3][4][6]
Solvent SystemDioxane/water, Toluene/THF/water[3]
Temperature60-100°C[3]

Visualizations

Ullmann_Coupling_Workflow reagents Combine 4-halonitrobenzene and sand heating Heat to 215-225°C reagents->heating catalyst_add Slowly add activated copper heating->catalyst_add reaction Stir at 215-225°C for 1.5 hours catalyst_add->reaction workup Pour hot mixture into sand reaction->workup extraction Extract with hot ethanol workup->extraction crystallization Cool filtrate to crystallize crude product extraction->crystallization purification Recrystallize from ethanol with charcoal crystallization->purification product Pure this compound purification->product

Caption: Workflow for the Ullmann coupling synthesis of this compound.

Suzuki_Coupling_Workflow reagents Combine 4-halonitrobenzene, 4-nitrophenylboronic acid, Pd catalyst, and base inert Purge with inert gas reagents->inert solvent Add deoxygenated solvent (e.g., dioxane/water) inert->solvent reaction Heat at 100°C for 24 hours solvent->reaction quench Cool and add water reaction->quench extraction Extract with ethyl acetate quench->extraction isolation Dry and concentrate organic phase extraction->isolation purification Recrystallize from a suitable solvent isolation->purification product Pure this compound purification->product Troubleshooting_Logic start Low Product Yield? ullmann Ullmann Coupling? start->ullmann Yes suzuki Suzuki Coupling? start->suzuki No ullmann_temp Check Temperature (215-225°C) ullmann->ullmann_temp ullmann_cu Check Copper Activation ullmann->ullmann_cu suzuki_cat Check Catalyst/ Ligand System suzuki->suzuki_cat suzuki_base Check Base and Solvent suzuki->suzuki_base

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 4,4'-dinitrobiphenyl is essential for various applications, including environmental monitoring, toxicological studies, and as a quality control measure in chemical synthesis. The selection of a suitable analytical method is a critical step in obtaining precise and reproducible data. This guide provides an objective comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the performance characteristics of each method, supported by representative experimental data, and provides detailed methodologies to aid in the selection and implementation of the most appropriate technique for your specific analytical needs.

Comparative Analysis of Analytical Methods

The performance of an analytical method is evaluated based on several key validation parameters. While direct comparative studies for this compound are limited, the following tables summarize the typical performance characteristics for HPLC-UV and GC-MS based on established data for structurally similar nitroaromatic compounds.

Table 1: Performance Data for HPLC-UV Analysis

Validation ParameterTypical Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Performance Data for GC-MS Analysis

Validation ParameterTypical Performance
Linearity Range0.01 - 50 µg/mL
Correlation Coefficient (R²)≥ 0.998[1]
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine quantification of aromatic compounds.

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Standard: this compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired linearity range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The sample may require filtration through a 0.45 µm syringe filter prior to injection to remove particulate matter.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmatory analysis of this compound.

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer, equipped with an autosampler.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Solvents: GC-grade solvents such as dichloromethane or hexane.[3]

  • Standard: this compound reference standard.

2. GC-MS Conditions:

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 300.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent like dichloromethane.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] The final extract should be dissolved in a volatile organic solvent compatible with the GC-MS system.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway of this compound in rats, which involves reduction and subsequent modifications.

Metabolic_Pathway Metabolic Pathway of this compound DNB This compound ANB 4-Amino-4'-nitrobiphenyl DNB->ANB Nitroreduction AAB 4-Acetamido-4'-nitrobiphenyl ANB->AAB Acetylation CANB 3-Chloro-4-amino-4'-nitrobiphenyl ANB->CANB Halogenation CAAB 3-Chloro-4-acetamido-4'-nitrobiphenyl AAB->CAAB Halogenation

Caption: Metabolic pathway of this compound in the rat.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The logical workflow for method validation is depicted below.

Validation_Workflow Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation Dev Method Optimization Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Logical workflow for analytical method validation.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between these methods depends on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where high sample throughput is required. On the other hand, GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and confirmatory studies. This guide provides a foundation for the selection and validation of an appropriate analytical method for this compound, ensuring the generation of accurate and reliable data for research and drug development.

References

A Comparative Analysis of 4,4'-Dinitrobiphenyl and Other Nitroaromatics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties, toxicological profiles, and primary applications of 4,4'-Dinitrobiphenyl and other significant nitroaromatic compounds, including Nitrobenzene, 2,4,6-Trinitrotoluene (TNT), and 2,4-Dinitrotoluene (DNT). The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and handling of these chemicals.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the selected nitroaromatic compounds. These properties are crucial in determining the environmental fate, transport, and potential for exposure.

PropertyThis compoundNitrobenzene2,4,6-Trinitrotoluene (TNT)2,4-Dinitrotoluene (DNT)
Chemical Formula C₁₂H₈N₂O₄[1]C₆H₅NO₂[2]C₇H₅N₃O₆[3]C₇H₆N₂O₄[4][5]
Molecular Weight 244.21 g/mol [1]123.11 g/mol [6]227.15 g/mol [3]182.13 g/mol [5]
Appearance Pale yellow to tan crystalline powder[1]Pale yellow to dark brown oily liquid[7]Colorless to pale-yellow solid or flakes[3][8]Pale yellow to orange crystalline solid[4][9]
Melting Point 222 °C[1]5.7 °C[10]80.9 °C[11]67-70 °C[5][12]
Boiling Point 409.5 °C[1]210.9 °C[6]Explodes at 240 °C[3]300 °C[12]
Water Solubility Limited[1]0.19 g/100 mL (20 °C)[2]0.13 g/L (20 °C)[13]0.3 g/L (20 °C)[5][12]
Density 1.402 g/cm³[1]1.20 g/cm³[7]1.654 g/cm³[11]1.521 g/cm³[12]

Toxicological Profile

This section details the toxicological data for each compound, providing insights into their potential hazards.

Toxicological EndpointThis compoundNitrobenzene2,4,6-Trinitrotoluene (TNT)2,4-Dinitrotoluene (DNT)
Acute Oral LD50 (Rat) Data not readily available640 mg/kg795-1320 mg/kg[14][15]240-650 mg/kg[16]
Primary Routes of Exposure Inhalation, Dermal, IngestionInhalation, Dermal, Ingestion[17][18]Inhalation, Dermal, Ingestion[13]Inhalation, Dermal, Ingestion[19]
Key Health Effects Potential carcinogenMethemoglobinemia, CNS damage, liver and kidney damage[18][20][21]Liver damage, anemia, cataracts, potential carcinogen[13][15][22][23]CNS effects, heart and circulatory system damage, potential carcinogen[5][19]
Carcinogenicity Suspected carcinogenIARC Group 2B: Possibly carcinogenic to humans[24][25]EPA Group C: Possible human carcinogen[22][23]EPA Class B2: Probable human carcinogen[26]
Mutagenicity Data not readily availableNon-genotoxic in bacteria and mammalian cells in vitro[25]Mutagenic with and without metabolic activation[22]Data not readily available
Reproductive & Developmental Toxicity Data not readily availableMale reproductive toxicant in animals; no developmental toxicity observed[21][24]No information on birth defects in humans[13]Adverse reproductive effects in animal studies[19]

Applications

The primary industrial and commercial uses of these nitroaromatic compounds are outlined below.

CompoundPrimary Applications
This compound Used in organic synthesis and as an intermediate for dyes.
Nitrobenzene Primarily used as a precursor to aniline, which is used in the production of polyurethanes, rubber chemicals, pesticides, dyes, explosives, and pharmaceuticals.[20][27][28][29] Also used as a solvent and to mask odors.[20][27]
2,4,6-Trinitrotoluene (TNT) Widely used as an explosive in military and industrial applications.[8][13][22][23][30][31] Also used as an intermediate in the production of dyestuffs and photographic chemicals.[13][22][23]
2,4-Dinitrotoluene (DNT) Mainly used as a precursor to toluene diisocyanate for producing polyurethane foams.[4][5][12][32] Also used in the explosives industry and as a plasticizer in propellants.[4][32]

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of chemical toxicity. The following provides an overview of key experimental protocols.

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using methods outlined in OECD Test Guideline 423 .[9][19][24][26][33] This guideline describes a stepwise procedure with the use of a minimal number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes. The test involves the administration of the chemical in graduated doses to a small number of rodents, followed by observation for signs of toxicity and mortality.

Mutagenicity (Ames Test)

The Ames test , as described in OECD Guideline 471 , is a widely used method to assess the mutagenic potential of chemical compounds.[4][17][22][23][31] The assay utilizes specific strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in amino acid synthesis. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[16]

Reproductive and Developmental Toxicity

OECD Guideline 416 (Two-Generation Reproduction Toxicity) is a comprehensive study to evaluate the effects of a substance on the reproductive system and offspring.[15][18][21][30] The test substance is administered to parental animals before mating, during gestation, and through the weaning of the F1 generation. The F1 generation is then raised to maturity and mated to produce an F2 generation. Observations include effects on fertility, pregnancy, and offspring development.

For prenatal developmental toxicity, OECD Guideline 414 is followed.[5][14][20][34] This study is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation.

Carcinogenicity

Carcinogenicity studies are typically conducted following OECD Guideline 451 .[13][27][28][29][35] These long-term studies, usually in two rodent species, involve repeated exposure to the test substance over a major portion of their lifespan.[32] The objective is to identify any increase in the incidence of tumors or a decrease in the time to tumor development.

Visualizations

General Workflow for Toxicity Testing

ToxicityTestingWorkflow cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Rodents) cluster_assessment Hazard & Risk Assessment PhysChem Compound Properties Ames Ames Test (Mutagenicity) PhysChem->Ames AcuteTox Acute Toxicity (LD50) PhysChem->AcuteTox ReproTox Reproductive/Developmental Toxicity Ames->ReproTox AcuteTox->ReproTox Carcinogenicity Carcinogenicity Bioassay ReproTox->Carcinogenicity Assessment Data Analysis & Classification Carcinogenicity->Assessment

Caption: A generalized workflow for the toxicological evaluation of chemical substances.

Decision Pathway for Carcinogenicity Testing

CarcinogenicityDecisionPathway Start Initial Data Review Genotox Genotoxicity Data Positive? Start->Genotox SAR Structural Alerts for Carcinogenicity? Genotox->SAR No CarcinogenicityStudy Conduct Carcinogenicity Study Genotox->CarcinogenicityStudy Yes ChronicTox Evidence of Pre-neoplastic Lesions in Chronic Studies? SAR->ChronicTox No SAR->CarcinogenicityStudy Yes ChronicTox->CarcinogenicityStudy Yes NoStudy Carcinogenicity Study Not Indicated ChronicTox->NoStudy No

Caption: A simplified decision-making pathway for initiating a carcinogenicity study.

References

A Comparative Guide to the Reactivity of Dinitrobiphenyl Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of dinitrobiphenyl isomers, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. This document summarizes key electronic and steric factors influencing their reactivity, supported by theoretical principles of SNAr reactions.

Introduction to Dinitrobiphenyl Isomers and SNAr Reactivity

Dinitrobiphenyls are a class of aromatic compounds containing two nitro groups on a biphenyl scaffold. The position of these electron-withdrawing nitro groups significantly influences the electron density of the aromatic rings, thereby dictating their susceptibility to nucleophilic attack. Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile replaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as nitro groups, is a prerequisite for activating the ring towards this type of substitution.

The reactivity of dinitrobiphenyl isomers in SNAr reactions is primarily governed by:

  • Electronic Effects: The ability of the nitro groups to stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism. Stabilization is most effective when the nitro groups are positioned ortho or para to the reaction center.

  • Steric Effects: The steric hindrance around the reaction center, which can affect the approach of the nucleophile.

Theoretical Reactivity Comparison of Dinitrobiphenyl Isomers

While specific kinetic data for the direct comparison of dinitrobiphenyl isomers in a single study is scarce, the principles of nucleophilic aromatic substitution allow for a qualitative prediction of their relative reactivities. In a hypothetical SNAr reaction where a leaving group (e.g., a halogen) is present on one of the rings, the isomer that can best stabilize the intermediate Meisenheimer complex is expected to be the most reactive.

Table 1: Predicted Relative Reactivity of Dinitrobiphenyl Isomers in Nucleophilic Aromatic Substitution

IsomerPosition of Nitro GroupsExpected Influence on SNAr ReactivityPredicted Reactivity Ranking
4,4'-Dinitrobiphenyl Para to the inter-ring bondStrong activation. The nitro group on the non-reacting ring provides significant resonance stabilization to the Meisenheimer complex formed on the other ring.1 (Most Reactive)
2,2'-Dinitrobiphenyl Ortho to the inter-ring bondModerate to high activation. The ortho nitro group on the reacting ring provides strong resonance stabilization. However, potential steric hindrance from the non-planar conformation of the biphenyl rings and the ortho nitro group on the adjacent ring could slightly decrease reactivity compared to the 4,4'-isomer.2
3,3'-Dinitrobiphenyl Meta to the inter-ring bondWeak activation. The nitro groups are meta to the reaction center on the other ring and thus cannot provide resonance stabilization to the Meisenheimer complex. Stabilization occurs primarily through the inductive effect, which is weaker.3 (Least Reactive)

Experimental Protocols: A General Approach for Comparative Kinetic Studies

To quantitatively assess the reactivity of dinitrobiphenyl isomers, a standardized experimental protocol is necessary. Below is a general methodology for a comparative kinetic study of the nucleophilic aromatic substitution of chloro-dinitrobiphenyl isomers with a common nucleophile, such as sodium methoxide.

Objective: To determine the second-order rate constants for the reaction of 2-chloro-x,x'-dinitrobiphenyl, 3-chloro-x,x'-dinitrobiphenyl, and 4-chloro-x,x'-dinitrobiphenyl isomers with sodium methoxide in methanol.

Materials:

  • 2-Chloro-4,4'-dinitrobiphenyl

  • 3-Chloro-4,4'-dinitrobiphenyl (hypothetical for comparison)

  • 4-Chloro-2,2'-dinitrobiphenyl

  • 4-Chloro-3,3'-dinitrobiphenyl (hypothetical for comparison)

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol

  • UV-Vis Spectrophotometer

  • Thermostatted cell holder

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each chloro-dinitrobiphenyl isomer of a known concentration in anhydrous methanol.

    • Prepare a stock solution of sodium methoxide in anhydrous methanol and determine its exact concentration by titration.

  • Kinetic Measurements:

    • The reactions will be carried out under pseudo-first-order conditions with the concentration of sodium methoxide being in large excess (at least 10-fold) over the concentration of the chloro-dinitrobiphenyl isomer.

    • Equilibrate the solutions of the chloro-dinitrobiphenyl isomer and sodium methoxide to the desired reaction temperature (e.g., 25 °C) in the thermostatted cell holder of the UV-Vis spectrophotometer.

    • Initiate the reaction by rapidly mixing the two solutions in a cuvette.

    • Monitor the reaction progress by recording the change in absorbance at the wavelength of maximum absorbance (λmax) of the product over time. The product, a methoxy-dinitrobiphenyl, will have a different λmax than the starting material.

    • Repeat the experiment with different concentrations of sodium methoxide to verify the reaction order.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

    • The second-order rate constant (k2) is then calculated by plotting k_obs against the concentration of sodium methoxide. The slope of this plot will be equal to k2.

Visualization of Reaction Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship governing the reactivity of the isomers.

experimental_workflow cluster_prep Solution Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis start Start prep_isomers Prepare Isomer Stock Solutions start->prep_isomers prep_naome Prepare & Standardize NaOMe Solution start->prep_naome equilibrate Equilibrate Solutions to Reaction Temperature prep_isomers->equilibrate prep_naome->equilibrate mix Mix Reactants in Cuvette equilibrate->mix monitor Monitor Absorbance vs. Time mix->monitor calc_kobs Calculate k_obs monitor->calc_kobs plot Plot k_obs vs. [NaOMe] calc_kobs->plot calc_k2 Determine k2 (slope) plot->calc_k2 end End calc_k2->end Compare Reactivity

Caption: Experimental workflow for the comparative kinetic analysis of dinitrobiphenyl isomers.

reactivity_logic cluster_isomer Isomer Structure cluster_stability Meisenheimer Complex Stability cluster_reactivity Predicted SNAr Reactivity iso_44 This compound stab_high High (Resonance) iso_44->stab_high iso_22 2,2'-Dinitrobiphenyl stab_moderate Moderate (Resonance + Sterics) iso_22->stab_moderate iso_33 3,3'-Dinitrobiphenyl stab_low Low (Inductive) iso_33->stab_low react_high High stab_high->react_high react_medium Medium stab_moderate->react_medium react_low Low stab_low->react_low

Caption: Logical relationship between isomer structure, intermediate stability, and predicted reactivity.

Conclusion

The reactivity of dinitrobiphenyl isomers in nucleophilic aromatic substitution is intricately linked to the position of the nitro groups. Based on the principles of SNAr mechanisms, the 4,4'-isomer is predicted to be the most reactive due to optimal resonance stabilization of the Meisenheimer intermediate. The 2,2'-isomer is expected to be slightly less reactive due to potential steric hindrance, while the 3,3'-isomer is predicted to be the least reactive due to the lack of resonance stabilization. The provided experimental protocol offers a framework for the quantitative validation of these theoretical predictions, which is essential for the informed application of these compounds in chemical synthesis and drug development.

A Comparative Guide to the Synthesis and Utility of 4,4'-Dinitrobiphenyl and 2,2'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4,4'-dinitrobiphenyl and 2,2'-dinitrobiphenyl, two important nitroaromatic compounds. The position of the nitro groups—para in the 4,4'-isomer versus ortho in the 2,2'-isomer—profoundly influences their synthesis, physical properties, reactivity, and utility as precursors in various fields, including pharmaceuticals and materials science. This document outlines key synthetic methodologies, supported by experimental data and protocols, to aid researchers in selecting the appropriate isomer and synthetic route for their specific applications.

Physical and Chemical Properties

The isomeric difference between 4,4'- and 2,2'-dinitrobiphenyl leads to distinct physical properties. The ortho-nitro groups in 2,2'-dinitrobiphenyl cause significant steric hindrance, forcing the phenyl rings to adopt a twisted, non-planar conformation. In contrast, the para-substituted 4,4'-isomer can achieve a more co-planar arrangement. This structural difference impacts melting point, solubility, and chromatographic behavior.

PropertyThis compound2,2'-Dinitrobiphenyl
CAS Number 1528-74-1[1]2436-96-6
Molecular Formula C₁₂H₈N₂O₄[1]C₁₂H₈N₂O₄
Molecular Weight 244.20 g/mol [1]244.20 g/mol
Appearance Pale yellow to tan crystalline powder[2][3]Light yellow to beige crystalline powder[4]
Melting Point 237-242 °C[3][5]123.5-126 °C[6]
Solubility Soluble in benzene, acetone, ethanol; limited solubility in water[1][2][3].Soluble in hot ethanol, ether, chloroform[6][7].

Synthesis Methodologies: A Comparative Overview

The synthesis of dinitrobiphenyls is dominated by classical coupling reactions, with modern cross-coupling methods presenting both opportunities and challenges.

Ullmann Coupling Reaction

The Ullmann reaction, a copper-mediated coupling of aryl halides, is a traditional and effective method for synthesizing symmetrical biphenyls.[8] It is particularly useful for preparing 2,2'-dinitrobiphenyl from ortho-substituted halonitrobenzenes.[6][8] However, the reaction is known for its harsh conditions (high temperatures) and sometimes inconsistent yields.[8][9]

Ullmann_Workflow ArylHalide Aryl Halide (e.g., o-chloronitrobenzene) Reaction Ullmann Coupling ArylHalide->Reaction Copper Copper Bronze (Cu) Copper->Reaction Heat High Temperature (215-225 °C) Heat->Reaction Product Dinitrobiphenyl Product (e.g., 2,2'-Dinitrobiphenyl) Reaction->Product Yield: 52-76% Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for the Ullmann coupling reaction.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling is a more modern, palladium-catalyzed reaction between an aryl halide and an arylboronic acid. While versatile, its application to the synthesis of 2,2'-dinitrobiphenyl is challenging. The steric hindrance and electron-withdrawing nature of the ortho-nitro group impede the transmetalation step of the catalytic cycle, often leading to low yields and significant amounts of undesired homocoupling products.[10][11][12]

Other Synthetic Routes

For the 4,4'-isomer, an alternative route involves the copper(I) chloride-mediated decomposition of the diazonium salt derived from p-nitroaniline. This method provides a respectable yield and avoids the high temperatures of the Ullmann condensation.[5]

Summary of Synthetic Performance
Synthesis MethodIsomerStarting Material(s)Key ConditionsYield (%)Reference
Ullmann Coupling 2,2'-o-chloronitrobenzeneCopper bronze, 215–225 °C52–61%[6]
Ullmann Coupling 2,2'-o-bromonitrobenzeneCopper powder, 200 °C76%[13]
Suzuki Coupling 2,2'-1-iodo-2-nitrobenzene + 2-nitrophenylboronic acidPd(OAc)₂, KH₂PO₄, DMF/H₂O, 100 °C27–30%[10]
Diazonium Salt Coupling 4,4'-p-nitroanilineNaNO₂, H₂SO₄, CuCl55%[5]

Reactivity and Applications in Development

The primary utility of dinitrobiphenyls in research and development lies in their role as precursors to diaminobiphenyls, which are subsequently used to construct more complex molecules. The choice of isomer is critical as it dictates the final molecular architecture.

Application_Pathways cluster_0 Pathway for 2,2'-Isomer cluster_1 Pathway for 4,4'-Isomer DNB_22 2,2'-Dinitrobiphenyl Reduction_22 Reduction (e.g., H₂, Pd/C) DNB_22->Reduction_22 DAB_22 2,2'-Diaminobiphenyl Reduction_22->DAB_22 Cyclization Ring Closure (e.g., Cadogan reaction) DAB_22->Cyclization Carbazoles Carbazole Scaffolds Cyclization->Carbazoles DNB_44 This compound Reduction_44 Reduction DNB_44->Reduction_44 DAB_44 4,4'-Diaminobiphenyl (Benzidine) Reduction_44->DAB_44 Polymerization Polymerization / Derivatization DAB_44->Polymerization PolymersDyes Polymers (Polyimides) Dyes & Bioactive Molecules Polymerization->PolymersDyes

Caption: Synthetic utility pathways for dinitrobiphenyl isomers.

  • 2,2'-Dinitrobiphenyl is a key intermediate for synthesizing carbazoles.[10] Reduction of the nitro groups to amines, followed by intramolecular cyclization (e.g., the Cadogan reaction), yields the carbazole core, a privileged scaffold in medicinal chemistry and materials science due to its electronic properties and rigid structure.

  • This compound is the precursor to 4,4'-diaminobiphenyl (benzidine). Benzidine and its derivatives have historically been used in the synthesis of azo dyes. In modern drug development and materials science, 4,4'-diaminobiphenyl is a monomer for high-performance polymers like polyimides. Furthermore, derivatives of this scaffold have been investigated for their potential anticancer properties.[14]

Structural Comparison and Steric Effects

The steric clash between the nitro groups at the 2 and 2' positions is the most defining difference between the two isomers. This has significant consequences for their conformation and reactivity.

Caption: Steric and conformational differences between isomers.

  • 2,2'-Dinitrobiphenyl : The bulky ortho-nitro groups prevent free rotation around the biphenyl C-C bond, resulting in a high-energy barrier to planarization. The molecule exists in a stable, twisted (atropisomeric) state. This non-planarity can hinder reactions that require a planar transition state.

  • This compound : With the nitro groups positioned far from the central bond, there is minimal steric hindrance. The phenyl rings can rotate more freely, allowing the molecule to adopt a more co-planar conformation, which facilitates intermolecular interactions such as π-stacking in the solid state.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling

Adapted from Organic Syntheses, Coll. Vol. 2, p.219 (1943); Vol. 13, p.36 (1933).[6]

  • Apparatus Setup : Equip a 1-L flask with a mechanical stirrer.

  • Initial Mixture : Add 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand to the flask.

  • Heating : Heat the mixture in an oil bath to 215–225 °C.

  • Catalyst Addition : Slowly add 200 g of activated copper bronze over approximately 1.2 hours while maintaining the temperature and stirring. Caution: The reaction temperature should not exceed 240 °C to avoid reduction of the nitro groups.

  • Reaction : Continue stirring at 215–225 °C for an additional 1.5 hours.

  • Workup : While hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir to form clumps. Do not allow the mixture to cool in the reaction flask, as it will solidify.

  • Extraction : Break up the cooled clumps. Boil the solid material with two 1.5-L portions of ethanol for 10 minutes each, filtering after each extraction.

  • Purification : Cool the combined ethanol filtrates in an ice bath to crystallize the product. Collect the crude 2,2'-dinitrobiphenyl by filtration. Recrystallize the solid from hot ethanol (using approximately 2 L of ethanol per 100 g of product) to obtain pure, yellow crystals.

  • Yield : The expected yield is 80–95 g (52–61%).

Protocol 2: Synthesis of this compound via Diazonium Salt

Adapted from Systematic Organic Chemistry, by W. M. Cumming, 163, 1937.[5]

  • Diazotization : Prepare a diazonium solution from 30 g of p-nitroaniline, 45 g of concentrated sulfuric acid, 60 mL of water, and 15.3 g of sodium nitrite according to standard procedures.

  • Coupling : Vigorously stir the diazonium solution while adding a cold solution of 21.6 g of copper(I) chloride in 100 mL of concentrated hydrochloric acid. A brisk evolution of nitrogen will occur, and a brownish-yellow solid will precipitate. The reaction is complete when the liquid turns green.

  • Workup : Steam distill the reaction mixture to remove the p-chloronitrobenzene by-product.

  • Isolation : The non-volatile material remaining in the distillation flask is nearly pure 4,4′-dinitrobiphenyl. Filter the solid, dry it, and recrystallize from benzene.

  • Yield : The expected yield of 4,4′-dinitrobiphenyl is approximately 55%.

Conclusion

The choice between this compound and 2,2'-dinitrobiphenyl is fundamentally dictated by the desired final molecular structure.

  • Choose 2,2'-Dinitrobiphenyl for syntheses targeting non-planar, sterically hindered structures, most notably carbazole derivatives . Be prepared for challenging Suzuki couplings; the classical Ullmann reaction, despite its harsh conditions, remains a reliable and high-yielding method.

  • Choose this compound when aiming for more linear, planar scaffolds, such as those used in azo dyes, high-performance polymers, or certain classes of bioactive molecules . Its synthesis is straightforward, with multiple viable routes available.

Understanding the distinct steric and electronic properties of these isomers is crucial for designing efficient synthetic pathways and for the successful development of novel chemical entities.

References

Unveiling the Properties of 4,4'-Dinitrobiphenyl: An In Silico Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical and toxicological properties of chemical compounds is paramount. This guide provides a comprehensive in silico analysis of 4,4'-Dinitrobiphenyl, a nitroaromatic compound, and compares its predicted and experimental properties with related isomers, offering valuable insights for computational toxicology and drug discovery pipelines.

This comparative guide delves into the characteristics of this compound and its structural isomers, 2,2'-Dinitrobiphenyl and 3,3'-Dinitrobiphenyl. By presenting a side-by-side comparison of their physicochemical properties and toxicological profiles, this document aims to equip researchers with the necessary data to evaluate their potential applications and hazards. The information is compiled from various public databases and scientific literature, supplemented with descriptions of the methodologies for both in silico and experimental assessments.

Physicochemical Properties: A Comparative Overview

The arrangement of the nitro groups on the biphenyl backbone significantly influences the physicochemical properties of dinitrobiphenyl isomers. These properties, in turn, play a crucial role in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compounds. The following table summarizes key physicochemical parameters for this compound and its 2,2'- and 3,3'- isomers.

PropertyThis compound2,2'-Dinitrobiphenyl3,3'-Dinitrobiphenyl
Molecular Formula C₁₂H₈N₂O₄[1][2]C₁₂H₈N₂O₄[3]C₁₂H₈N₂O₄[4][5]
Molecular Weight ( g/mol ) 244.21[2]244.20[6]244.20
Melting Point (°C) 239-241124-126[6][7]200-202
Boiling Point (°C) 358.4305[7]416[4]
LogP (octanol-water partition coefficient) 3.893.593.7[8]
Water Solubility InsolubleInsoluble in water[7]-
Appearance Yellow crystalline solidLight yellow to beige crystalline powder[7]-

Toxicological Profile: A Look into Potential Hazards

The toxicity of nitroaromatic compounds is a significant concern. In silico and experimental data provide insights into the potential carcinogenicity, mutagenicity, and acute toxicity of dinitrobiphenyls.

Toxicity EndpointThis compound2,2'-Dinitrobiphenyl3,3'-Dinitrobiphenyl4-Nitrobiphenyl (Reference)
Oral LD50 (rat) Data not availableData not availableData not available2230 mg/kg[9]
Oral LD50 (rabbit) Data not availableData not availableData not available1970 mg/kg[9]
Carcinogenicity Suspected human carcinogenData not availableData not availableSuspected Human Carcinogen[9]
Mutagenicity Mutagenic activity has been reported for dinitrobiphenyl derivatives.[10]Data not availableData not availableMutagenic activity has been reported.[10]

Experimental and Computational Protocols

A combination of experimental and computational methods is employed to characterize chemical compounds. Below are detailed protocols for key analyses.

In Silico ADMET Prediction Protocol

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method to estimate the pharmacokinetic and toxicological properties of a compound.

Methodology:

  • Molecular Descriptor Calculation: The 2D or 3D structure of the molecule is used to calculate a wide range of molecular descriptors, such as physicochemical properties (e.g., LogP, molecular weight, polar surface area) and topological indices.

  • Model Application: These descriptors are then used as input for various predictive models. These models are typically Quantitative Structure-Activity Relationship (QSAR) or machine learning models that have been trained on large datasets of compounds with known experimental ADMET properties.

  • Property Prediction: The models output predictions for various ADMET endpoints, including but not limited to:

    • Absorption: Human intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate specificity.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity.

  • Analysis of Results: The predicted properties are analyzed to assess the overall ADMET profile of the compound and identify potential liabilities.

Software: A variety of commercial and open-source software packages are available for in silico ADMET prediction, including Derek Nexus, HazardExpert, and VEGA.[11]

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Methodology:

  • Preparation of Receptor and Ligand:

    • Receptor: The 3D structure of the target protein (receptor) is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.

    • Ligand: The 3D structure of the small molecule (ligand) is generated and its energy is minimized.

  • Binding Site Definition: The active site or binding pocket of the receptor is defined. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site. The algorithm generates a variety of possible binding poses.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.

  • Analysis of Results: The top-ranked poses are analyzed to understand the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to predict the binding affinity.

Ames Test Protocol

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12][13]

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize histidine and require it for growth) are used.[13] These strains have different types of mutations in the histidine operon.

  • Metabolic Activation: The test compound is often tested in the presence and absence of a rat liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize the test compound into potentially mutagenic metabolites.

  • Exposure: The bacterial strains are exposed to different concentrations of the test compound, with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state (his+) can grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies in the negative control.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.

Visualizing Molecular Pathways and Workflows

To better understand the processes involved in the analysis and potential biological impact of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate a typical in silico analysis workflow and a plausible metabolic pathway.

in_silico_workflow cluster_data_input Data Input cluster_in_silico_analysis In Silico Analysis cluster_data_output Data Output & Interpretation compound_structure Compound Structure (SMILES/SDF) physchem Physicochemical Property Prediction compound_structure->physchem admet ADMET Prediction compound_structure->admet docking Molecular Docking compound_structure->docking properties_table Properties Table physchem->properties_table toxicity_profile Toxicity Profile admet->toxicity_profile binding_affinity Binding Affinity & Interaction Analysis docking->binding_affinity risk_assessment Risk Assessment properties_table->risk_assessment toxicity_profile->risk_assessment binding_affinity->risk_assessment

In Silico Analysis Workflow for a Chemical Compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism dnb This compound reduction1 Nitroreduction dnb->reduction1 amino_nitro 4-Amino-4'-nitrobiphenyl reduction1->amino_nitro Nitroreductases reduction2 Nitroreduction amino_nitro->reduction2 diamino 4,4'-Diaminobiphenyl reduction2->diamino Nitroreductases acetylation N-Acetylation diamino->acetylation acetylated_diamino 4,4'-Diacetylaminobiphenyl acetylation->acetylated_diamino N-acetyltransferases excretion Excretion acetylated_diamino->excretion

Plausible Metabolic Pathway of this compound.

References

Comparative Analysis of 4,4'-Dinitrobiphenyl and Its Isomers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4,4'-Dinitrobiphenyl and its structural isomers, 2,2'-Dinitrobiphenyl and 3,3'-Dinitrobiphenyl. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and chemical synthesis.

Data Presentation

The following tables summarize the key physical and spectral properties of this compound and its isomers.

Table 1: Physical Properties of Dinitrobiphenyl Isomers

PropertyThis compound2,2'-Dinitrobiphenyl3,3'-Dinitrobiphenyl
Molecular Formula C₁₂H₈N₂O₄C₁₂H₈N₂O₄C₁₂H₈N₂O₄
Molecular Weight 244.21 g/mol [1][2]244.20 g/mol [3]244.2 g/mol [4]
Appearance Pale yellow to tan crystalline powder[1][4]Yellow crystals-
Melting Point 237-243 °C[5][6]123.5-124.5 °C-
Solubility Insoluble in water; soluble in hot alcohol, benzene, and acetic acid.[6]Soluble in organic solvents like benzene, ether, and chloroform.[7]-
CAS Number 1528-74-1[6]2436-96-6[3]958-96-3[4]

Table 2: Spectral Data of Dinitrobiphenyl Isomers

Spectral DataThis compound2,2'-Dinitrobiphenyl3,3'-Dinitrobiphenyl
¹H NMR Chemical shifts are present in the aromatic region.A ¹H NMR spectrum is available.[8]-
¹³C NMR Chemical shifts are available.[9][10]--
UV-Vis UV spectral data is available.[6]--
Mass Spec A mass spectrum is available.A GC-MS spectrum is available.[9]-

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and characterization of dinitrobiphenyls.

Synthesis of this compound

A common method for the synthesis of this compound is through the Ullmann coupling reaction. A detailed procedure involves the reaction of p-chloronitrobenzene with a copper catalyst.[5]

Procedure:

  • A solution of copper(I) chloride in concentrated hydrochloric acid is prepared.

  • This solution is added to a diazonium solution prepared from p-nitroaniline, sulfuric acid, water, and sodium nitrite, with vigorous stirring.

  • The reaction proceeds with the evolution of nitrogen and the precipitation of a brownish-yellow substance.

  • The completion of the reaction is indicated by the liquid turning green.

  • The product is then subjected to steam distillation to remove p-chloronitrobenzene.

  • The remaining solid, which is almost pure this compound, is filtered, dried, and recrystallized from benzene.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dinitrobiphenyl isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Parameters:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: 0-15 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-5 seconds is used between scans.

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrument: A standard NMR spectrometer.

  • Parameters:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-10 seconds is used.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent.

  • Ionization: Electron ionization (EI) is a common method for this type of compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, for example, m/z 50-500.

Mandatory Visualization

Metabolic Activation of Dinitrobiphenyls

The toxicity of many nitroaromatic compounds is linked to their metabolic activation, primarily through the reduction of the nitro groups. This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

Figure 1: Generalized metabolic activation pathway for dinitrobiphenyls.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Ullmann Coupling Ullmann Coupling Starting Materials->Ullmann Coupling Crude Product Crude Product Ullmann Coupling->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound NMR NMR Pure this compound->NMR FTIR FTIR Pure this compound->FTIR Mass Spec Mass Spec Pure this compound->Mass Spec Data Analysis Data Analysis NMR->Data Analysis FTIR->Data Analysis Mass Spec->Data Analysis

References

literature comparison of 4,4'-Dinitrobiphenyl synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Chemical Intermediate.

4,4'-Dinitrobiphenyl is a crucial intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and high-performance polymers. The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides a detailed comparison of the most common methods for synthesizing this compound: the Ullmann Condensation, the Suzuki-Miyaura Coupling, and the Sandmeyer Reaction, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Starting Materials Catalyst/Reagent Reaction Temperature Reaction Time Yield Key Advantages Key Disadvantages
Ullmann Condensation (Classic) o-ChloronitrobenzeneCopper bronze215-225°C~2.7 hours52-61%Well-established, uses relatively inexpensive materials.Harsh reaction conditions, stoichiometric copper, moderate yield.
Ullmann Condensation (HSBM) o-IodonitrobenzeneCopper vial and ballRoom TemperatureOvernight97%High yield, solvent-free, mild conditions.Requires specialized equipment (ball mill), starting material can be more expensive.
Suzuki-Miyaura Coupling 4-Halonitrobenzene, 4-Nitrophenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)80-100°C1-4 hoursGenerally moderate to high (substrate dependent)High functional group tolerance, catalytic palladium use.Catalyst can be expensive, nitro groups can sometimes lower efficiency, boronic acids can be costly.
Sandmeyer Reaction p-NitroanilineNaNO₂, H₂SO₄, CuCl0-5°C (diazotization), then elevated temperatureNot specified~55%Utilizes readily available starting materials.Diazonium intermediates are unstable and potentially explosive, moderate yield.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route, from starting materials to the final product, this compound.

Synthesis_Routes cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling cluster_sandmeyer Sandmeyer Reaction U_start 2x 4-Halonitrobenzene U_product This compound U_start->U_product Heat U_reagent Copper (Cu) U_reagent->U_product S_start1 4-Halonitrobenzene S_product This compound S_start1->S_product S_start2 4-Nitrophenylboronic acid S_start2->S_product S_catalyst Pd Catalyst + Base S_catalyst->S_product SA_start p-Nitroaniline SA_diazonium Diazonium Salt SA_start->SA_diazonium NaNO₂ / H₂SO₄ SA_product This compound SA_diazonium->SA_product SA_reagent CuCl SA_reagent->SA_product

Caption: Comparative overview of synthetic pathways to this compound.

Experimental Protocols

Ullmann Condensation (Classic Method for 2,2'-Dinitrobiphenyl)

This protocol describes the synthesis of the related isomer, 2,2'-dinitrobiphenyl, which is illustrative of the classic Ullmann reaction conditions.

Materials:

  • o-Chloronitrobenzene

  • Copper bronze

  • Clean, dry sand

  • Ethanol

  • Norit (activated carbon)

Procedure:

  • In a 1-liter flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.

  • Heat the mixture in an oil bath to 215–225°C.

  • Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature at 215–225°C with continuous stirring.

  • Continue heating and stirring for an additional 1.5 hours.

  • While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.

  • After cooling, break up the clumps in a mortar.

  • Boil the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution each time.

  • Cool the filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

  • Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.

  • Recrystallize the product from hot ethanol after treating with Norit to obtain pure, yellow crystals.

Yield: 80–95 g (52–61%).[1]

Ullmann Condensation (Solvent-Free High-Speed Ball Milling)

This modern adaptation of the Ullmann coupling offers a greener and more efficient synthesis of 2,2'-dinitrobiphenyl.

Materials:

  • o-Iodonitrobenzene

  • Custom-made copper vial with a copper ball bearing

  • Ethanol for recrystallization

Procedure:

  • Place 2-Iodonitrobenzene into a copper vial containing a copper ball bearing.

  • Subject the vial to continuous shaking in a high-speed ball mill (e.g., Parr model 2500 shaker) overnight.

  • The resulting solid product is NMR-ready and requires no extensive extraction for purification.

  • For higher purity, the product can be recrystallized from hot ethanol.

Yield: Quantitative (97%).

Suzuki-Miyaura Coupling (General Protocol)

This protocol provides a general framework for the Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound.

Materials:

  • 4-Halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene)

  • 4-Nitrophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene, Dimethylformamide (DMF), or a mixture with water)

Procedure:

  • In a reaction flask, combine the 4-halonitrobenzene (1 equivalent), 4-nitrophenylboronic acid (1.1-1.5 equivalents), and the base (2 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100°C and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Note: The presence of electron-withdrawing nitro groups can sometimes necessitate the use of more active catalysts or ligands and carefully optimized reaction conditions to achieve high yields.[2][3]

Sandmeyer Reaction (from p-Nitroaniline)

This route involves the diazotization of p-nitroaniline followed by a copper-catalyzed coupling.

Materials:

  • p-Nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid

Procedure:

  • Diazotization:

    • In a flask, prepare a solution of the diazonium salt from p-nitroaniline, concentrated sulfuric acid, water, and sodium nitrite. This step is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, prepare a cold solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • A brisk evolution of nitrogen gas will be observed, and a brownish-yellow solid will precipitate.

    • The reaction is complete when the liquid turns green.

  • Work-up and Purification:

    • Distill the product mixture with steam to remove any p-chloronitrobenzene byproduct.

    • The remaining solid in the distillation flask is nearly pure this compound.

    • Filter the solid, dry it, and recrystallize from benzene.

Yield: Approximately 55%.

Logical Relationships and Workflow

The following diagram illustrates the decision-making process and workflow for selecting a suitable synthesis route based on key experimental considerations.

Workflow Start Select Synthesis Route for this compound Yield High Yield Critical? Start->Yield Conditions Mild Conditions Required? Yield->Conditions No Ullmann_HSBM Ullmann (HSBM) Yield->Ullmann_HSBM Yes Cost Low Cost of Materials Essential? Conditions->Cost No Suzuki Suzuki-Miyaura Coupling Conditions->Suzuki Yes Ullmann_Classic Ullmann (Classic) Cost->Ullmann_Classic No Sandmeyer Sandmeyer Reaction Cost->Sandmeyer Yes

References

Comparative Analysis of the Biological Activity of 4,4'-Dinitrobiphenyl and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4,4'-dinitrobiphenyl, focusing on its cytotoxicity, mutagenicity, and carcinogenicity, alongside structurally similar compounds. The information is intended to support research and development activities by providing a consolidated resource of relevant experimental data and methodologies.

Executive Summary

This compound belongs to the class of nitroaromatic compounds, which are known for their potential biological activities, including toxicity. Due to the limited availability of direct quantitative biological data for this compound in the public domain, this guide draws comparisons with structurally related compounds such as 4-nitrobiphenyl and 4,4'-diaminobiphenyl (benzidine), a potential metabolite. The available data suggest that biphenyl derivatives with nitro- and amino-substituents exhibit significant genotoxic and carcinogenic properties.

Data Presentation

Cytotoxicity Data

Table 1: Comparative Cytotoxicity of Various Compounds (Illustrative)

CompoundCell LineExposure Time (h)IC50 (µM)Test MethodReference
Compound AMCF-7 (Breast Cancer)4815.2MTT Assay[Fictional]
Compound BHeLa (Cervical Cancer)2425.8XTT Assay[Fictional]
Compound CA549 (Lung Cancer)728.7Neutral Red Assay[Fictional]

Note: This table is for illustrative purposes to demonstrate the format of cytotoxicity data presentation. Specific IC50 values for this compound are not currently available in the public literature.

Mutagenicity Data

The mutagenic potential of nitroaromatic compounds is often evaluated using the Ames test, which measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Table 2: Comparative Mutagenicity in Salmonella typhimurium

CompoundStrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
4,4'-Dinitro-2-biphenylamine TA100WithoutDirect-acting mutagen[1]
2,4,6-Trinitrobiphenyl TA98Without0.03[2]
2,4,6-Trinitrobiphenyl TA98With1.81[2]
4-Amino-4'-nitrobiphenyl Not SpecifiedWithPositive[3]
Carcinogenicity Data

Animal carcinogenicity studies provide crucial information on the potential of a compound to cause cancer. The following table summarizes findings for compounds structurally related to this compound.

Table 3: Comparative Carcinogenicity in Animal Models

CompoundSpeciesRoute of AdministrationTarget Organ(s)Tumor TypeReference
4-Aminobiphenyl DogOralUrinary BladderCarcinoma[4]
4-Aminobiphenyl MouseOralUrinary Bladder, LiverCarcinoma, Angiosarcoma[4]
4,4'-Diaminodiphenyl ether RatOralMultipleVarious[5]
4,4'-Diaminodiphenyl ether MouseOralMultipleVarious[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mutagenicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay to detect gene mutations.

  • Strain Selection: Utilize several histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: In the plate incorporation method, mix the bacterial culture, test compound at various concentrations, and S9 mix (if used) with molten top agar.[6] Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.[7]

Animal Carcinogenicity Study

Long-term studies in animals are conducted to assess the carcinogenic potential of a substance.

  • Animal Model: Select a suitable animal model, typically rats and mice of both sexes.

  • Dose Selection: Determine at least three dose levels based on preliminary toxicity studies: a high dose that induces minimal toxicity without significantly altering lifespan, a low dose, and an intermediate dose. A concurrent control group receives the vehicle only.

  • Administration: Administer the test compound via a relevant route of exposure (e.g., oral gavage, dietary administration) for a significant portion of the animal's lifespan (e.g., 2 years for rodents).

  • Observation: Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption throughout the study.

  • Pathology: At the end of the study, conduct a complete necropsy on all animals. Collect all organs and tissues for histopathological examination.

  • Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Mandatory Visualization

Metabolic Activation of this compound Figure 1: Proposed Metabolic Activation Pathway This compound This compound Nitroreduction (Nitroreductases, e.g., P450 Reductase) Nitroreduction (Nitroreductases, e.g., P450 Reductase) This compound->Nitroreduction (Nitroreductases, e.g., P450 Reductase) 4-Amino-4'-nitrobiphenyl 4-Amino-4'-nitrobiphenyl Nitroreduction (Nitroreductases, e.g., P450 Reductase)->4-Amino-4'-nitrobiphenyl Further Reduction Further Reduction 4-Amino-4'-nitrobiphenyl->Further Reduction 4,4'-Diaminobiphenyl (Benzidine) 4,4'-Diaminobiphenyl (Benzidine) Further Reduction->4,4'-Diaminobiphenyl (Benzidine) Metabolic Activation (e.g., N-hydroxylation, Acetylation) Metabolic Activation (e.g., N-hydroxylation, Acetylation) 4,4'-Diaminobiphenyl (Benzidine)->Metabolic Activation (e.g., N-hydroxylation, Acetylation) Reactive Intermediates (e.g., Nitrenium ion) Reactive Intermediates (e.g., Nitrenium ion) Metabolic Activation (e.g., N-hydroxylation, Acetylation)->Reactive Intermediates (e.g., Nitrenium ion) DNA Adducts DNA Adducts Reactive Intermediates (e.g., Nitrenium ion)->DNA Adducts Genotoxicity (Mutations, Chromosomal Aberrations) Genotoxicity (Mutations, Chromosomal Aberrations) DNA Adducts->Genotoxicity (Mutations, Chromosomal Aberrations)

Caption: Proposed metabolic pathway of this compound leading to genotoxicity.

Experimental_Workflow Figure 2: General Experimental Workflow for Biological Activity Assessment cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Data Analysis & Comparison Data Analysis & Comparison Cytotoxicity Assays (e.g., MTT)->Data Analysis & Comparison Mutagenicity Assays (e.g., Ames Test) Mutagenicity Assays (e.g., Ames Test) Mutagenicity Assays (e.g., Ames Test)->Data Analysis & Comparison Carcinogenicity Bioassays Carcinogenicity Bioassays Risk Assessment Risk Assessment Carcinogenicity Bioassays->Risk Assessment Test Compound (this compound & Analogs) Test Compound (this compound & Analogs) Test Compound (this compound & Analogs)->Cytotoxicity Assays (e.g., MTT) Test Compound (this compound & Analogs)->Mutagenicity Assays (e.g., Ames Test) Data Analysis & Comparison->Carcinogenicity Bioassays If positive/suspicious

References

A Comparative Structural Analysis of 4,4'-Dinitrobiphenyl Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of cocrystals formed with 4,4'-dinitrobiphenyl, a molecule of interest in materials science and pharmaceutical development due to its electron-accepting properties and rigid biphenyl core. The formation of cocrystals offers a strategy to modify the physicochemical properties of materials, and understanding their structural landscape is crucial for rational design. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and characterization, and visualizes the underlying principles of cocrystal formation.

Quantitative Structural Data Comparison

The following table summarizes the crystallographic data for a known cocrystal of this compound. At present, detailed structural information for a broad series of this compound cocrystals is not widely available in the public domain. The data presented here is for a well-characterized composite cocrystal.

CoformerStoichiometry (DNB:Coformer)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
Biphenyl3:1Monoclinic (at 100 K)C2(σ₁0σ₃)07.978(2)14.156(4)16.511(5)9099.19(3)901839.2(9)[1]
Biphenyl3:1Triclinic (at 20 K)C1(σ₁σ₂σ₃)07.978(2)14.156(4)16.511(5)89.92(2)99.19(3)90.08(2)1839.2(9)[1]

DNB: this compound

Experimental Protocols

The synthesis and characterization of this compound cocrystals typically involve the following experimental procedures.

Cocrystal Synthesis

1. Slow Evaporation from Solution:

  • Materials: this compound, coformer, and a suitable solvent (e.g., toluene, chloroform, ethyl acetate).

  • Procedure:

    • Dissolve stoichiometric amounts of this compound and the chosen coformer in a minimal amount of a suitable solvent with gentle heating if necessary.

    • Allow the solution to stand undisturbed at room temperature.

    • Slow evaporation of the solvent will lead to the formation of single crystals suitable for X-ray diffraction.

    • The resulting crystals are collected by filtration and dried under ambient conditions.

2. Solid-State Grinding (Mechanosynthesis):

  • Materials: this compound and the coformer.

  • Procedure:

    • A physical mixture of this compound and the coformer in the desired stoichiometric ratio is placed in a mortar and pestle or a ball mill.

    • The mixture is ground for a specific period (e.g., 30-60 minutes).

    • A few drops of a liquid additive (e.g., acetonitrile, ethanol) can be used to facilitate the reaction (liquid-assisted grinding).

    • The resulting powder is then analyzed, typically by Powder X-ray Diffraction (PXRD), to confirm the formation of a new crystalline phase.

Characterization Methods

1. Single-Crystal X-ray Diffraction (SCXRD):

  • Purpose: To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, including unit cell parameters, space group, and intermolecular interactions.

  • Procedure:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected on a detector.

    • The collected data is processed to solve and refine the crystal structure using specialized software.

2. Powder X-ray Diffraction (PXRD):

  • Purpose: To identify the crystalline phase of a bulk sample and to check for the formation of a new cocrystal phase, which will have a unique diffraction pattern different from the starting materials.

  • Procedure:

    • A powdered sample is placed on a sample holder.

    • The sample is irradiated with an X-ray beam over a range of angles (2θ).

    • The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

    • The resulting diffractogram is compared with the patterns of the starting materials and, if available, the simulated pattern from the single-crystal structure.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point and other thermal transitions of the cocrystal. A new single endothermic peak, different from those of the starting materials, is indicative of a new cocrystalline phase.

  • Procedure:

    • A small amount of the sample is sealed in an aluminum pan.

    • The sample is heated at a constant rate in a controlled atmosphere.

    • The heat flow to the sample is measured as a function of temperature and compared to a reference pan.

    • Endothermic or exothermic events appear as peaks in the DSC thermogram.

Visualizing Cocrystal Formation and Analysis

The following diagrams illustrate the logical workflow for cocrystal synthesis and characterization, and the fundamental principle of how different coformers can lead to distinct crystal structures.

experimental_workflow Experimental Workflow for Cocrystal Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis start Select DNB and Coformer solution Solution Crystallization (Slow Evaporation) start->solution grinding Solid-State Grinding (Mechanosynthesis) start->grinding scxrd Single-Crystal X-ray Diffraction (SCXRD) solution->scxrd Single Crystals dsc Differential Scanning Calorimetry (DSC) solution->dsc pxrd Powder X-ray Diffraction (PXRD) grinding->pxrd Powder grinding->dsc structure Determine Crystal Structure pxrd->structure scxrd->structure properties Analyze Physicochemical Properties dsc->properties structure->properties

Caption: A general workflow for the synthesis and characterization of cocrystals.

coformer_selection Coformer Influence on Cocrystal Structure cluster_coformers Coformers cluster_structures Resulting Cocrystal Structures dnb This compound (DNB) structure_a Cocrystal Structure A (Specific Packing & Stoichiometry) dnb->structure_a structure_b Cocrystal Structure B (Different Packing & Stoichiometry) dnb->structure_b structure_c Cocrystal Structure C (Unique Intermolecular Interactions) dnb->structure_c coformer_a Coformer A (e.g., Biphenyl) coformer_a->structure_a π-π stacking coformer_b Coformer B (e.g., Pyrene) coformer_b->structure_b Donor-Acceptor Interactions coformer_c Coformer C (e.g., Phenanthrene) coformer_c->structure_c Shape/Size Complementarity

Caption: The choice of coformer dictates the resulting cocrystal structure.

References

Unlocking the Potential of 4,4'-Dinitrobiphenyl Derivatives in High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4,4'-dinitrobiphenyl derivatives reveals their significant promise in advanced electronic applications, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). These compounds, featuring a unique twisted biphenyl core, are pivotal in the development of next-generation materials for more efficient and durable displays and lighting.

Derivatives of this compound are emerging as key components in the design of advanced organic electronic materials. Their inherent chemical stability and tunable electronic properties make them ideal candidates for a variety of applications. This guide provides a comparative overview of their performance, with a special focus on their role as intermediates in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, alongside a discussion of other potential applications and relevant safety considerations.

Performance in OLEDs: A Comparative Look

A significant application of this compound derivatives is in the synthesis of materials for OLEDs. Specifically, 4,4'-dibromo-2,2'-dinitrobiphenyl serves as a crucial intermediate for creating advanced emitters. For instance, emitters based on a 9-phenyl-9-phosphafluorene oxide (PhFlOP) structure, derived from this dinitrobiphenyl compound, have demonstrated exceptional performance in OLED devices.[1]

Performance MetricValueAlternative Material Performance (Typical)
Maximum External Quantum Efficiency (EQE)23.3%[1]15-20%
Current Efficiency83.7 cd/A[1]50-70 cd/A
Power Efficiency59.1 lm/W[1]30-50 lm/W

The superior performance of the this compound derivative-based emitter, as highlighted in the table, can be attributed to the unique molecular design which facilitates efficient harvesting of excitons, a critical factor in the performance of TADF materials.

Synthesis and Experimental Protocol

The synthesis of these high-performance TADF emitters involves a multi-step process starting from commercially available precursors.

Experimental Workflow for TADF Emitter Synthesis:

G cluster_0 Synthesis of 2,7-dibromo-9H-carbazole cluster_1 Synthesis of TADF Emitter 2,5-dibromonitrobenzene 2,5-dibromonitrobenzene Ullmann Coupling Ullmann Coupling 2,5-dibromonitrobenzene->Ullmann Coupling DMF 4,4'-Dibromo-2,2'-dinitrobiphenyl 4,4'-Dibromo-2,2'-dinitrobiphenyl Ullmann Coupling->4,4'-Dibromo-2,2'-dinitrobiphenyl Reduction Reduction 4,4'-Dibromo-2,2'-dinitrobiphenyl->Reduction 4,4'-dibromobiphenyl-2,2'-diamine 4,4'-dibromobiphenyl-2,2'-diamine Reduction->4,4'-dibromobiphenyl-2,2'-diamine Cyclization Cyclization 4,4'-dibromobiphenyl-2,2'-diamine->Cyclization 2,7-dibromo-9H-carbazole 2,7-dibromo-9H-carbazole Cyclization->2,7-dibromo-9H-carbazole Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2,7-dibromo-9H-carbazole->Buchwald-Hartwig Amination with PhFlOP precursor PhFlOP-based TADF Emitter PhFlOP-based TADF Emitter Buchwald-Hartwig Amination->PhFlOP-based TADF Emitter G This compound This compound Hazardous Substance Hazardous Substance This compound->Hazardous Substance is a Handling Precautions Handling Precautions Hazardous Substance->Handling Precautions requires Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Handling Precautions->Personal Protective Equipment (PPE) Engineering Controls Engineering Controls Handling Precautions->Engineering Controls

References

Safety Operating Guide

Proper Disposal of 4,4'-Dinitrobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper handling and disposal of 4,4'-Dinitrobiphenyl, a chemical that requires careful management due to its potential health hazards. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Proper handling of this compound is critical to prevent exposure and ensure a safe laboratory environment. Personal protective equipment (PPE) must be worn at all times when working with this compound. Key safety measures are summarized in the table below.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear appropriate protective gloves, a chemical apron, and eye/face protection. A NIOSH/MSHA-approved air-purifying dust or mist respirator should be used.[1]
Handling Use only in a chemical fume hood to avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.[1] Prevent dust formation when handling.
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]
In case of Exposure Eyes: Immediately flush with plenty of water for at least 15 minutes.[1] Skin: Immediately wash with plenty of soap and water.[2] Inhalation: Move to fresh air immediately.[1] Ingestion: Wash mouth out with water. In all cases of exposure, seek immediate medical attention.[1]
Spill Management In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] For larger spills, it may be necessary to cover the material with dry lime, sand, or soda ash before placing it in a covered container for disposal.[3]

II. Disposal Procedures

The recommended procedure for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service. It is imperative to adhere to all federal, state, and local environmental regulations.

Operational Disposal Workflow:

The following diagram outlines the step-by-step process for the safe disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal cluster_3 Documentation A 1. Collect Waste (Solid & Contaminated Materials) B 2. Place in a Labeled, Sealed Container A->B Segregate properly C 3. Store in a Designated Hazardous Waste Area (Cool, Dry, Ventilated) B->C Ensure proper containment D 4. Contact Licensed Hazardous Waste Disposal Company C->D Follow institutional protocols E 5. Arrange for Pickup and Transportation D->E Provide waste details F 6. Final Disposal (e.g., Incineration) E->F Comply with regulations G 7. Maintain Disposal Records F->G Document all steps

References

Essential Safety and Logistical Information for Handling 4,4'-Dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4,4'-Dinitrobiphenyl. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is classified as a suspected human carcinogen.[3] The substance is an irritant to the eyes, skin, and respiratory system.[4][5] Long-term or repeated exposure may have adverse health effects.[3] It is also toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The required PPE is summarized in the table below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or a combination of Nitrile and Neoprene).[6][7]Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure.
Eye and Face Protection Safety glasses with side shields (minimum). A face shield should be worn when there is a splash hazard.Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended at any detectable concentration. For escape purposes, an air-purifying, full-facepiece respirator with a P100 filter can be used.[8]Aromatic nitro compounds can be hazardous if inhaled. A respirator minimizes the risk of respiratory tract irritation and systemic toxicity.
Occupational Exposure Limits

There are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound. For the closely related compound 4-Nitrobiphenyl, which is also a carcinogen, the following guidance is provided:

OrganizationExposure Limit
OSHA Recommends limiting exposure to the lowest feasible concentration.[4]
NIOSH Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.[4]
ACGIH Recommends eliminating, to the fullest extent possible, all exposure to this substance.[4]

Operational and Disposal Plans

A strict operational and disposal plan is crucial for the safe management of this compound.

Experimental Protocol: Safe Handling of this compound
  • Engineering Controls:

    • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[9]

  • Pre-Handling Preparations:

    • Review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Handling Procedures:

    • Wear the appropriate PPE as specified in the table above.

    • Avoid the generation of dust.[9] Use techniques such as gentle scooping or weighing on a tared container within the fume hood.

    • Do not eat, drink, or smoke in the laboratory.[2]

    • All containers of this compound must be clearly labeled.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

    • Keep containers tightly closed when not in use.[10]

    • Store in a designated and properly labeled cabinet.

  • Spill Management:

    • In case of a spill, evacuate the area and prevent entry.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.[3]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

    • Skin: Immediately wash with soap and plenty of water while removing contaminated clothing. Seek medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including contaminated PPE, disposable labware, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[11]

    • The container must be compatible with the chemical and have a tightly fitting lid.[11]

    • Do not mix with other waste streams.[11]

  • Waste Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the chemical name "this compound," and a clear description of the contents.[11]

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

    • Ensure the container is kept closed at all times except when adding waste.[11]

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Safety Relationships

The following diagram illustrates the key relationships and workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Use_Fume_Hood Use Chemical Fume Hood Don_PPE->Use_Fume_Hood Proceeds to Avoid_Dust Avoid Dust Generation Use_Fume_Hood->Avoid_Dust While ensuring Spill_Response Spill Response Use_Fume_Hood->Spill_Response In case of First_Aid First Aid Use_Fume_Hood->First_Aid In case of exposure Proper_Storage Store Properly Avoid_Dust->Proper_Storage After use Collect_Waste Collect Hazardous Waste Proper_Storage->Collect_Waste Leads to Label_Waste Label Waste Container Collect_Waste->Label_Waste Followed by Dispose_Waste Dispose via EHS Label_Waste->Dispose_Waste Final step

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.